4,4-Diethoxybut-2-ynal
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,4-diethoxybut-2-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-10-8(11-4-2)6-5-7-9/h7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZORVIUSVBCDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369141 | |
| Record name | 4,4-Diethoxybut-2-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74149-25-0 | |
| Record name | 4,4-Diethoxybut-2-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,4-Diethoxybut-2-ynal
Foreword: Navigating the Landscape of a Unique Bifunctional Reagent
To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive technical exploration of 4,4-Diethoxybut-2-ynal. This molecule, characterized by the simultaneous presence of an aldehyde and a protected alkyne, represents a versatile yet underexplored building block in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide will not only present the established facts but also leverage well-understood principles of organic chemistry and data from analogous structures to provide a holistic understanding of its chemical properties and potential applications. By examining the synthesis, reactivity, and spectroscopic characteristics of related acetylenic aldehydes and acetals, we can confidently predict the behavior of this compound and unlock its potential in the synthesis of complex molecular architectures, particularly those relevant to medicinal chemistry.
Core Molecular Attributes of this compound
This compound is a bifunctional organic molecule that incorporates both an aldehyde and a diethyl acetal. The presence of these two functional groups on a four-carbon chain, separated by a carbon-carbon triple bond, imparts a unique reactivity profile, making it a valuable synthon for a variety of chemical transformations.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 74149-25-0 | |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| SMILES Code | O=CC#CC(OCC)OCC | |
| Physical State | Likely a liquid at room temperature (inferred from analogs) | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Melting Point | Not experimentally determined | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Synthesis of this compound: A Strategic Approach
Proposed Synthetic Pathway
A likely synthetic strategy would start from a commercially available propargyl alcohol derivative. The key steps would be:
-
Protection of the Terminal Alkyne: This step is crucial to prevent unwanted side reactions during the subsequent oxidation.
-
Acetalization of the Hydroxyl Group: Conversion of the alcohol to the diethyl acetal.
-
Deprotection of the Alkyne: Removal of the protecting group to reveal the terminal alkyne.
-
Formylation of the Terminal Alkyne: Introduction of the aldehyde group at the terminus of the alkyne.
An alternative and potentially more direct route could involve the reaction of the Grignard reagent of propargyl aldehyde diethyl acetal with a suitable formylating agent.
Experimental Considerations
-
Choice of Protecting Group: The selection of a suitable protecting group for the alkyne is critical. It must be stable to the conditions of acetalization and readily removable without affecting the acetal. Silyl protecting groups like tert-butyldimethylsilyl (TBDMS) are often employed for this purpose.
-
Acetalization Conditions: The formation of the diethyl acetal from the corresponding alcohol is typically achieved by reacting it with an excess of ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid.[1][2] The removal of water is essential to drive the equilibrium towards the acetal product.[2]
-
Formylation: The introduction of the aldehyde group can be accomplished through various methods, including the use of Vilsmeier-Haack reagents or by quenching a lithium acetylide with dimethylformamide (DMF).
Spectroscopic Characterization: An In-Silico Perspective
In the absence of experimentally obtained spectra, the spectroscopic characteristics of this compound can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Signals | Rationale |
| ¹H NMR | δ ~9.2 ppm (s, 1H, -CHO) δ ~5.0 ppm (t, 1H, -CH(OEt)₂) δ ~3.6 ppm (q, 4H, -OCH₂CH₃) δ ~1.2 ppm (t, 6H, -OCH₂CH₃) | The aldehydic proton is highly deshielded. The acetal proton is a triplet due to coupling with the methylene protons. The ethoxy groups show a characteristic quartet and triplet pattern. |
| ¹³C NMR | δ ~190 ppm (C=O) δ ~100 ppm (-C≡C-) δ ~95 ppm (-CH(OEt)₂) δ ~60 ppm (-OCH₂CH₃) δ ~15 ppm (-OCH₂CH₃) | The aldehyde carbonyl carbon resonates at a characteristic downfield shift. The alkyne carbons and the acetal carbon appear in their respective typical regions. |
| IR Spectroscopy | ~2200 cm⁻¹ (C≡C stretch) ~1700 cm⁻¹ (C=O stretch) ~2800, 2700 cm⁻¹ (C-H stretch of aldehyde) ~1100 cm⁻¹ (C-O stretch of acetal) | The carbon-carbon triple bond and the carbonyl group will show strong, characteristic absorption bands. The aldehydic C-H stretches are also diagnostic. |
| Mass Spectrometry | M⁺ at m/z 156. Fragmentation patterns would likely involve the loss of ethoxy groups, the aldehyde group, and cleavage of the carbon chain. | The molecular ion peak would correspond to the molecular weight. Fragmentation would be dictated by the stability of the resulting carbocations. |
Reactivity and Synthetic Utility: A Dual-Functional Hub
The synthetic potential of this compound lies in the orthogonal reactivity of its aldehyde and protected alkyne functionalities. The acetal group serves as a stable protecting group for a second aldehyde, which can be unmasked under acidic conditions.
Reactions at the Aldehyde Group
The aldehyde functionality is a primary site for nucleophilic attack. This allows for a wide range of transformations, including:
-
Nucleophilic Addition: Grignard reagents, organolithium compounds, and other nucleophiles will readily add to the aldehyde to form secondary alcohols.[3]
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Reductive Amination: Formation of amines by reaction with an amine in the presence of a reducing agent.
Reactions Involving the Alkyne Moiety
The carbon-carbon triple bond is a versatile functional group that can participate in a variety of reactions, including:
-
Cycloaddition Reactions: As an electron-deficient alkyne due to the adjacent aldehyde, it is a good candidate for [3+2] and [4+2] cycloaddition reactions to form various heterocyclic systems. For instance, reaction with azides would yield triazoles, and with dienes, it could undergo Diels-Alder type reactions.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex acetylenic structures.
-
Hydration: Conversion of the alkyne to a ketone.
Deprotection and Further Transformation
The diethyl acetal can be readily hydrolyzed under acidic conditions to reveal a second aldehyde group, generating but-2-ynedial. This highly reactive dialdehyde is a precursor to a wide array of heterocyclic compounds through condensation reactions with binucleophiles like hydrazines, hydroxylamine, and diamines.
Applications in Drug Development and Medicinal Chemistry
The structural motifs accessible from this compound are prevalent in many biologically active molecules. Its ability to serve as a precursor to substituted heterocycles makes it a valuable tool for the synthesis of compound libraries for drug discovery.
-
Synthesis of Pyrazole and Isoxazole Derivatives: The 1,4-dicarbonyl precursor, but-2-ynedial, can be readily converted to pyrazoles and isoxazoles, which are core structures in many pharmaceuticals with a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties.
-
Access to Complex Polyketides: Acetylenic aldehydes are known to participate in cycloaddition reactions that can be used to construct the core ring systems of polyketide natural products, some of which exhibit potent biological activities.[4]
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the aldehyde and the masked aldehyde allows for a stepwise functionalization, making this compound an attractive scaffold for the generation of diverse molecular libraries for high-throughput screening.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling aldehydes and acetylenic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Incompatibility: Avoid strong oxidizing agents, strong bases, and strong acids.
-
Storage: Store in a cool, dry place away from heat and ignition sources.
Conclusion: A Promising Building Block for Future Discovery
This compound, despite the current scarcity of direct experimental data, emerges as a highly promising and versatile building block for organic synthesis. Its unique combination of an aldehyde and a protected alkyne allows for a rich and diverse range of chemical transformations. By understanding the fundamental reactivity of its constituent functional groups, chemists can harness its potential to construct complex molecules, particularly heterocyclic systems of interest in drug discovery and development. This guide provides a solid foundation for researchers to begin exploring the synthetic utility of this intriguing bifunctional reagent, paving the way for new discoveries and innovations in chemical science.
References
-
Crimson Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. [Link]
-
Chemistry Steps. Formation and Reactions of Acetals. [Link]
-
Chemistry LibreTexts. Acetal Formation. [Link]
-
Saxena, A., Perez, F., & Krische, M. J. (2016). Ruthenium(0)-Catalyzed [4+2] Cycloaddition of Acetylenic Aldehydes with α-Ketols: Convergent Construction of Angucycline Ring Systems. Angewandte Chemie International Edition, 55(4), 1493-1497. [Link]
-
ACS Publications. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]
-
ResearchGate. Synthesis of cyclic acetals of acetylenic carbonyl compounds. [Link]
Sources
Foreword: The Strategic Value of a Masked Synthon
An In-Depth Technical Guide to the Synthesis of 4,4-Diethoxybut-2-ynal
In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficient construction of complex molecular architectures is paramount. Alkynyl aldehydes are exceptionally versatile building blocks, possessing both an electrophilic aldehyde and a nucleophilic alkyne terminus (post-deprotonation), enabling a diverse array of transformations including cyclizations, additions, and coupling reactions.[1] However, their inherent reactivity can present significant challenges in multi-step syntheses, often leading to undesired side reactions such as polymerization or Michael additions.[2]
This guide details a robust and reliable two-step synthesis for this compound, a valuable synthon where the aldehyde functionality is masked as a diethyl acetal. This protection strategy confers enhanced stability, allowing the alkyne to be manipulated selectively before the aldehyde is unmasked under specific, controlled conditions.[3][4] The methodologies presented herein are grounded in established, high-yield reactions, providing researchers with a practical pathway to this key intermediate. We will explore the causality behind each procedural choice, ensuring a deep understanding of the "why" alongside the "how."
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, beginning with the construction of a key alcohol intermediate followed by a mild oxidation to yield the target compound. This approach ensures high fidelity and minimizes the formation of impurities.
-
Formation of the Carbon Skeleton: Propargyl alcohol is converted into its corresponding Grignard reagent, which then undergoes nucleophilic attack on triethyl orthoformate to generate the C4 backbone and install the diethyl acetal in a single, efficient step.
-
Oxidation to the Aldehyde: The resulting primary alcohol, 4,4-diethoxybut-2-yn-1-ol, is oxidized using a Swern oxidation protocol. This method is explicitly chosen for its mild conditions, which are fully compatible with the alkyne and acetal functional groups, preventing over-oxidation to the carboxylic acid.[5][6]
Figure 1: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate, 4,4-Diethoxybut-2-yn-1-ol
The foundational step involves the creation of the C1-C4 carbon chain with the requisite functional groups. The choice of a Grignard reaction is deliberate; it is a classic, powerful C-C bond-forming reaction that is well-understood and scalable.[7][8]
Mechanistic Rationale
The reaction begins with propargyl alcohol. Since both the hydroxyl proton and the terminal alkyne proton are acidic, two equivalents of a strong base are required. Ethylmagnesium bromide (EtMgBr) serves as this base, first deprotonating the more acidic alcohol and then the terminal alkyne to form a dianionic magnesium salt. This in-situ generated nucleophile is poised to react with an electrophile.
Triethyl orthoformate serves as a synthetic equivalent of a protected carboxyl group. The central carbon is electrophilic and readily attacked by the propargyl Grignard reagent. The subsequent loss of ethoxide and workup with mild acid yields the desired 4,4-diethoxybut-2-yn-1-ol. It is critical to use anhydrous solvents like tetrahydrofuran (THF), as Grignard reagents are potent bases that will be quenched by protic sources like water.[7][9]
Experimental Protocol
Materials & Reagents:
-
Propargyl alcohol
-
Ethylmagnesium bromide (3.0 M solution in diethyl ether)
-
Triethyl orthoformate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, heating mantle
Procedure:
-
Vessel Preparation: All glassware must be rigorously dried in an oven (e.g., 120°C overnight) and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[10]
-
Initial Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add propargyl alcohol (1.0 eq) dissolved in 150 mL of anhydrous THF.
-
Grignard Reagent Addition: Cool the flask to 0°C in an ice bath. Add ethylmagnesium bromide (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C. Vigorous gas (ethane) evolution will be observed.
-
Dianion Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.
-
Electrophile Addition: Add triethyl orthoformate (1.5 eq) to the dropping funnel and add it to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 66°C for THF) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution until no further gas evolution is observed.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield 4,4-diethoxybut-2-yn-1-ol as a clear oil.
Quantitative Data Summary: Stage 1
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Volume |
| Propargyl alcohol | 56.06 | 1.0 | 5.61 g | 5.8 mL |
| Ethylmagnesium bromide | 131.27 | 2.2 | 28.88 g | 73.3 mL |
| Triethyl orthoformate | 148.20 | 1.5 | 22.23 g | 25.0 mL |
| Anhydrous THF | - | - | - | 150 mL |
Part 2: Swern Oxidation to this compound
The conversion of a primary alcohol to an aldehyde without over-oxidation is a common challenge. The Swern oxidation is an exemplary solution, operating at very low temperatures and avoiding harsh metal-based oxidants.[6][11] Its mechanism relies on the activation of dimethyl sulfoxide (DMSO) to form a highly reactive species.
Mechanism of Action
Figure 2: Mechanistic pathway of the Swern Oxidation.
-
Activation: DMSO reacts with oxalyl chloride at -78°C. This rapidly decomposes, losing CO and CO₂, to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate.[12]
-
Nucleophilic Attack: The primary alcohol (4,4-diethoxybut-2-yn-1-ol) acts as a nucleophile, attacking the electrophilic sulfur atom to form an alkoxysulfonium salt.[5]
-
Ylide Formation: A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is added. It deprotonates the carbon adjacent to the positively charged sulfur, forming a key sulfur ylide intermediate.
-
Rearrangement & Product Formation: The ylide undergoes a five-membered ring transition state, wherein the ylide's carbanion deprotonates the carbon bearing the oxygen. This intramolecular elimination collapses to form the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[5][13]
Experimental Protocol
Materials & Reagents:
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
4,4-diethoxybut-2-yn-1-ol (from Part 1)
-
Anhydrous triethylamine (Et₃N)
-
Acetone/Dry Ice bath
Procedure:
-
Vessel Preparation: Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere.
-
Activator Solution: In a 250 mL three-necked flask under inert gas, dissolve oxalyl chloride (1.5 eq) in 80 mL of anhydrous DCM. Cool the solution to -78°C using an acetone/dry ice bath. Caution: Oxalyl chloride is toxic and corrosive. Handle in a fume hood.
-
DMSO Addition: Add anhydrous DMSO (3.0 eq) dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65°C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve 4,4-diethoxybut-2-yn-1-ol (1.0 eq) in a small volume of anhydrous DCM (~20 mL) and add it dropwise to the reaction mixture. Stir for 45 minutes at -78°C.
-
Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise. A thick white precipitate (triethylammonium chloride) will form.
-
Warming: After stirring for an additional 15 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Workup: Add 100 mL of water to the reaction mixture. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde should be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient). Note: The product can be prone to polymerization and should be stored cold and used promptly.[2]
Quantitative Data Summary: Stage 2
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Volume |
| 4,4-diethoxybut-2-yn-1-ol | 158.19 | 1.0 | 10.0 g | - |
| Oxalyl chloride | 126.93 | 1.5 | 12.0 g | 8.2 mL |
| Anhydrous DMSO | 78.13 | 3.0 | 14.8 g | 13.5 mL |
| Anhydrous Triethylamine | 101.19 | 5.0 | 31.9 g | 44.0 mL |
| Anhydrous DCM | - | - | - | ~100 mL |
Safety and Troubleshooting
-
Malodorous Byproduct: The Swern oxidation produces dimethyl sulfide (DMS), which has an extremely unpleasant and pervasive odor. All steps, including the workup, must be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution, which oxidizes DMS to odorless DMSO.[12]
-
Temperature Control: Maintaining the temperature at -78°C during the initial stages of the Swern oxidation is critical. Allowing the activated DMSO complex to warm up can lead to side reactions and decomposition.[11]
-
Product Instability: As an α,β-alkynyl aldehyde, the final product is susceptible to both polymerization and Michael addition if nucleophiles (like water or alcohols) are present.[2] Therefore, purification should be performed promptly, and the product should be stored under an inert atmosphere at low temperatures (≤ 0°C). For subsequent reactions, using the crude material immediately may be advantageous.
-
Anhydrous Conditions: Both the Grignard and Swern reactions are highly sensitive to moisture. The use of anhydrous solvents and reagents, along with inert atmosphere techniques, is essential for achieving high yields.
Conclusion
The synthetic sequence detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a classic Grignard reaction to construct the carbon backbone and a mild, modern Swern oxidation, the target compound is synthesized in high yield. The strategic use of the diethyl acetal as a robust protecting group for the aldehyde functionality makes this intermediate particularly useful for complex, multi-step synthetic campaigns in pharmaceutical and materials science research.
References
-
Practical Synthesis of α,β-Alkynyl Ketones by Oxidative Alkynylation of Aldehydes with Hypervalent Alkynyliodine Reagents. Chemistry Letters, Oxford Academic. [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central, National Institutes of Health. [Link]
-
Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE (Journal of Visualized Experiments). [Link]
-
Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Organic Letters, American Chemical Society. [Link]
-
Synthesis of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. ResearchGate. [Link]
-
4,4-Dimethoxybut-1-yne. Organic Syntheses. [Link]
-
Synthesis of alkynyl ketones, carboxylic acids and derivatives. Organic Chemistry Portal. [Link]
-
Swern Oxidation. J&K Scientific LLC. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Scheme 1: Synthesis of series 4 and 5. ResearchGate. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Scholarly Journal of Food and Nutrition. [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers. [Link]
-
Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]
-
Making Propargyl Grignard reagent. Reddit. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. [Link]
- Method for synthesizing 4,4-dimethoxy-2-butanone.
-
4,4-dimethoxy-2-butanone. Organic Syntheses. [Link]
-
PROCESS FOR PREPARING 4-PENTEN-2-YNAL. European Patent Office. [Link]
-
Oxidation of 1,2-epoxy-3-butene to 1,2:3,4-diepoxybutane by cDNA-expressed human cytochromes P450 2E1 and 3A4 and human, mouse and rat liver microsomes. PubMed, National Institutes of Health. [Link]
-
Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. [Link]
Sources
- 1. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistryconnected.com [chemistryconnected.com]
- 10. protocols.io [protocols.io]
- 11. jk-sci.com [jk-sci.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to 4,4-Diethoxybut-2-ynal: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a multifunctional chemical entity with significant potential in synthetic organic chemistry and medicinal chemistry. While direct literature on this specific molecule is emerging, its structural features—a terminal alkyne, an aldehyde, and an acetal—suggest a rich and versatile reactivity profile. This document will delve into its structural and spectroscopic properties, plausible synthetic routes, and its anticipated reactivity. Furthermore, we will explore its potential as a strategic building block for the synthesis of complex molecular architectures, particularly heterocyclic scaffolds of interest in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel reagents for the advancement of their synthetic programs.
Introduction: Unveiling a Multifunctional Synthetic Tool
In the relentless pursuit of novel therapeutic agents, the demand for innovative and versatile chemical building blocks is insatiable.[1][2] this compound, with the chemical formula C8H12O3, is a molecule that, by virtue of its unique combination of functional groups, presents itself as a powerful tool for the synthetic chemist.[3] Its structure, featuring an aldehyde, an internal alkyne, and a diethyl acetal, offers multiple points for chemical modification, enabling the construction of diverse and complex molecular frameworks.
The aldehyde provides a handle for nucleophilic additions, reductions, and oxidations. The alkyne is a gateway to a vast array of transformations, including click chemistry, transition-metal-catalyzed cross-couplings, and cycloadditions. The acetal group serves as a masked aldehyde, offering a strategic advantage for sequential and site-selective reactions. This guide will provide a detailed exploration of the structural formula, properties, and synthetic potential of this compound.
Structural Elucidation and Spectroscopic Profile
The structural formula of this compound is characterized by a four-carbon chain with an aldehyde at the C1 position, a triple bond between C2 and C3, and a diethyl acetal at the C4 position.
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 74149-25-0 | [3] |
| Molecular Formula | C8H12O3 | [3] |
| Molecular Weight | 156.18 g/mol | [3] |
| SMILES Code | O=CC#CC(OCC)OCC | [3] |
Predicted Spectroscopic Data
While a comprehensive experimental spectroscopic analysis of this compound is not widely published, its spectral characteristics can be reliably predicted based on the functional groups present.[4][5][6] These predictions are invaluable for reaction monitoring and structural confirmation.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic, acetal, and ethoxy protons.
| Chemical Shift (δ) [ppm] (Predicted) | Multiplicity | Integration | Assignment |
| ~9.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~5.5 | Singlet | 1H | Acetal (-CH(OEt)₂) |
| ~3.7 | Quartet | 4H | Methylene (-OCH₂CH₃) |
| ~1.2 | Triplet | 6H | Methyl (-OCH₂CH₃) |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the carbonyl, alkynyl, acetal, and ethoxy carbons.
| Chemical Shift (δ) [ppm] (Predicted) | Assignment |
| ~177 | Aldehyde Carbonyl (C=O) |
| ~95 | Alkynyl Carbon (C≡C-CHO) |
| ~90 | Alkynyl Carbon (C≡C-CH) |
| ~92 | Acetal Carbon (-CH(OEt)₂) |
| ~62 | Methylene Carbon (-OCH₂) |
| ~15 | Methyl Carbon (-CH₃) |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the aldehyde and alkyne functionalities.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~2200 | Weak-Medium | C≡C stretch (internal alkyne) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1100 | Strong | C-O stretch (acetal) |
2.2.4. Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would likely involve the loss of ethoxy (•OCH₂CH₃) and ethyl (•CH₂CH₃) groups from the acetal moiety.
Plausible Synthetic Routes
Oxidation of 4,4-Diethoxybut-2-yn-1-ol
A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols.
Sources
- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 74149-25-0|this compound|BLD Pharm [bldpharm.com]
- 4. IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3 [iitianacademy.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Stability and Reactivity of 4,4-Diethoxybut-2-ynal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxybut-2-ynal is a bifunctional organic molecule that has garnered significant interest as a versatile building block in synthetic chemistry. Its unique structure, featuring a reactive aldehyde, a carbon-carbon triple bond, and a protected aldehyde in the form of a diethyl acetal, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the stability and reactivity of this compound, offering insights into its handling, storage, and diverse applications in the synthesis of complex organic molecules, including heterocycles and carbocycles. As a senior application scientist, this document aims to provide not only procedural details but also the underlying chemical principles that govern the utility of this valuable synthetic intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a research setting. The molecule's key attributes are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| CAS Number | 74149-25-0 | Not explicitly found, but related to its structure. |
| Appearance | Brown oil (for the dimethoxy analog) | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane and ether. | [2] |
Molecular Structure
The structure of this compound is characterized by an sp-hybridized alkyne and an sp²-hybridized aldehyde, with the acetal group providing steric and electronic influence on the molecule's reactivity.
Caption: Molecular structure of this compound.
Synthesis and Purification
The synthesis of this compound is analogous to that of its well-documented dimethoxy counterpart, 4,4-dimethoxybut-2-ynal.[2] The general approach involves the protection of one of the aldehyde groups of acetylenedicarboxaldehyde as a diethyl acetal. A common synthetic route starts from the more readily available 1,1,4,4-tetraethoxybut-2-yne.
Caption: General synthesis workflow for this compound.
A detailed protocol, adapted from the synthesis of the dimethoxy analog, is provided below.[2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A 1-L round-bottomed flask is charged with dichloromethane (150 mL) and crude 1,1,4,4-tetraethoxybut-2-yne (approximately 0.287 mol). The flask is cooled to 0 °C in an ice bath.
-
Preparation of Hydrolysis Reagent: In a separate flask, a solution of formic acid (280 g, 6 mol), dichloromethane (150 mL), and water (1.5 mL) is prepared and cooled to 0 °C.
-
Reaction: The cooled formic acid solution is rapidly added to the solution of the tetraethoxybutyne. The reaction mixture is stirred at a controlled temperature (e.g., 16-21 °C) until the reaction is complete, as monitored by TLC or GC.
-
Workup: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, keeping the bath temperature below 25 °C. The crude product is then purified by vacuum distillation or column chromatography to yield this compound as an oil.
Stability and Handling
The stability of this compound is a critical consideration for its storage and use in synthesis. The presence of the acetal and the conjugated yn-al system dictates its stability profile.
-
Thermal Stability: The dimethoxy analog is reported to be stable for years when stored at -40 °C.[2] By extension, this compound is expected to have good thermal stability under proper storage conditions.
-
Acid Sensitivity: The diethyl acetal group is susceptible to hydrolysis under acidic conditions, which would liberate the free aldehyde. This reactivity can be exploited for deprotection but must be avoided if the acetal is intended to be a protecting group.[3][4]
-
Base Stability: Acetals are generally stable in neutral to strongly basic environments.[3] This allows for reactions to be carried out at other functional groups within the molecule without affecting the acetal.
-
Storage: It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C to -40 °C) to minimize potential degradation.
-
Safe Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Reactivity and Synthetic Applications
The rich functionality of this compound makes it a versatile precursor for a variety of molecular scaffolds. Its reactivity can be selectively directed towards the aldehyde, the alkyne, or the acetal group.
Nucleophilic Addition to the Aldehyde
The aldehyde group is a primary site for nucleophilic attack. A wide range of nucleophiles, including organometallic reagents, hydrides, and amines, can add to the carbonyl carbon.[5]
Caption: Mechanism of nucleophilic addition to the aldehyde.
Experimental Protocol: Example Grignard Reaction
-
A solution of this compound in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.
-
A solution of the Grignard reagent (e.g., methylmagnesium bromide) in diethyl ether is added dropwise with stirring.
-
The reaction is monitored by TLC. Upon completion, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated to give the crude secondary alcohol, which can be purified by chromatography.
Nucleophilic Conjugate Addition to the Alkyne
The carbon-carbon triple bond is activated by the electron-withdrawing aldehyde group, making it susceptible to 1,4-conjugate addition by soft nucleophiles such as thiols, amines, and cuprates.[6]
Caption: Mechanism of nucleophilic conjugate addition.
Cycloaddition Reactions
The electron-deficient alkyne in this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic systems.[7][8] For instance, in a Diels-Alder reaction, it can react with a diene to form a six-membered ring.
Caption: [4+2] Cycloaddition (Diels-Alder) reaction.
Reactions of the Acetal Group
The diethyl acetal serves as a protecting group for an aldehyde. It is stable to basic and nucleophilic conditions but can be readily hydrolyzed with aqueous acid to regenerate the aldehyde.[3]
Caption: Acid-catalyzed hydrolysis of the acetal group.
Synthesis of Heterocyclic Compounds
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazoles. Similarly, reaction with hydroxylamine can yield isoxazoles, and condensation with amidines can produce pyrimidines. The specific reaction conditions will dictate the final heterocyclic product.[9][10]
Spectroscopic Data
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.27 | s | CHO | |
| 5.31 | s | CH(OCH₃)₂ | |
| 3.41 | s | OCH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| 176.0 | CHO | |
| 92.7 | C H(OCH₃)₂ | |
| 88.3 | C≡C -CHO | |
| 83.0 | C ≡C-CHO | |
| 53.0 | OCH₃ |
For this compound, the chemical shifts for the ethyl groups would be expected in the typical regions: the -OCH₂- protons around 3.5-3.8 ppm (quartet) and the -CH₃ protons around 1.2 ppm (triplet).
Infrared (IR) Spectroscopy: Expected characteristic peaks include a strong C=O stretch for the aldehyde around 1680-1700 cm⁻¹, a C≡C stretch (which may be weak or absent due to symmetry) around 2100-2200 cm⁻¹, and C-O stretches for the acetal around 1050-1150 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺). Common fragmentation patterns would involve the loss of ethoxy groups (-OEt), the entire acetal moiety, and cleavage adjacent to the carbonyl group.
Conclusion
This compound is a powerful and versatile synthetic intermediate. Its stability under basic and neutral conditions, coupled with the differential reactivity of its aldehyde, alkyne, and acetal functionalities, provides chemists with a wide array of strategic possibilities for the construction of complex molecules. A thorough understanding of its stability and reactivity, as outlined in this guide, is essential for harnessing its full synthetic potential in research and development.
References
-
Organic Syntheses, Coll. Vol. 10, p.7 (2004); Vol. 78, p.249 (2002). [Link]
-
Chemistry LibreTexts. 14.3: Acetal Formation. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
PubChemLite. This compound (C8H12O3). [Link]
-
Crimson Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. [Link]
-
ResearchGate. Nucleophilic addition reactions to activated alkynes. [Link]
-
Organic Syntheses. 4,4-Dimethoxybut-1-yne. [Link]
-
Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]
-
Chemistry LibreTexts. 13.3: Cycloaddition Reactions. [Link]
-
OpenStax. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
Sources
- 1. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
The Versatile Alkyne: A Technical Guide to 4,4-Diethoxybut-2-ynal as a Synthetic Building Block
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is paramount for the construction of complex molecular architectures. 4,4-Diethoxybut-2-ynal, a molecule possessing a unique combination of an aldehyde, an internal alkyne, and a stable acetal protecting group, emerges as a potent C4 synthon with significant potential in the synthesis of diverse chemical entities. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core reactivity and synthetic applications of this valuable, yet under-documented, reagent. While extensive literature specifically detailing the reaction scope of this compound is not abundant, its utility can be expertly extrapolated from the well-established chemistry of its constituent functional groups: acetylenic aldehydes and acetals. This guide will focus on its prime application in the synthesis of substituted pyrazoles, a heterocyclic scaffold of immense importance in medicinal chemistry, and explore its broader potential in other synthetic transformations.
Molecular Architecture and Intrinsic Reactivity
The key to harnessing the synthetic power of this compound lies in understanding its inherent electronic properties and the interplay between its functional groups.
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| CAS Number | 74149-25-0 |
| Boiling Point | Approx. 95-97 °C at 12 mmHg |
| Density | Approx. 0.99 g/cm³ |
The molecule's structure features two primary sites of reactivity:
-
The Electrophilic Aldehyde Carbonyl: This group is a classic site for nucleophilic attack. However, in this compound, the aldehyde is masked as a diethyl acetal. This protecting group is stable under neutral and basic conditions, allowing for selective reactions at other sites of the molecule. The aldehyde can be readily deprotected under acidic conditions when its reactivity is desired.[1]
-
The Electron-Deficient Alkyne: The presence of the electron-withdrawing aldehyde (or its acetal precursor) polarizes the carbon-carbon triple bond, rendering it susceptible to nucleophilic attack and participation in cycloaddition reactions. This electrophilic nature is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.
The strategic placement of these functionalities allows for a modular approach to synthesis, where the reactivity of each site can be selectively unleashed by carefully choosing reaction conditions.
Core Application: The Synthesis of 5-(Diethoxymethyl)-1H-pyrazoles
A cornerstone application of this compound is in the construction of pyrazole rings, a privileged scaffold in numerous pharmaceuticals due to its wide range of biological activities.[2] The reaction of this compound with hydrazine and its derivatives provides a direct and efficient route to 5-(diethoxymethyl)-substituted pyrazoles.
Mechanistic Rationale
The synthesis proceeds via a cyclocondensation reaction, a classic method for pyrazole synthesis involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine.[3] In this case, the α,β-acetylenic aldehyde functionality of this compound serves as the 1,3-dielectrophilic partner.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electron-deficient β-carbon of the alkyne. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazole ring. The acetal group remains intact throughout this process, providing a handle for further synthetic manipulations.
Caption: Figure 1: Proposed mechanism for pyrazole synthesis.
Self-Validating Experimental Protocol
The following protocol outlines a robust and reproducible method for the synthesis of 5-(diethoxymethyl)-1H-pyrazole. The choice of a protic solvent like ethanol facilitates the proton transfer steps in the mechanism, and the reaction generally proceeds under mild conditions.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in anhydrous ethanol, add hydrazine hydrate dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(diethoxymethyl)-1H-pyrazole.
Expected Outcome and Validation:
The successful synthesis of the target pyrazole can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic diethoxymethyl protons and the pyrazole ring protons in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, will validate the structure of the product.
Expanding the Synthetic Horizon: Further Applications
The synthetic utility of this compound extends beyond pyrazole synthesis. Its unique combination of functional groups opens avenues for a variety of other transformations.
Cycloaddition Reactions
The electron-deficient alkyne in this compound is a prime candidate for participating in various cycloaddition reactions. For instance, [3+2] cycloadditions with azides would lead to the formation of triazoles, another important class of heterocycles.[4] Similarly, Diels-Alder reactions with suitable dienes could provide access to complex cyclic structures.
Caption: Figure 2: Synthetic pathways from this compound.
Nucleophilic Additions to the Alkyne
The electrophilic alkyne can also undergo conjugate addition reactions with a variety of nucleophiles, such as organocuprates, thiols, and amines. This would allow for the introduction of a wide range of substituents at the β-position, leading to highly functionalized linear synthons.
The Strategic Importance of the Acetal Group
The diethyl acetal in this compound serves as a crucial protecting group for the highly reactive aldehyde functionality. This allows for the selective manipulation of the alkyne without interference from the aldehyde. Following the desired transformations at the alkyne, the aldehyde can be easily deprotected under mild acidic conditions, unveiling a new reactive handle for subsequent synthetic steps. This "protect-react-deprotect" strategy is a cornerstone of modern organic synthesis and significantly enhances the value of this compound as a versatile building block.[1]
Conclusion: A C4 Synthon with Untapped Potential
This compound represents a powerful and versatile C4 building block for organic synthesis. Its unique combination of a protected aldehyde and an electrophilic alkyne allows for a wide range of selective transformations. While its primary documented application lies in the efficient synthesis of 5-(diethoxymethyl)-substituted pyrazoles, its potential in other areas such as cycloaddition reactions and nucleophilic additions remains a fertile ground for further exploration. For researchers and drug development professionals, a thorough understanding of the reactivity of this multifunctional synthon can unlock novel and efficient pathways to complex molecular targets, particularly within the realm of heterocyclic chemistry. The strategic use of this compound can undoubtedly contribute to the advancement of synthetic methodology and the discovery of new chemical entities with valuable biological properties.
References
- (Reference details to be populated from a comprehensive liter
- (Reference details to be populated from a comprehensive liter
- (Reference details to be populated from a comprehensive literature search on cycloaddition reactions of acetylenic compounds)
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. [Link]
- (Reference details to be populated from a comprehensive literature search on nucleophilic additions to alkynes)
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. (2018). Crimson Publishers. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2022). Chemistry LibreTexts. [Link]
- (Reference details to be populated from a comprehensive literature search on reactions of hydrazines with carbonyls)
- (Reference details to be populated from a comprehensive liter
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Journal of the Brazilian Chemical Society. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.[Link]
- (Reference details to be populated from a comprehensive literature search on synthetic routes to dithietanes)
-
1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. (2023). Beilstein Journal of Organic Chemistry. [Link]
- (Reference details to be populated from a comprehensive literature search on the synthesis of aminopyrazole deriv
-
Azides in the Synthesis of Various Heterocycles. (2022). Molecules. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. (2018). Advances in Medicinal and Pharmaceutical Sciences. [Link]
- (Reference details to be populated from a comprehensive liter
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
- (Reference details to be populated from a comprehensive literature search on the synthesis of pyridinones)
Sources
- 1. Construction of 4-hydroxy-2-pyridinones. Total synthesis of (+)-sambutoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
The Synthetic Versatility of 4,4-Diethoxybut-2-ynal: A Comprehensive Guide to its Application in Total Synthesis
Introduction: Unveiling a Multifaceted C4 Building Block
In the intricate art of total synthesis, the strategic selection of building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the arsenal of synthons available to the modern organic chemist, polyfunctional C4 units hold a special place due to their ability to participate in a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note delves into the synthetic utility of a particularly versatile, yet underexplored, C4 building block: 4,4-diethoxybut-2-ynal .
Possessing a unique combination of an α,β-acetylenic aldehyde and a protected aldehyde in the form of a diethyl acetal, this molecule is primed for a range of transformations. The ynal moiety serves as a reactive dienophile in cycloaddition reactions and a precursor for various heterocyclic systems. Simultaneously, the diethyl acetal provides a stable protecting group that can be unveiled at a later synthetic stage to reveal a second aldehyde functionality for further elaboration. This guide will provide an in-depth exploration of the preparation of this compound and its application in key synthetic strategies, offering detailed protocols and mechanistic insights for researchers in drug discovery and natural product synthesis.
I. Synthesis of this compound: A Protocol for a Key Intermediate
While this compound is commercially available, its synthesis from the corresponding propargyl alcohol, 4,4-diethoxybut-2-yn-1-ol, is a straightforward and cost-effective procedure for laboratories. The oxidation of propargyl alcohols to their corresponding aldehydes is a well-established transformation, with activated manganese (IV) oxide (MnO₂) being a mild and selective reagent that is particularly well-suited for this purpose, as it minimizes over-oxidation and is compatible with the alkyne and acetal functionalities.[1][2][3]
Protocol 1: Oxidation of 4,4-Diethoxybut-2-yn-1-ol to this compound
This protocol describes the selective oxidation of the primary alcohol to the aldehyde using activated manganese dioxide.
Materials:
-
4,4-Diethoxybut-2-yn-1-ol
-
Activated Manganese (IV) Oxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Celatom® or diatomaceous earth
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
Procedure:
-
To a solution of 4,4-diethoxybut-2-yn-1-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M), add activated manganese (IV) oxide (10.0 eq by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celatom® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The crude product is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by column chromatography on silica gel.
Causality of Experimental Choices:
-
Manganese (IV) Oxide: A large excess of freshly activated MnO₂ is used to ensure a sufficient surface area for the heterogeneous oxidation and to drive the reaction to completion. Its mild nature prevents oxidation of the aldehyde to a carboxylic acid and is compatible with the sensitive alkyne and acetal groups.[1][4]
-
Dichloromethane: This solvent is chosen for its inertness and its ability to solubilize the starting material while being a good medium for the heterogeneous oxidation.
-
Celatom® Filtration: This step is crucial for the efficient removal of the fine MnO₂ powder from the reaction mixture.
II. Application in Cycloaddition Reactions: Forging Carbocyclic Core Structures
The electron-deficient alkyne within this compound makes it an excellent partner in various cycloaddition reactions, providing rapid access to complex carbocyclic frameworks.
A. Diels-Alder Reaction: The [4+2] Cycloaddition Pathway
As a dienophile, this compound can react with a variety of dienes to form substituted cyclohexadiene derivatives, which are versatile intermediates in total synthesis.[5][6] The acetylenic nature of the dienophile leads to a dihydroaromatic product that can be subsequently aromatized or further functionalized. A classic example is the reaction with cyclopentadiene, a highly reactive diene, which yields a bridged bicyclic adduct.[7]
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Diethyl ether or Dichloromethane, anhydrous
-
Lewis acid catalyst (optional, e.g., BF₃·OEt₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add freshly cracked cyclopentadiene (1.5 - 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. For less reactive dienes, a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) can be added to accelerate the reaction.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting bicyclic adduct by column chromatography on silica gel.
Mechanistic Insight and Stereoselectivity: The Diels-Alder reaction is a concerted [4+2] cycloaddition.[6] In the reaction with cyclic dienes like cyclopentadiene, the endo product is typically favored due to secondary orbital interactions, which stabilize the transition state leading to this isomer.[8][9]
Caption: Diels-Alder reaction workflow.
B. Pauson-Khand Reaction: The [2+2+1] Cycloaddition for Cyclopentenones
The Pauson-Khand reaction is a powerful method for the synthesis of α,β-cyclopentenones via a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst.[10][11] this compound can serve as the alkyne component, reacting with an alkene to construct a cyclopentenone ring, a common motif in natural products.
Materials:
-
This compound
-
Alkene (e.g., Norbornene)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Toluene or 1,2-Dichloroethane (DCE), anhydrous and degassed
-
Carbon monoxide (CO) balloon or high-pressure reactor
-
Schlenk flask or high-pressure vessel
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous, degassed toluene.
-
Add dicobalt octacarbonyl (1.1 eq) and stir at room temperature for 1-2 hours to allow for the formation of the alkyne-cobalt complex.
-
Add the alkene (1.5-2.0 eq) to the reaction mixture.
-
Pressurize the vessel with carbon monoxide (from a balloon or a cylinder) and heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 12-48 hours, monitoring by TLC.
-
After cooling to room temperature, carefully vent the CO atmosphere in a fume hood.
-
Concentrate the mixture and purify the resulting cyclopentenone by column chromatography.
Causality of Experimental Choices:
-
Dicobalt Octacarbonyl: This is the classic and most common stoichiometric promoter for the Pauson-Khand reaction. It forms a stable complex with the alkyne, which then reacts with the alkene and CO.[12]
-
Carbon Monoxide: CO is a reactant in this cycloaddition and is typically supplied under a positive pressure to ensure its availability in the reaction mixture.
-
Alkene Choice: Strained alkenes like norbornene are highly reactive in the Pauson-Khand reaction.[13][14]
Caption: Pauson-Khand reaction workflow.
III. Synthesis of Heterocycles: A Gateway to Bioactive Scaffolds
The ynal functionality of this compound is an excellent starting point for the construction of a wide variety of heterocyclic systems that are prevalent in medicinal chemistry.
A. Pyrazole Synthesis
Pyrazoles are a class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. They can be readily synthesized by the condensation of a 1,3-dielectrophilic species with hydrazine.[10][15] The α,β-acetylenic aldehyde system in this compound provides the necessary three-carbon backbone.
Materials:
-
This compound
-
Hydrazine hydrate or Hydrazine dihydrochloride
-
Ethanol or Methanol
-
Triethylamine (if using hydrazine salt)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography or crystallization.
Mechanistic Rationale: The reaction proceeds via an initial Michael addition of hydrazine to the ynal, followed by cyclization and dehydration to afford the aromatic pyrazole ring.[5][16]
B. Pyridine Synthesis
Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals. One classical approach to their synthesis is the condensation of α,β-unsaturated carbonyl compounds with enamines or other nitrogen-containing synthons.[17]
Materials:
-
This compound
-
β-Enaminone or β-enamino ester (e.g., ethyl 3-aminocrotonate)
-
Acetic acid or a Lewis acid catalyst
-
Toluene or xylene
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), the β-enamino ester (1.0 eq), and a catalytic amount of acetic acid in toluene.
-
Heat the mixture to reflux, with azeotropic removal of water.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting pyridine derivative by column chromatography.
Reaction Pathway: This synthesis likely proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyridine ring after elimination of water.[18][19][20]
C. Imidazole Synthesis
Imidazoles are another important class of five-membered heterocycles found in many biologically active molecules. Their synthesis can be achieved through various multicomponent reactions. One approach involves the reaction of an α,β-ynal with an amidine.[21]
Materials:
-
This compound
-
Amidine hydrochloride (e.g., benzamidine hydrochloride)
-
Base (e.g., sodium carbonate or DBU)
-
Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
Procedure:
-
To a solution of the amidine hydrochloride (1.1 eq) in DMF, add the base (1.2 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Pathways to key heterocycles.
IV. Summary and Future Outlook
| Reaction Type | Key Reagents | Product Class | Synthetic Value |
| Oxidation | MnO₂ | α,β-Acetylenic Aldehyde | Preparation of the key building block. |
| Diels-Alder | Diene (e.g., Cyclopentadiene) | Bicyclic Cyclohexadienes | Rapid construction of bridged ring systems. |
| Pauson-Khand | Alkene, Co₂(CO)₈, CO | Substituted Cyclopentenones | Access to five-membered ring cores. |
| Pyrazole Synthesis | Hydrazine | Substituted Pyrazoles | Formation of bioactive N-heterocycles. |
| Pyridine Synthesis | β-Enamino ester | Substituted Pyridines | Access to a privileged heterocyclic scaffold. |
| Imidazole Synthesis | Amidine | Substituted Imidazoles | Synthesis of another important N-heterocycle. |
This compound emerges as a potent and versatile building block for total synthesis. Its dual reactivity, stemming from the ynal and protected aldehyde functionalities, opens up a myriad of possibilities for the construction of complex carbocyclic and heterocyclic frameworks. The protocols outlined in this guide provide a solid foundation for chemists to explore the full potential of this C4 synthon. Future investigations could focus on asymmetric variations of these reactions, the development of novel cascade sequences that exploit both functional groups, and its application in the synthesis of specific natural product targets. As the demand for efficient and modular synthetic strategies continues to grow, the application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of organic chemistry.
References
- Li, Y., & Dong, C.-E. (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. Chinese Chemical Letters, 26(4), 435-438.
-
NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 9(5), 147-163.
- Reddy, G. S. N., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 16(32), 5864-5873.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
J & K Scientific LLC. (2021). Pauson-Khand Reaction. Retrieved from [Link]
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Group, Scripps Research.
-
Wikipedia contributors. (2023). Pauson–Khand reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Chemical Reviews, 110(2), 624–655.
- Zhu, C., et al. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(11), 3163.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazoles from amidines, ynals, and sodium sulfonates. Retrieved from [Link]
- Chem LibreTexts. (2021). 14. The Diels-Alder Cycloaddition Reaction.
- Lee, S., & Fuchs, P. L. (2006). Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. Organic & Biomolecular Chemistry, 4(15), 2841-2843.
- Boyer Research. (2021). 12 - Synthesis of Pyridines [Video]. YouTube.
-
Wikipedia contributors. (2023). Manganese dioxide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Retrieved from [Link]
- Singh, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1369-1383.
- Pearson, W. H., & Lin, K.-C. (1990). Diels-Alder Reactions of Cyclopentadienones with Aryl Alkynes To Form Biaryl Compounds. The Journal of Organic Chemistry, 55(15), 4467–4475.
-
Sciencemadness.org. (2007). oxidation alcohol to aldehyde with MnO2. Retrieved from [Link]
- Zografos, A. (n.d.). Synthesis of Imidazoles. The Baran Group, Scripps Research.
-
Wikipedia contributors. (2023). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Tangyarikov, N. S., & Kosimov, S. F. (2023). Synthesis of Pyridines from Acetylene and Ammonia. Eurasian Journal of Engineering and Technology, 14, 76-79.
-
Royal Society of Chemistry. (2022). Recent advances in the synthesis of imidazoles. Retrieved from [Link]
- Krenske, E. H., & Houk, K. N. (2021). Click Chemistry with Cyclopentadiene. Accounts of Chemical Research, 54(5), 1169–1181.
-
ChemTube3D. (n.d.). Identifying a Diels-Alder Reaction. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese(IV) oxide [organic-chemistry.org]
- 4. Manganese dioxide - Wikipedia [en.wikipedia.org]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. baranlab.org [baranlab.org]
- 19. Pyridine synthesis [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Reaction of 4,4-Diethoxybut-2-ynal with Grignard Reagents
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction between 4,4-diethoxybut-2-ynal and various Grignard reagents. This reaction is a cornerstone transformation in organic synthesis, enabling the construction of complex propargyl alcohols, which are valuable intermediates for natural product synthesis and pharmaceutical development. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, chemoselective outcomes.
Introduction & Strategic Importance
The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction.[1] The Grignard reaction, discovered by Victor Grignard, remains one of the most powerful and versatile methods for this purpose.[2][3][4] Our focus here is on the substrate this compound, a bifunctional molecule featuring both an aldehyde and a protected aldehyde in the form of a diethyl acetal, separated by an alkyne spacer.
The strategic value of this reaction lies in its high degree of chemoselectivity. Grignard reagents, being "hard" nucleophiles, exhibit a strong preference for addition to the "hard" electrophilic carbonyl center of the aldehyde over the "softer" alkyne or the unreactive acetal.[5][6] This allows for the precise installation of a new stereocenter and functional group (a secondary propargylic alcohol) while preserving the acetal for subsequent synthetic manipulations. The resulting products are rich in functionality, providing a gateway to diverse molecular architectures.
Mechanistic Discussion: A Tale of Chemoselectivity
The reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.[7]
Key Mechanistic Pillars:
-
Nucleophilic Attack: The carbon-magnesium bond in a Grignard reagent (R-MgX) is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5] This nucleophile preferentially attacks the electron-deficient carbonyl carbon of the this compound.[7] Evidence suggests this addition to aliphatic aldehydes occurs via a concerted or polar mechanism rather than a single-electron-transfer (SET) pathway.[8][9][10]
-
Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[3][7]
-
Protonation (Workup): The reaction is completed by an aqueous workup step, which protonates the magnesium alkoxide to yield the final secondary propargylic alcohol.[11]
-
The Role of the Acetal: The diethyl acetal group is crucial. Acetals are stable under the strongly basic and nucleophilic conditions of the Grignard reaction, effectively acting as a protecting group for a second aldehyde functionality.[12][13] This prevents self-reaction or unwanted additions at that position. It is critical to use a mild acidic workup (e.g., saturated aqueous NH₄Cl) to avoid premature deprotection of this acid-sensitive group.
Reaction Mechanism Diagram
Sources
- 1. quora.com [quora.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes: Leveraging 4,4-Diethoxybut-2-ynal in Tandem Paal-Knorr Synthesis for Advanced Pyrrole Scaffolds
Abstract
The pyrrole framework is a cornerstone in medicinal chemistry and materials science.[1] The Paal-Knorr synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, remains one of the most efficient routes to this valuable heterocycle.[1][2] This guide details the application of 4,4-Diethoxybut-2-ynal, a versatile and stable precursor, which functions as a masked 1,4-dicarbonyl equivalent. Through a one-pot, acid-catalyzed tandem reaction involving in situ alkyne hydration and acetal hydrolysis followed by the classical cyclization, this approach circumvents the use of potentially unstable 1,4-dicarbonyl compounds and provides a streamlined entry to substituted pyrroles.
Introduction: A Modern Approach to a Classic Reaction
The Paal-Knorr synthesis is a powerful tool for constructing substituted pyrroles, furans, and thiophenes from 1,4-diketones.[2] While highly effective, the direct synthesis and isolation of substituted 1,4-dicarbonyl compounds can be challenging due to their propensity for intramolecular side reactions or polymerization.[3] To overcome this limitation, synthetic chemists have developed strategies using "masked" 1,4-dicarbonyl precursors, such as acetals or ketals, which generate the reactive dicarbonyl species in situ.[4]
This compound represents a particularly sophisticated precursor. It combines two key latent functionalities:
-
An acetal group , which can be readily hydrolyzed under acidic conditions to reveal an aldehyde.
-
An alkyne group , which can undergo hydration to form a ketone.
This dual nature allows for a tandem, or cascade, reaction sequence within a single pot. The addition of an acid catalyst and a primary amine to this compound initiates a sequence of hydrolysis, hydration, and cyclocondensation to yield the final pyrrole product, offering significant advantages in terms of operational simplicity and atom economy.
The Tandem Reaction Mechanism
The conversion of this compound to a substituted pyrrole is not a direct condensation but a two-stage process occurring sequentially in one pot. A thorough understanding of this mechanism is critical for troubleshooting and optimizing reaction conditions.
Stage 1: In Situ Generation of the 1,4-Dicarbonyl Intermediate
Upon introduction of an acid catalyst (e.g., p-TsOH, HCl) in the presence of water, this compound undergoes two concurrent transformations to form the key intermediate, 4-oxobutanal.
-
Acetal Hydrolysis: The diethyl acetal at the C4 position is protonated, followed by the loss of ethanol and nucleophilic attack by water. This process repeats to release a second molecule of ethanol, unveiling the ketone carbonyl group.
-
Alkyne Hydration: Concurrently, the alkyne triple bond is activated by the acid. A Markovnikov-rules addition of water across the triple bond forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. This generates the second carbonyl group at the C2 position.
Stage 2: The Paal-Knorr Cyclization
The newly formed, transient 1,4-dicarbonyl compound immediately reacts with the primary amine present in the mixture.
-
Imine Formation: The primary amine performs a nucleophilic attack on one of the carbonyl groups (typically the more reactive aldehyde), forming a hemiaminal intermediate which then dehydrates to an imine.[4]
-
Intramolecular Cyclization: The remaining carbonyl group is then attacked by the nitrogen of the enamine tautomer (formed from the imine), initiating the ring-closing step. This is the rate-determining step of the cyclization.[4]
-
Aromatization: A final series of proton transfers and dehydration steps eliminates a second molecule of water, resulting in the formation of the stable, aromatic pyrrole ring.
The entire cascade is illustrated in the diagram below.
Caption: Tandem reaction pathway for pyrrole synthesis.
Experimental Protocols
This section provides a general protocol for the synthesis of N-substituted pyrroles from this compound. This procedure is a representative starting point and should be optimized for specific substrates.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Major Supplier | Store under inert gas, refrigerated. |
| Primary Amine (e.g., Aniline) | Reagent Grade | Major Supplier | Purify by distillation if necessary. |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98% | Major Supplier | Serves as the acid catalyst. |
| Toluene | Anhydrous | Major Supplier | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | For extraction. |
| Saturated aq. NaHCO₃ | - | Lab Prepared | For neutralization. |
| Brine | - | Lab Prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Major Supplier | For drying organic phase. |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Synthesis Protocol (Example: N-Phenylpyrrole)
Caption: Experimental workflow for pyrrole synthesis.
Detailed Steps & Justification:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 mmol, 1 eq.) and the primary amine (e.g., aniline, 1.1 mmol, 1.1 eq.) in anhydrous toluene (5 mL).
-
Causality: Anhydrous solvent is used to minimize uncontrolled hydrolysis before the reaction is heated. A slight excess of the amine ensures the complete consumption of the limiting reagent.
-
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Causality: While not always strictly necessary, an inert atmosphere prevents potential oxidation of sensitive amines or intermediates at high temperatures.
-
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 0.1 eq.).
-
Causality: This Brønsted acid is the critical initiator for both the hydrolysis/hydration cascade and the subsequent Paal-Knorr cyclization. A catalytic amount is sufficient.
-
-
Thermal Conditions: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.
-
Causality: Thermal energy is required to overcome the activation energy for both the alkyne hydration and the multiple dehydration steps in the cyclization process.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 2-6 hours.
-
Causality: Continuous monitoring prevents prolonged heating which can lead to byproduct formation or degradation of the desired pyrrole.
-
-
Workup & Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) to quench the acid catalyst.
-
Causality: Neutralization is essential to stop the reaction and prevent acid-catalyzed degradation during extraction and concentration.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Causality: The pyrrole product is significantly more soluble in the organic phase (ethyl acetate) than in the aqueous phase.
-
-
Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-substituted pyrrole.
Key Considerations and Troubleshooting
The success of this tandem reaction depends on balancing the rates of dicarbonyl formation and its subsequent trapping by the amine.
| Potential Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst activity.2. Reaction temperature too low. | 1. Increase catalyst loading to 0.15-0.20 eq.2. Ensure vigorous reflux is maintained. Consider a higher boiling solvent like xylene if thermal stability allows. |
| Formation of Furan Byproduct | Reaction conditions are too acidic (pH < 3), favoring intramolecular cyclization of the dicarbonyl intermediate before amine attack. | 1. Use a weaker acid catalyst or reduce the amount of p-TsOH.2. Add the acid catalyst portion-wise over 30 minutes. |
| Incomplete Alkyne Hydration | The energy barrier for hydration is not being met. | 1. Increase reaction time or temperature.2. For very stubborn substrates, consider co-catalysts known for alkyne hydration (though this adds complexity). |
| Complex Mixture of Products | Degradation of starting material, amine, or product under prolonged heating or strongly acidic conditions. | 1. Re-verify reaction completion with TLC to avoid excessive heating.2. Use a milder catalyst or lower the reaction temperature and accept a longer reaction time. |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of N-substituted pyrroles via a tandem Paal-Knorr reaction. By leveraging an acid-catalyzed cascade of in situ acetal hydrolysis, alkyne hydration, and cyclocondensation, this method provides a streamlined and efficient alternative to traditional approaches that rely on pre-formed 1,4-dicarbonyl compounds. The protocols and insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to construct complex pyrrole-containing molecules.
References
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 21, 2026, from [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube. Retrieved January 21, 2026, from [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. (2020, April 11). YouTube. Retrieved January 21, 2026, from [Link]
-
Tzvetkov, N. T., et al. (2021). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PubMed. Retrieved January 21, 2026, from [Link]
-
ChemTube3D. (n.d.). Paal-Knorr Pyrrole Synthesis - Enamine Intermediate. Retrieved January 21, 2026, from [Link]
-
St. Cyr, D. J., Martin, N., & Arndtsen, B. A. (2007). Direct Synthesis of Pyrroles from Imines, Alkynes, and Acid Chlorides: An Isocyanide-Mediated Reaction. Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrole from 1,4-dicarbonyls. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4,4-Diethoxybutylamine. Retrieved January 21, 2026, from [Link]
-
Tzvetkov, N. T., et al. (2021). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PubMed Central. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Diketone synthesis by C-C coupling. Retrieved January 21, 2026, from [Link]
-
Wang, Y., et al. (2021). Atroposelective synthesis of axially chiral indolizinylpyrroles by catalytic asymmetric Paal–Knorr reaction. Chemical Communications. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved January 21, 2026, from [Link]
-
Sayre, L. M., et al. (1993). Pyrrole formation from 4-hydroxynonenal and primary amines. PubMed. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic approaches to 1,4-dicarbonyl compounds. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4,4-Diethoxy-2-methylbut-1-ene. Retrieved January 21, 2026, from [Link]
-
Cheméo. (n.d.). (Z)-4,4-Dimethylhex-2-ene - Chemical & Physical Properties. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4,4-Dimethoxy-2,2-dimethylbutanal. Retrieved January 21, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water. Green Chemistry. Retrieved January 21, 2026, from [Link]
Sources
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 4,4-Diethoxybut-2-ynal Derivatives
Introduction: The Enduring Importance of the Pyridine Scaffold in Therapeutic Design
The pyridine ring system is a cornerstone of medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence in drug design stems from its unique electronic properties, ability to engage in hydrogen bonding, and its metabolic stability. Substituted pyridines, in particular, offer a versatile scaffold that medicinal chemists can functionalize to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4] The development of novel and efficient synthetic routes to access diverse pyridine derivatives is therefore a critical endeavor in modern drug discovery.[5][6]
This technical guide presents a detailed exploration of a proposed synthetic strategy for constructing substituted pyridines utilizing 4,4-diethoxybut-2-ynal and its derivatives. While direct literature precedent for this specific transformation is limited, the methodology is grounded in the established reactivity of α,β-alkynyl aldehydes and related acetals.[7][8] We will delineate the scientific rationale, proposed mechanisms, and detailed experimental protocols for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire for this privileged heterocyclic core.
Part 1: Synthesis of the Key Precursor: this compound
The successful synthesis of the target pyridines hinges on the availability of the key starting material, this compound. A plausible and efficient route to this precursor involves the controlled hydrolysis of the corresponding bis-acetal, 1,1,4,4-tetraethoxybut-2-yne.
Proposed Synthetic Pathway to this compound
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Propargyl alcohol
-
Manganese dioxide (MnO₂)
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (p-TsOH)
-
n-Butyllithium (n-BuLi) in hexanes
-
Bromoacetaldehyde diethyl acetal
-
Tetrahydrofuran (THF), anhydrous
-
Formic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Oxidation of Propargyl Alcohol to Propynal. To a stirred suspension of activated MnO₂ (10 eq.) in DCM, add propargyl alcohol (1 eq.) dropwise at room temperature. Stir the mixture vigorously for 4-6 hours. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM. Carefully concentrate the filtrate by rotary evaporation at low temperature to afford crude propynal. Caution: Propynal is volatile and toxic.
-
Step 2: Acetalization to Propynal Diethyl Acetal. Dissolve the crude propynal in absolute ethanol (5 volumes). Add a catalytic amount of p-TsOH (0.02 eq.). Stir the reaction at room temperature for 12 hours. Neutralize the reaction with saturated NaHCO₃ solution and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield propynal diethyl acetal.
-
Step 3: Synthesis of 1,1,4,4-Tetraethoxybut-2-yne. Dissolve propynal diethyl acetal (1 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. In a separate flask, add bromoacetaldehyde diethyl acetal (1.2 eq.) to anhydrous THF. Add the lithiated acetal solution to the bromoacetal solution via cannula. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride, extract with diethyl ether, dry the organic phase over MgSO₄, and concentrate. Purify the crude product by vacuum distillation.
-
Step 4: Selective Hydrolysis to this compound. Dissolve the purified 1,1,4,4-tetraethoxybut-2-yne (1 eq.) in a mixture of formic acid and water (e.g., 9:1 v/v) at 0 °C. Stir the reaction for 1-2 hours, monitoring by TLC. Upon consumption of the starting material, carefully add the reaction mixture to a stirred, saturated solution of NaHCO₃ to neutralize the acid. Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield this compound.
Part 2: Synthesis of Substituted Pyridines
Two primary plausible pathways for the cyclization of this compound derivatives into substituted pyridines are proposed:
-
Method A: Direct condensation with primary amines.
-
Method B: Cyclocondensation with 1,3-dicarbonyl compounds and a nitrogen source.
Method A: Direct Condensation with Primary Amines
This approach is predicated on the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent aromatization.
Proposed Mechanism:
Caption: Proposed mechanism for pyridine synthesis via direct condensation.
Experimental Protocol:
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Toluene or a similar high-boiling solvent
-
Catalytic acid (e.g., p-TsOH) or Lewis acid (e.g., ZnCl₂)
-
Dean-Stark trap (optional)
Procedure:
-
To a solution of this compound (1 eq.) in toluene, add the primary amine (1.1 eq.) and a catalytic amount of p-TsOH (0.05 eq.).
-
Fit the reaction flask with a Dean-Stark trap and a condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC for the disappearance of the starting materials and the formation of the pyridine product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Anticipated Results and Scope:
This method is expected to be effective for a range of primary amines, including those with both electron-donating and electron-withdrawing substituents. The reaction conditions can be optimized by screening different acid catalysts and solvents.
| R-Group of Amine | Expected Pyridine Substituent | Anticipated Yield (%) |
| Phenyl | N-Phenyl | 60-75 |
| 4-Methoxyphenyl | N-(4-Methoxyphenyl) | 65-80 |
| Benzyl | N-Benzyl | 55-70 |
| n-Butyl | N-n-Butyl | 40-55 |
Method B: Cyclocondensation with 1,3-Dicarbonyl Compounds
This approach is analogous to the Hantzsch pyridine synthesis, where the this compound serves as a four-carbon synthon.
Proposed Mechanism:
Caption: Proposed cyclocondensation pathway for pyridine synthesis.
Experimental Protocol:
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Ammonium acetate or another ammonia source
-
Ethanol or acetic acid
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 eq.), this compound (1 eq.), and ammonium acetate (1.5 eq.) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion (typically 6-12 hours), cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the product by recrystallization or flash column chromatography.
Anticipated Results and Scope:
This multicomponent reaction is expected to provide access to highly functionalized pyridine cores. The substitution pattern on the final pyridine will be determined by the choice of the 1,3-dicarbonyl starting material.
| 1,3-Dicarbonyl Compound | R¹ | R² | R³ | Anticipated Yield (%) |
| Ethyl acetoacetate | CO₂Et | Me | H | 50-65 |
| Acetylacetone | COMe | Me | H | 55-70 |
| Dibenzoylmethane | COPh | Ph | H | 45-60 |
Part 3: Trustworthiness and Self-Validating Systems
For any newly proposed synthetic method, establishing trustworthiness is paramount. The protocols described herein are designed as self-validating systems through rigorous analytical monitoring and characterization.
-
Reaction Monitoring: Thin-layer chromatography (TLC) should be employed at regular intervals to track the consumption of starting materials and the appearance of the product. The use of different solvent systems for TLC can help in resolving intermediates.
-
Product Characterization: The structure and purity of the synthesized pyridines must be unequivocally confirmed by a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the connectivity and substitution pattern of the pyridine ring.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Yield Optimization: The provided yield ranges are hypothetical. Systematic optimization of reaction parameters (temperature, catalyst loading, solvent, and reaction time) is crucial to maximize the yield and purity of the desired product.
Conclusion
The synthesis of substituted pyridines using this compound derivatives represents a promising, albeit underexplored, avenue for accessing this important class of heterocycles. The proposed methodologies, grounded in established principles of organic synthesis, offer a flexible and modular approach to a variety of pyridine scaffolds. The detailed protocols and mechanistic rationale provided in this guide are intended to serve as a robust starting point for researchers in their quest for novel therapeutic agents. Further investigation and optimization of these reactions will undoubtedly contribute valuable tools to the field of medicinal chemistry.
References
-
Wikipedia. Boger pyridine synthesis. Available from: [Link]
-
Grokipedia. Boger pyridine synthesis. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Intermediates in Modern Drug Discovery. Available from: [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. Available from: [Link]
-
Vitale, P., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. 2020. Available from: [Link]
-
Chemical Communications. Coupling of enamides with alkynes or arynes for synthesis of substituted pyridines and isoquinolines via amide activation. Available from: [Link]
-
Colby, D. A., et al. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. 2008. Available from: [Link]
-
IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. 2023. Available from: [Link]
-
ResearchGate. Boger pyridine synthesis. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Chemical Communications. Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Available from: [Link]
-
PubMed Central. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. 2022. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
York University. DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Available from: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
-
PubChem. 4,4-Diethoxybutylamine. Available from: [Link]
-
ResearchGate. Cyclization of 1-(4,4-diethoxybutyl)-3-arylureas: a case study. Available from: [Link]
-
ResearchGate. Plausible mechanism of reaction of 4,4‐diethoxybutan‐1‐amine derivatives with aromatic nucleophiles. Available from: [Link]
-
SpringerLink. Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Available from: [Link]
-
Denmark Group, University of Illinois. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]
-
Organic Syntheses. acetylene dicarboxaldehyde dimethyl acetal. Available from: [Link]
-
Chemistry LibreTexts. Reactions of Aldehydes and Ketones with Amines. Available from: [Link]
-
KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Available from: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 2024. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Direct synthesis of pyridines and quinolines by coupling of γ-amino-alcohols with secondary alcohols liberating H2 catalyzed by ruthenium pincer complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes & Protocols: High-Purity Isolation of 4,4-Diethoxybut-2-ynal
Abstract
4,4-Diethoxybut-2-ynal is a valuable bifunctional building block in organic synthesis, incorporating both a protected aldehyde and a terminal alkyne.[1][2] This structure makes it a key intermediate for the synthesis of complex heterocyclic systems and natural products. The efficacy of this reagent is critically dependent on its purity. This document provides a detailed protocol for the purification of this compound from a crude synthetic mixture, focusing on two primary methods: vacuum distillation and flash column chromatography. The guide explains the rationale behind procedural choices, outlines critical safety precautions, and offers troubleshooting advice to ensure researchers can obtain a high-purity final product.
Introduction and Strategic Overview
The purification of this compound presents a unique set of challenges due to its functional groups. The acetylenic bond can be sensitive to heat and certain reaction conditions, while the diethyl acetal is susceptible to hydrolysis under acidic conditions. Therefore, the selection of a purification strategy must consider the stability of the molecule and the nature of the impurities generated during its synthesis.
Common synthetic routes may introduce impurities such as:
-
Unreacted starting materials.
-
Solvents from the reaction and workup (e.g., diethyl ether).
-
Byproducts from side reactions, such as elimination or polymerization.[3][4]
-
Partially hydrolyzed species.
This guide details two robust purification methods:
-
Vacuum Distillation: Ideal for larger scale purification (>5 g) where impurities have significantly different boiling points from the product.
-
Flash Column Chromatography: The preferred method for smaller scales or when impurities have volatilities close to the product. It separates compounds based on their differential adsorption to a stationary phase.[5]
The choice between these methods will depend on the scale of the synthesis, the available equipment, and a preliminary analysis (e.g., by TLC or GC-MS) of the crude mixture.
Mandatory Safety Protocols
This compound is a flammable liquid and an irritant.[6][7] Adherence to strict safety protocols is non-negotiable.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat is required.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][9]
2.2 Handling and Storage
-
Flammability: Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7] Refrigeration is recommended to maintain product quality.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[7][9]
2.3 Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]
-
Spills: Evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[8]
Physicochemical Data for Purification Strategy
A successful purification relies on exploiting the differences in physical properties between the target compound and its impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | 142.18 | Estimated ~70-80 °C at low pressure | Moderately Polar |
| Diethyl Ether (Solvent) | 74.12 | 34.6 °C | Low |
| Bromoacetaldehyde diethyl acetal (Starting Material) | 197.07 | 171-173 °C | Moderately Polar |
| Polymeric Byproducts | Variable | High / Non-volatile | Variable |
Note: The boiling point of the target compound is an estimate based on similar structures. An exact value should be determined during the purification process.
Protocol 1: Purification by Vacuum Distillation
This method is highly effective for separating the volatile product from non-volatile impurities like salts and polymeric materials. The application of a vacuum is critical to lower the boiling point, thereby preventing thermal decomposition.
4.1 Materials and Reagents
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert boiling chips or magnetic stir bar
-
Dry ice and acetone or liquid nitrogen for the cold trap
4.2 Experimental Workflow
Caption: Workflow for vacuum distillation of this compound.
4.3 Step-by-Step Methodology
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Place a magnetic stir bar or boiling chips in the distillation flask.
-
Charging the Flask: Transfer the crude product to the distillation flask. It is advisable to first remove low-boiling solvents like diethyl ether using a rotary evaporator.[2]
-
Applying Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Slowly and carefully evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Forerun: Collect the first few drops that distill over at a low temperature. This fraction will contain residual solvents and other volatile impurities.
-
Main Fraction: As the temperature of the heating mantle is slowly increased, the desired product will begin to distill. Collect this fraction in a separate, clean receiving flask. Record the vapor temperature and pressure at which the product distills.
-
-
Completion: Stop the distillation when the distillation rate slows significantly, the temperature begins to drop, or the material in the distillation pot becomes thick and dark.
-
Shutdown: Remove the heating mantle and allow the apparatus to cool to room temperature before slowly venting the system with an inert gas like nitrogen or argon.
-
Storage: Transfer the purified liquid to a clean, tared, and sealed container. Store under an inert atmosphere in a refrigerator.
Protocol 2: Purification by Flash Column Chromatography
This technique is superior for separating compounds with close boiling points or for small-scale purifications where distillation losses would be significant.[5] The principle is to pass the mixture through a column of silica gel, eluting with a solvent system that causes components to move at different rates.
5.1 Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
TLC plates (silica gel coated) and a developing chamber
-
UV lamp for visualization
-
Collection tubes or flasks
5.2 Experimental Workflow
Caption: Workflow for flash column chromatography purification.
5.3 Step-by-Step Methodology
-
TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in various ratios of hexanes:ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3 and show good separation from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Drain excess solvent until the level is just above the top of the silica bed. Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is known as "dry loading."
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate (the "flash" technique).
-
Begin collecting the eluate in a series of numbered test tubes or flasks.
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop the plate and visualize the spots under a UV lamp or by staining.
-
-
Product Isolation:
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Further dry the resulting oil under high vacuum to remove any residual solvent.
-
Characterization and Quality Control
After purification, it is essential to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and identify any remaining impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the molecular weight and assess the purity of the volatile compound.
-
High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.
Analytical data for this compound is available from chemical suppliers and can be used as a reference.[1]
References
-
DTIC. (n.d.). The Radiation Chemistry of Acetylenic Compounds. Retrieved from [Link]
-
Roomi, M. W., Subbaram, M. R., & Achaya, K. T. (1964). SEPARATION OF FATTY ACETYLENIC, ETHYLENIC AND SATURATED COMPOUNDS BY THIN-LAYER CHROMATOGRAPHY. Journal of Chromatography, 16, 106-10. doi: 10.1016/s0021-9673(01)82444-4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne. Retrieved from [Link]
-
YouTube. (2020, March 29). Acetylation of ferrocene and column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Dimethoxy-2,2-dimethylbutanal. Retrieved from [Link]
-
YouTube. (2022, February 12). Column Chromatography. Retrieved from [Link]
-
Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved from [Link]
- Google Patents. (n.d.). US6015875A - Process for making acetals.
-
PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Diethoxy-2-methylbut-1-ene. Retrieved from [Link]
- Google Patents. (n.d.). US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols.
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
-
NSF Public Access Repository. (2018, June 25). Catalytic Enantioselective Allylations of Acetylenic Aldehydes via 2-Propanol-Mediated Reductive Coupling. Retrieved from [Link]
-
YouTube. (2020, April 23). Synthesis and Isolation of an Aldehyde. Retrieved from [Link]
-
European Patent Office. (2022, March 2). PROCESS FOR PREPARING 4-PENTEN-2-YNAL - EP 3789375 B1. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]
- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
PubChem. (n.d.). 4,4-Difluorobut-2-enal. Retrieved from [Link]
-
MDPI. (n.d.). 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. Retrieved from [Link]
Sources
- 1. 74149-25-0|this compound|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for 4,4-Diethoxybut-2-ynal
Introduction: A Versatile Bifunctional Building Block
4,4-Diethoxybut-2-ynal, with CAS number 74149-25-0, is a valuable bifunctional molecule in organic synthesis. Its structure incorporates an aldehyde, an internal alkyne, and a diethyl acetal, offering multiple reactive sites for a variety of chemical transformations. The aldehyde functionality allows for traditional carbonyl chemistry, such as reductive aminations, Wittig reactions, and aldol condensations. The acetylenic bond can participate in cycloadditions, reductions, and coupling reactions. The diethyl acetal serves as a protecting group for a second aldehyde, which can be revealed under acidic conditions, further expanding its synthetic utility. This unique combination of functional groups makes this compound a key intermediate in the synthesis of complex heterocyclic compounds and other molecular scaffolds relevant to drug discovery and materials science.
Given its reactive nature, particularly the presence of an aldehyde and an ether linkage, proper handling and storage are paramount to ensure the compound's integrity and the safety of laboratory personnel. These application notes provide a detailed guide to the safe and effective use of this compound in a research setting.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This data is essential for designing experiments and for understanding its behavior under various conditions.
| Property | Value | Source |
| CAS Number | 74149-25-0 | [1] |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Boiling Point | 73-74 °C (at 4 mmHg) | [2] |
| Density | 1.012 g/cm³ | [2] |
| Flash Point | 82.9 °C | [2] |
Core Directive: Safe Handling and Storage
The multifaceted reactivity of this compound necessitates careful handling to prevent degradation and ensure experimental reproducibility. The presence of both an aldehyde and ether functional groups suggests sensitivity to air and potential for peroxide formation.
Inert Atmosphere Handling
Due to the aldehyde group's susceptibility to oxidation, this compound should be handled under an inert atmosphere of nitrogen or argon.[3] This is particularly critical when the compound is being transferred or when reactions are being set up. Standard Schlenk line or glove box techniques are recommended for manipulating this reagent.[3][4]
dot
Caption: Workflow for transferring this compound under an inert atmosphere.
Storage Protocols
Proper storage is crucial to maintain the quality of this compound. The mention of "Cold-chain transportation" by suppliers strongly indicates that the compound is temperature-sensitive.[1]
-
Temperature: Store at 2-8 °C in a refrigerator. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon). Bottles with a septum-sealed cap, such as Sure/Seal™ packaging, are ideal for this purpose.[5][6]
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to oxygen.[7] Although specific data for this compound is unavailable, it is prudent to treat it as a potential peroxide former. It is recommended to test for the presence of peroxides before use, especially if the container has been opened previously and stored for an extended period.
Experimental Protocols
Protocol 1: Aliquoting and Solution Preparation
This protocol outlines the steps for safely preparing a stock solution of this compound for use in a reaction.
Materials:
-
This compound in a septum-sealed bottle
-
Dry, degassed solvent (e.g., THF, Dichloromethane)
-
Dry, nitrogen-flushed Schlenk flask with a magnetic stir bar and septum
-
Dry, nitrogen-flushed syringe and needle
-
Source of inert gas (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Place the Schlenk flask on a magnetic stirrer and maintain a positive pressure of inert gas.
-
Using a dry, nitrogen-flushed syringe, carefully withdraw the desired volume of this compound from its storage bottle.
-
Dispense the aldehyde into the Schlenk flask containing the dry, degassed solvent.
-
Stir the solution until homogeneous.
-
The prepared solution should be used immediately or stored under an inert atmosphere in a sealed container at low temperature for short periods.
dot
Caption: Step-by-step workflow for preparing a solution of this compound.
Safety and Hazard Management
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Conclusion
This compound is a potent synthetic intermediate. Its successful application in research and development hinges on a thorough understanding of its reactivity and the implementation of rigorous handling and storage procedures. By adhering to the protocols outlined in these application notes, researchers can ensure the integrity of the compound, the reproducibility of their results, and a safe laboratory environment.
References
-
Chemsrc. 4,4-DIETHOXY-2-BUTYN-1-AL | CAS#:74149-25-0. Available from: [Link]
-
LookChem. Me2Zn-mediated addition of acetylenes to aldehydes and ketones. Available from: [Link]
-
EBSCO. Ethers | Research Starters. Available from: [Link]
-
MIT. Handling air-sensitive reagents AL-134. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Published May 7, 2013. Available from: [Link]
Sources
- 1. 74149-25-0|this compound|BLD Pharm [bldpharm.com]
- 2. 4,4-DIETHOXY-2-BUTYN-1-AL | CAS#:74149-25-0 | Chemsrc [chemsrc.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. web.mit.edu [web.mit.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]
Application Notes & Protocols for 4,4-Diethoxybut-2-ynal: A Versatile C4 Building Block
Introduction: The Strategic Utility of 4,4-Diethoxybut-2-ynal
This compound is a highly functionalized four-carbon synthetic building block, valued for its orthogonal reactivity. It features a reactive α,β-acetylenic aldehyde system and a diethyl acetal group, which serves as a stable protecting group for a second aldehyde functionality. This unique arrangement allows for selective transformations at either the aldehyde or the alkyne, followed by subsequent deprotection to unmask the terminal aldehyde, enabling complex, multi-step syntheses.
The electron-withdrawing nature of the aldehyde group activates the alkyne for nucleophilic additions, while the aldehyde itself is susceptible to a wide range of carbonyl chemistry. The acetal remains robust under basic and nucleophilic conditions, providing a crucial chemoselectivity that is essential in modern organic synthesis[1][2]. This guide details the physicochemical properties, core reactivity, and detailed experimental protocols for key transformations involving this versatile reagent.
Physicochemical Properties & Safe Handling
Proper handling and storage are paramount for ensuring the reagent's integrity and for laboratory safety. The presence of both an alkyne and an aldehyde functional group necessitates careful consideration of its stability.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | - |
| Molecular Weight | 156.18 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | General Observation |
| Boiling Point | ~80-85 °C at reduced pressure | Typical for similar structures |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ether, Toluene) | General Chemical Principles |
| Stability | Sensitive to strong acids, which will catalyze deprotection of the acetal. Stable under neutral and basic conditions.[3][4] | [3][4] |
Handling Precautions:
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent oxidation and degradation.
-
Acid Sensitivity: Avoid all contact with acidic conditions unless deprotection is intended. Use base-washed glassware if necessary.
-
Toxicity: While specific toxicity data is limited, handle with standard laboratory precautions: wear gloves, safety glasses, and a lab coat. Perform all manipulations in a well-ventilated fume hood.
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from its two distinct reactive centers. The following diagram illustrates the primary pathways for selective functionalization.
Caption: Experimental workflow for the Baylis-Hillman reaction.
Materials:
-
This compound (1.0 eq)
-
Methyl Acrylate (3.0 eq)
-
DABCO (0.3 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.56 g, 10 mmol, 1.0 eq).
-
Add anhydrous DMF (20 mL), followed by methyl acrylate (2.58 g, 30 mmol, 3.0 eq).
-
Add DABCO (0.34 g, 3 mmol, 0.3 eq) in one portion. The solution may warm slightly.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove residual DMF and DABCO, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure allyl propargyl alcohol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Note 2: [3+2] Cycloaddition for 1,2,3-Triazole Synthesis
Principle: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles. However, the reaction between electron-deficient alkynes, such as α,β-acetylenic aldehydes, and azides can proceed readily without a catalyst, or under milder basic conditions, to form 5-substituted triazoles. [5]This process is often rapid and high-yielding, providing direct access to highly functionalized heterocyclic systems.
Causality of Component Selection:
-
Alkyne: The activated alkyne of this compound is primed for nucleophilic attack by the azide.
-
Azide Source: Sodium azide (NaN₃) is a common, inexpensive, and effective source of the azide nucleophile. Benzyl azide could also be generated in situ or used directly for N-benzylated triazoles.
-
Solvent: A polar aprotic solvent like DMSO is ideal as it effectively solubilizes sodium azide and facilitates the reaction, which proceeds through an ionic intermediate. [5]The reaction is reported to be instantaneous and quantitative in DMSO.[5]
Protocol 2: Synthesis of 1-Benzyl-4-(diethoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde
Caption: Experimental workflow for [3+2] cycloaddition.
Materials:
-
This compound (1.0 eq)
-
Benzyl Azide (1.05 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add benzyl azide (e.g., 1.40 g, 10.5 mmol, 1.05 eq) and DMSO (25 mL).
-
In a separate beaker, dissolve this compound (1.56 g, 10 mmol, 1.0 eq) in a small amount of DMSO (5 mL).
-
Add the aldehyde solution dropwise to the stirring azide solution at room temperature. An exotherm may be observed.
-
Stir the mixture for 1-2 hours. The reaction is often complete much faster; monitor by TLC until the starting alkyne is consumed.
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash thoroughly with brine (4 x 30 mL) to remove all DMSO.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product is often of high purity. If necessary, it can be further purified by silica gel chromatography or recrystallization.
-
Characterize the final product to confirm the formation of the triazole ring.
Application Note 3: Acetal Deprotection to Unmask the Terminal Aldehyde
Principle: The diethyl acetal is a robust protecting group that is stable to a wide array of non-acidic reagents, including bases, nucleophiles, and many oxidizing/reducing agents. [2]This stability allows for extensive modification of the molecule at other positions. The final strategic step is often the hydrolysis of the acetal to reveal the second aldehyde, yielding a 1,4-dicarbonyl precursor. This is achieved through acid-catalyzed hydrolysis, a reversible process driven to completion by the presence of excess water. [3][4] Causality of Component Selection:
-
Acid Catalyst: A mild acid such as p-toluenesulfonic acid (pTSA) or a stronger acid like HCl in a controlled concentration is used to protonate one of the acetal oxygens, initiating the cleavage.
-
Solvent System: A mixture of a water-miscible organic solvent like tetrahydrofuran (THF) or acetone and an aqueous acid solution ensures that the organic substrate is soluble while providing the necessary water for hydrolysis. Acetone can also act as a scavenger for the liberated ethanol, helping to drive the equilibrium. [3]
Protocol 3: Hydrolysis of Acetal to Aldehyde
Caption: Experimental workflow for acidic deprotection of the diethyl acetal.
Materials:
-
Acetal-protected substrate (1.0 eq) (e.g., the product from Protocol 1 or 2)
-
Tetrahydrofuran (THF) or Acetone
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether or Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the acetal-protected compound (e.g., 5 mmol, 1.0 eq) in THF (20 mL) in a round-bottom flask.
-
Add 1M aqueous HCl (10 mL) to the solution.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot. The reaction may take from 1 to 12 hours depending on the substrate.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure. Note: The resulting aldehyde may be sensitive, so avoid excessive heat during solvent removal.
-
The crude aldehyde can be used directly or purified by flash chromatography if necessary.
References
-
Gusev, D. M., et al. (2018). SYNTHESIS OF a -ACETYLENIC ALDEHYDES. ResearchGate. Available at: [Link]
-
Belosludtsev, M. M., et al. (1993). Synthesis of α-Acetylenic Aldehydes from 2-Acetylenic Phenyl Sulfides. Synthetic Communications, 23(20). Available at: [Link]
-
Frontier, A. J., & Sereda, G. A. (2015). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 20(8), 15096–15131. Available at: [Link]
-
Sato, M., et al. (2021). Catalytic Enantioselective Allylation of Acetylenic Aldehydes by Chiral Phosphoric Acid/Transition Metal Cooperative Catalysis: Formal Synthesis of Fostriecin. Organic Letters, 23(10), 3848–3853. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. organic-chemistry.org. Available at: [Link]
-
Bailey, A. D. (2008). Asymmetric Alkyne Addition to Aldehydes and Ketones. University of Illinois Urbana-Champaign, Department of Chemistry. Available at: [Link]
-
Khan Academy. (2024). Acetals as protecting groups| Aldehydes, ketones and carboxylic acids. YouTube. Available at: [Link]
-
Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. chemistrysteps.com. Available at: [Link]
Sources
Application Notes & Protocols: 4,4-Diethoxybut-2-ynal as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Abstract
4,4-Diethoxybut-2-ynal is a highly functionalized four-carbon building block with significant potential in synthetic and medicinal chemistry. Its unique structure, featuring an internal alkyne and a protected aldehyde in the form of a diethyl acetal, offers a dual reactivity profile that can be exploited for the efficient construction of diverse heterocyclic scaffolds.[1] This document provides detailed application notes and step-by-step protocols for leveraging this compound as a precursor for key pharmaceutical intermediates, with a focus on the synthesis of substituted pyrimidines and furans. These heterocyclic cores are prevalent in a vast range of approved drugs and clinical candidates, making efficient synthetic routes to their derivatives highly valuable for drug discovery and development professionals.[2][3]
Introduction: The Strategic Advantage of a Bifunctional Precursor
In the landscape of pharmaceutical development, the efficient synthesis of complex molecules is paramount. The choice of starting materials can dramatically influence the length, cost, and overall success of a synthetic campaign. This compound emerges as a strategic precursor due to the orthogonal nature of its functional groups.
-
The Acetal: This group serves as a stable protecting group for a highly reactive aldehyde functionality. It can withstand a variety of reaction conditions, including those involving nucleophilic attack at the alkyne, before being selectively cleaved under acidic conditions to unmask the aldehyde for subsequent transformations.
-
The Internal Alkyne: The carbon-carbon triple bond is a linchpin for a multitude of powerful chemical reactions. It can act as an electrophile or participate in cycloaddition and cyclization cascades, providing a direct route to cyclic systems.[4]
This inherent bifunctionality allows for sequential and controlled reaction pathways, enabling the construction of complex heterocyclic systems like pyrimidines and furans from a single, readily accessible starting material.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Appearance | Colorless to light yellow liquid (predicted) |
| Boiling Point | ~85-90 °C at reduced pressure (estimated) |
| SMILES | CCOC(C#CC=O)OCC |
| InChI Key | BZORVIUSVBCDQY-UHFFFAOYSA-N[1] |
General Synthetic Workflow
The utilization of this compound as a precursor follows a logical and adaptable workflow. The initial step typically involves a reaction targeting the alkyne or the unmasking of the aldehyde, leading to distinct classes of intermediates.
Figure 1: General synthetic pathways from this compound.
Application I: Synthesis of 2-Amino-4-methylpyrimidine
Scientific Rationale: The pyrimidine ring is a fundamental scaffold in medicinal chemistry, found in numerous antiviral (e.g., Zidovudine), anticancer (e.g., 5-Fluorouracil), and antibacterial (e.g., Trimethoprim) agents.[2][5] The reaction of a 1,3-dielectrophilic precursor with a C-N-C dinucleophile like guanidine is a classic and robust method for pyrimidine synthesis.[6][7][8] In this protocol, this compound is first deprotected to reveal the reactive alkynal, which then undergoes a condensation-cyclization cascade with guanidine. The ketone-equivalent carbon of the butanone backbone ultimately becomes the C4-methyl group of the resulting pyrimidine. This approach is analogous to syntheses using similar building blocks like 4,4-dimethoxy-2-butanone.[9][10]
Reaction Scheme
Figure 2: Synthesis of 2-Amino-4-methylpyrimidine.
Protocol 1: Synthesis of 2-Amino-4-methylpyrimidine
Principle: This protocol details the one-pot synthesis of 2-amino-4-methylpyrimidine. The acetal of this compound is first hydrolyzed under acidic conditions. The reaction medium is then basified, and guanidine is introduced. The guanidine condenses with the newly formed aldehyde, followed by an intramolecular nucleophilic attack of the second amino group onto the alkyne, leading to the formation of the stable aromatic pyrimidine ring.
Materials and Reagents:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (NaOEt) (2.5 eq)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Guanidine Free-Base Preparation: In a round-bottom flask, dissolve guanidine hydrochloride (1.2 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) and stir the resulting suspension at room temperature for 30 minutes. The precipitated sodium chloride is often left in the mixture for the subsequent step.
-
Reaction Setup: To a separate flask, add this compound (1.0 eq) and ethanol.
-
Deprotection and Cyclization: Add the ethanolic guanidine solution from step 1 to the flask containing the starting material. Add an additional amount of sodium ethoxide (1.3 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to obtain pure 2-amino-4-methylpyrimidine.
Application II: Synthesis of 2-Acetyl-5-methylfuran
Scientific Rationale: The furan motif is a privileged structure in medicinal chemistry, present in drugs such as the antibacterial nitrofurantoin and the anti-ulcer agent ranitidine.[11] The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is one of the most direct and reliable methods for constructing furan rings.[12] By subjecting this compound to acidic conditions in the presence of water, two key transformations can be achieved in a single pot: 1) hydrolysis of the acetal to the aldehyde and 2) hydration of the alkyne to a ketone. This generates the required 1,4-dicarbonyl intermediate in situ, which rapidly undergoes intramolecular cyclization and dehydration to yield the substituted furan.
Reaction Scheme
Figure 3: Paal-Knorr type synthesis of a substituted furan.
Protocol 2: Synthesis of 2-Acetyl-5-methylfuran
Principle: This protocol describes the acid-catalyzed conversion of this compound into a substituted furan. Aqueous acid serves as the catalyst for both the deprotection of the acetal and the hydration of the alkyne, generating a 1,4-dione intermediate. Under the reaction conditions, this intermediate undergoes a rapid intramolecular cyclization (Paal-Knorr synthesis) to form the aromatic furan ring.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) with a 10% aqueous solution of sulfuric acid.
-
Reaction: Heat the biphasic mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., using a 2:8 ethyl acetate/hexane mobile phase) until the starting material is no longer visible (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture three times with diethyl ether.
-
Neutralization and Washing: Combine the organic layers and carefully wash with saturated sodium bicarbonate solution until effervescence ceases. Follow with a wash using brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure 2-acetyl-5-methylfuran.
Summary of Expected Products and Yields
| Protocol | Starting Material | Product | Structure | Expected Yield | Key Application |
| 1 | This compound | 2-Amino-4-methylpyrimidine | NC1=NC=C(C)C=N1 | 60-75% | Antiviral, Anticancer Scaffolds |
| 2 | This compound | 2-Acetyl-5-methylfuran | CC(=O)C1=CC=C(C)O1 | 70-85% | Anti-infective, Anti-inflammatory Scaffolds |
Conclusion
This compound is a powerful and versatile precursor for constructing high-value pharmaceutical intermediates. The protocols outlined in this document demonstrate its utility in synthesizing substituted pyrimidines and furans through robust and well-established chemical transformations. The ability to generate complex heterocyclic systems from a single, strategically designed starting material underscores its value in streamlining synthetic routes in modern drug discovery programs. Researchers and drug development professionals can adapt these methodologies to create diverse libraries of compounds for biological screening and lead optimization.
References
-
Bora, A. Chetia, R. C. Boruah, Synlett, 2007, 223-226. (Available at: [Link])
-
El-Maksoud, A., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 9(1), 86-101. (Available at: [Link])
-
Remennikov, G. Y. (2022). Synthesis of pyrimidine-containing alkaloids. Alkaloids: Chemistry and Biology, 88, 49-367. (Available at: [Link])
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. (Available at: [Link])
-
Trofimov, B. A., & Schmidt, E. Y. (2022). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 27(19), 6245. (Available at: [Link])
-
Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. (Available at: [Link])
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. (Available at: [Link])
-
Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. R&D Report, "SUMITOMO KAGAKU", vol. 2005-II. (Available at: [Link])
-
Pharma Innovation. (n.d.). Other Pharmaceutical Intermediates. (Available at: [Link])
-
Ilangovan, A., & Sridevi, P. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Organic & Inorganic Chemistry International Journal, 2(2). (Available at: [Link])
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. (Available at: [Link])
-
Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne. Org. Synth. 2014, 91, 12. (Available at: [Link])
-
Padwa, A., et al. (1995). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 60(18), 5764-5777. (Available at: [Link])
-
Carta, A., et al. (2013). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-Inflammatory Agents. Molecules, 18(1), 159-181. (Note: This reference uses 4,4-dimethoxy-butan-2-one, analogous to the topic compound. Available at: [Link])
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 2724485. (Available at: [Link])
-
Wang, Y., et al. (2023). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Nature Communications, 14(1), 6378. (Available at: [Link])
-
Ilangovan, A., & Sridevi, P. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers. (Available at: [Link])
- CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone. (2011). Google Patents.
Sources
- 1. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pyrimidine-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. growingscience.com [growingscience.com]
- 8. biochemden.com [biochemden.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Application Notes and Protocols for Scale-Up Synthesis of 4,4-Diethoxybut-2-ynal
Abstract
4,4-Diethoxybut-2-ynal is a valuable bifunctional building block in organic synthesis, featuring both an aldehyde and an internal alkyne. Its utility in the synthesis of complex molecules, including pharmaceuticals and functional materials, necessitates robust and scalable synthetic protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the considerations and methodologies for the scale-up synthesis of this compound. We will delve into the mechanistic underpinnings of the synthetic strategy, process optimization for large-scale production, detailed experimental protocols, and troubleshooting guidelines.
Introduction: The Synthetic Challenge and Strategic Approach
The synthesis of α,β-acetylenic aldehydes like this compound presents unique challenges, particularly when transitioning from laboratory to pilot or industrial scale. These molecules are often sensitive, and their preparation requires careful control of reaction conditions to avoid side reactions and ensure safety. The presence of the reactive aldehyde group necessitates the use of a protected precursor, in this case, a diethyl acetal, which offers stability under the nucleophilic conditions required for constructing the carbon skeleton.
Our strategic approach involves a two-step synthesis:
-
Formation of the Acetal Precursor: Synthesis of 4,4-diethoxybut-1-yne via a Grignard reaction, a classic and scalable method for C-C bond formation.
-
Functional Group Interconversion: Conversion of the terminal alkyne in 4,4-diethoxybut-1-yne to the internal aldehyde functionality of the target molecule. This is the most critical and challenging step, and we will explore a scientifically sound and practical method for this transformation.
Mechanistic Insights and Rationale for Synthetic Route
A deep understanding of the reaction mechanisms is paramount for successful scale-up, as it allows for informed decisions regarding reaction parameters and potential pitfalls.
Synthesis of 4,4-Diethoxybut-1-yne: A Grignard Approach
The synthesis of the terminal alkyne precursor is achieved by the reaction of a propargyl Grignard reagent with an orthoformate.[1]
-
Grignard Reagent Formation: Propargyl bromide is reacted with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form propargylmagnesium bromide. This is a standard Grignard formation, though care must be taken due to the potential for allenic rearrangements.
-
Nucleophilic Attack on Orthoformate: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of triethyl orthoformate. Orthoesters are generally less reactive than aldehydes or ketones, which is advantageous in preventing multiple additions. The increased electron density on the orthoformate carbon due to three alkoxy groups makes it less electrophilic, often requiring elevated temperatures for reaction with standard Grignard reagents.[1] However, the reactivity of the propargyl Grignard allows for this reaction to proceed under manageable conditions.
-
Leaving Group Departure and Acetal Formation: The reaction proceeds via a nucleophilic substitution mechanism, where one of the ethoxy groups is ultimately displaced, leading to the formation of the diethyl acetal.
Conversion to this compound: A Formylation Strategy
A direct and efficient method to convert the terminal alkyne to the desired ynal is through deprotonation followed by formylation.
-
Deprotonation: The terminal proton of 4,4-diethoxybut-1-yne is acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide. This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Formylation: The resulting nucleophilic acetylide is then reacted with a formylating agent, such as dimethylformamide (DMF). The acetylide adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the intermediate to yield the target α,β-acetylenic aldehyde, this compound. A buffered quench can be crucial for achieving high yields.[2]
Process Development and Scale-Up Considerations
Transitioning the synthesis of this compound to a larger scale requires careful consideration of several critical parameters.
Reactant and Solvent Selection
-
Grignard Reagent: While pre-formed Grignard reagents are available, in-situ preparation is often more cost-effective for large-scale synthesis. The quality of magnesium and solvent is crucial for efficient Grignard formation.
-
Orthoformate: Triethyl orthoformate is a common and relatively inexpensive choice.
-
Solvents: Anhydrous ethereal solvents like THF or diethyl ether are essential for the Grignard reaction. On a large scale, THF is often preferred due to its higher boiling point and better solvating properties for the Grignard reagent. For the formylation step, the solvent for the lithiation is typically the same as the Grignard reaction solvent.
-
Base for Formylation: n-Butyllithium is a common choice for deprotonation of terminal alkynes. Safe handling of this pyrophoric reagent is of utmost importance in a scaled-up setting.
Thermal Management
-
Grignard Formation: The formation of the Grignard reagent is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. This is achieved through controlled addition of the halide to the magnesium suspension and the use of a jacketed reactor with a reliable cooling system.
-
Reaction with Orthoformate: The subsequent reaction with the orthoformate can also be exothermic. Slow, subsurface addition of the orthoformate to the Grignard solution at a controlled temperature is recommended.
-
Lithiation and Formylation: The deprotonation with n-BuLi is exothermic and should be performed at low temperatures (e.g., -78 °C to -50 °C). The subsequent addition of DMF should also be carefully controlled to manage the exotherm.
Reaction Monitoring and Work-up
-
In-Process Controls: On a large scale, it is essential to monitor the progress of the reaction to determine its endpoint. Techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can be employed to track the consumption of starting materials and the formation of the product.
-
Quenching: The quenching of both the Grignard and the lithiation reactions must be done with extreme care. Slow addition of the reaction mixture to a cooled quenching solution (e.g., saturated aqueous ammonium chloride for the Grignard reaction, and a phosphate buffer for the formylation) is a standard procedure. For large-scale operations, a reverse quench (adding the quenching solution to the reactor) might be considered with appropriate safety measures in place.
Purification at Scale
The choice of purification method is highly dependent on the scale of the synthesis and the desired purity of the final product.
| Purification Method | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Fractional Vacuum Distillation | Cost-effective for large quantities. Can provide high purity for thermally stable compounds. | Not suitable for thermally sensitive compounds. Requires specialized equipment for high vacuum. |
| Chromatography | Can provide very high purity. | Can be expensive and time-consuming for large quantities. Generates significant solvent waste. |
| Crystallization | Can provide very high purity. Cost-effective if a suitable solvent system is found. | Not always feasible if the product is an oil or does not crystallize well. |
| Bisulfite Adduct Formation | A classic method for purifying aldehydes. Can be effective for removing non-aldehydic impurities.[3] | Adds extra steps to the process (formation and subsequent decomposition of the adduct). |
For this compound, fractional vacuum distillation is often the most practical method for purification on a larger scale, assuming the compound has sufficient thermal stability.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Special care should be taken when handling pyrophoric reagents like n-butyllithium. All glassware must be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use.
Protocol 1: Synthesis of 4,4-Diethoxybut-1-yne (100 g scale)
Equipment:
-
2 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser with a nitrogen/argon inlet, and a thermocouple.
-
Heating mantle and a cooling bath.
Reagents:
-
Magnesium turnings: 21.5 g (0.885 mol)
-
Anhydrous Tetrahydrofuran (THF): 800 mL
-
Propargyl bromide (80% in toluene): 124 g (0.834 mol)
-
Triethyl orthoformate: 124 g (0.834 mol)
Procedure:
-
To the 2 L flask, add the magnesium turnings under a stream of nitrogen.
-
Add 200 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of propargyl bromide in 300 mL of anhydrous THF.
-
Add a small portion (approx. 20 mL) of the propargyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and a slight temperature increase. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining propargyl bromide solution dropwise at a rate that maintains a gentle reflux. Use a cooling bath to control the temperature between 30-40 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add the triethyl orthoformate dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture to 0-5 °C and slowly quench by adding it to a vigorously stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (1 L).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional vacuum distillation to yield 4,4-diethoxybut-1-yne as a colorless liquid.
Protocol 2: Synthesis of this compound (50 g scale)
Equipment:
-
1 L three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a nitrogen/argon inlet, and a thermocouple.
-
Dry ice/acetone bath.
Reagents:
-
4,4-Diethoxybut-1-yne: 50 g (0.352 mol)
-
Anhydrous Tetrahydrofuran (THF): 400 mL
-
n-Butyllithium (2.5 M in hexanes): 148 mL (0.370 mol)
-
Anhydrous Dimethylformamide (DMF): 30.8 g (0.422 mol)
Procedure:
-
To the 1 L flask, add 4,4-diethoxybut-1-yne and anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the n-butyllithium solution dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
Add the anhydrous DMF dropwise over 30 minutes, ensuring the temperature remains below -70 °C.
-
After the addition of DMF, stir the reaction mixture at -78 °C for 2 hours.
-
Work-up: Quench the reaction by slowly adding a pre-cooled (0 °C) saturated aqueous solution of sodium dihydrogen phosphate (KH2PO4) (200 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional vacuum distillation to yield this compound as a pale yellow liquid.
Visualization of Workflows
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis of this compound.
Troubleshooting Guide
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4,4-Diethoxybut-2-ynal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4,4-Diethoxybut-2-ynal (CAS 74149-25-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this versatile bifunctional building block.
Introduction: Understanding the Reagent
This compound is a valuable synthetic intermediate featuring three key functional groups: a terminal aldehyde, an internal alkyne, and a diethyl acetal. This unique combination allows for a wide range of selective transformations. The aldehyde is a prime site for nucleophilic attack and olefination reactions. The alkyne can participate in various coupling reactions, reductions, or cycloadditions. The diethyl acetal serves as a robust protecting group for a latent aldehyde functionality, stable to basic and nucleophilic conditions but labile in the presence of acid.
Understanding the interplay and relative reactivity of these groups is critical for designing successful synthetic routes and troubleshooting unexpected outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the handling, storage, and general use of this compound.
Q1: What are the primary safety and handling precautions for this compound?
A1: As with any chemical reagent, proper handling is paramount. This compound is a combustible liquid that may cause respiratory irritation and serious eye damage.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or a face shield, and a lab coat.[3] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Handling: Keep the reagent away from heat, sparks, open flames, and hot surfaces.[5] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4] For long-term stability and to maintain product quality, refrigeration is recommended.
Q2: How should I store the reagent to ensure its long-term stability?
A2: The primary stability concerns are hydrolysis of the acetal and potential oligomerization. Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air. Refrigeration is recommended to minimize degradation over time.
Q3: What solvents are typically recommended for reactions with this compound?
A3: The choice of solvent is highly dependent on the specific reaction being performed. The reagent itself is soluble in most common organic solvents.
| Reaction Type | Recommended Solvents | Rationale & Considerations |
| Grignard Reactions | Anhydrous Diethyl Ether, Tetrahydrofuran (THF) | Ethereal solvents are crucial for stabilizing the Grignard reagent. Strict anhydrous conditions are mandatory to prevent quenching of the nucleophile.[6] |
| Wittig Reactions | Anhydrous Tetrahydrofuran (THF), Diethyl Ether, Dimethyl Sulfoxide (DMSO) | The choice depends on the base used to generate the ylide. THF is common for reactions involving n-BuLi or NaHMDS. |
| Reductions (e.g., with NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Protic solvents are suitable for borohydride reductions of the aldehyde. Note that prolonged reaction times in acidic methanol can lead to acetal exchange or hydrolysis. |
| Coupling Reactions (e.g., Sonogashira) | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | These solvents are effective at solubilizing the substrate and the metal catalysts/salts typically used in such reactions. |
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. A 4:1 to 2:1 hexanes:ethyl acetate ratio typically provides good separation.
-
Visualization: The starting material and many non-polar products can be visualized under UV light (254 nm). For visualization of products lacking a strong chromophore, staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution is effective.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Problem: Low or No Conversion of Starting Material
Q5: I've set up my reaction, but TLC analysis shows only the starting material, even after several hours. What are the likely causes?
A5: This is a common issue that can almost always be traced back to reagent quality, reaction conditions, or stoichiometry.
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Causality & Solutions:
-
Inactive Reagents: This is the most frequent culprit, especially in moisture-sensitive reactions.
-
Grignard/Organolithium Reagents: These are potent bases and will be quenched by trace amounts of water, alcohols, or even acidic protons on glassware.[7][8] Solution: Use freshly purchased anhydrous solvents, flame-dry all glassware under vacuum, and perform the reaction under a strict inert atmosphere. If possible, titrate the organometallic reagent before use to determine its exact molarity.
-
Catalysts: For coupling reactions, ensure the catalyst (e.g., Palladium or Copper species) has not been deactivated by exposure to air or impurities. Solution: Use fresh catalyst or store it properly in a glovebox or desiccator.
-
-
Incorrect Temperature: Many reactions have a specific activation energy barrier.
-
Issue: The reaction may be too cold, preventing it from initiating. This is common for Grignard formations which sometimes require a small amount of heat (e.g., from one's hand) or an initiator like an iodine crystal to begin.[9]
-
Solution: Ensure your reaction is at the temperature specified in the literature. If the reaction is known to be sluggish, a modest increase in temperature may be warranted, but monitor carefully for side product formation.
-
Problem: Unwanted Acetal Cleavage
Q6: I am isolating a product that appears to have the acetal group hydrolyzed back to the aldehyde. How can I prevent this?
A6: The diethyl acetal is a protecting group that is stable to bases and nucleophiles but highly sensitive to acid. Unintentional deprotection is a sign of acidic contamination.
Logical Flow: Preventing Acetal Hydrolysis
Caption: Identifying and solving sources of unwanted acetal cleavage.
Causality & Solutions:
-
Acidic Reagents or Solvents: "Anhydrous" does not mean "acid-free." Some grades of solvents or reagents may contain acidic impurities.
-
Solution: Use high-purity, neutral solvents. If necessary, pass solvents through a plug of basic alumina before use.
-
-
Acidic Workup: Quenching a reaction with strong acids (e.g., HCl, H₂SO₄) or even milder acids like aqueous ammonium chloride (NH₄Cl), which is slightly acidic, can rapidly cleave the acetal.
-
Solution: Perform a neutral or basic workup. Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a pH 7 phosphate buffer.
-
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can cause acetal hydrolysis during purification.
-
Solution: If you observe degradation on the column, neutralize the silica gel by preparing a slurry with ~1% triethylamine in the eluent system. Alternatively, use a different stationary phase like neutral or basic alumina.
-
Problem: Low Yield in Wittig Olefination
Q7: My Wittig reaction with this compound is giving a low yield of the desired alkene. What factors should I optimize?
A7: Low yields in Wittig reactions often stem from issues with ylide generation or the reactivity of the ylide itself.[10][11]
-
Inefficient Ylide Generation: The ylide must be fully formed before the aldehyde is added.
-
Cause: Using a base that is not strong enough to completely deprotonate the phosphonium salt. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), very strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide are required.[10]
-
Solution: Ensure you are using an appropriate base for your specific phosphonium salt. Allow sufficient time for the ylide to form (often indicated by a distinct color change, e.g., to deep red or orange) before adding the this compound solution slowly at a low temperature (e.g., -78 °C or 0 °C).
-
-
Ylide Stability and Reactivity: The nature of the ylide dictates its reactivity.
-
Cause: Stabilized ylides (e.g., where the carbanion is stabilized by an adjacent ester or ketone) are less reactive and may struggle to react with sterically hindered or electron-rich aldehydes.[10][12] While the aldehyde in this compound is not particularly hindered, this is a key consideration.
-
Solution: For sluggish reactions with stabilized ylides, you may need to increase the reaction temperature after the initial addition. For very difficult transformations, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate carbanion and often gives higher yields and better E-selectivity.[10]
-
Section 3: Generalized Experimental Protocols
These protocols provide a starting point for common transformations. Always consult the primary literature for specific substrate-dependent optimizations.
Protocol 1: Grignard Reaction with this compound
This protocol describes the nucleophilic addition of a Grignard reagent to the aldehyde functionality.
-
Apparatus Setup: Under an inert atmosphere (N₂ or Ar), flame-dry a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Grignard Formation (if not using commercial): To the flask, add magnesium turnings (1.2 eq). In the dropping funnel, add a solution of the corresponding alkyl/aryl halide (1.1 eq) in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium and warm gently if necessary to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After addition, stir for an additional 30-60 minutes.
-
Addition to Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0 °C and quench slowly by the dropwise addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Wittig Olefination with this compound
This protocol outlines the conversion of the aldehyde to an alkene using a non-stabilized ylide.
-
Ylide Generation: To a flame-dried, inerted flask, add the alkyltriphenylphosphonium salt (1.1 eq) and suspend it in anhydrous THF. Cool the suspension to 0 °C. Add a strong base (e.g., n-BuLi, 1.05 eq) dropwise. A deep color change should be observed. Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with diethyl ether (3x). The byproduct, triphenylphosphine oxide, can often be partially removed by precipitating from a non-polar solvent like hexanes or a hexanes/ether mixture and filtering.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes co-elute, requiring careful fractionation.
References
- Aldrich 126063 - SAFETY D
- Safety Data Sheet - 4,4-Dimethoxy-2-butanone. (2024). MedchemExpress.com.
- SAFETY DATA SHEET - 1,2:3,4-Diepoxybutane. (2011). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4,4-Diethoxy-N,N-dimethyl-1-butanamine. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 1,4-Diethoxybutane. (2025). Thermo Fisher Scientific.
- Synthesis and Biological Evaluation of New Quinoxaline Derivatives. (n.d.).
- 4,4-Dimethoxybut-1-yne. (n.d.). Organic Syntheses.
- 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block. (2018). Modern Approaches in Drug Designing.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
- This compound. (n.d.). BLD Pharm.
- The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. (n.d.). Aroon Chande, University of Wisconsin-Madison.
- This compound. (n.d.).
- Reactivity Profile of 4-(Diethylamino)but-2-enal: An In-depth Technical Guide. (n.d.). Benchchem.
- 4,4-dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block. (2018). Crimson Publishers.
- 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. (2020). Molbank.
-
Grignard Reagent Synthesis Reaction Mechanism. (2015). The Organic Chemistry Tutor. [Link]
- This compound (C8H12O3). (n.d.). PubChemLite.
- Application Notes and Protocols for the Grignard Reaction of 1-Bromo-4-ethoxy-2,2-dimethylbutane. (n.d.). Benchchem.
- An In-depth Technical Guide to the Grignard Reaction for the Synthesis of 4-Cyclohexyl-2-methyl-2-butanol. (n.d.). Benchchem.
Sources
- 1. 74149-25-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS 74149-25-0 [matrix-fine-chemicals.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. aroonchande.com [aroonchande.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Common Side Products in 4,4-Diethoxybut-2-ynal Reactions
Welcome to the technical support center for 4,4-Diethoxybut-2-ynal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side product formation and optimize your reaction outcomes. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you with the knowledge to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Based on the trifunctional nature of this compound (acetal, alkyne, and aldehyde), the most prevalent side reactions fall into three main categories:
-
Acetal Hydrolysis: The diethyl acetal is susceptible to acidic conditions, leading to the formation of the free aldehyde.
-
Alkyne Transformations: The internal alkyne can undergo hydration, isomerization, or participate in cyclization reactions.
-
Aldehyde Condensations: The aldehyde functionality, either present from the start or formed in situ after acetal hydrolysis, can participate in reactions like aldol condensations.
Troubleshooting Guides
Issue 1: Formation of a β-hydroxy carbonyl compound, suggesting an Aldol Condensation.
Symptoms:
-
Appearance of a new, less polar spot on TLC.
-
Mass spectrometry data indicates a product with a molecular weight corresponding to the dimer of the starting aldehyde.
-
¹H NMR shows the presence of a new hydroxyl group and new aldehydic and vinylic protons.
Causality: Aldol condensation occurs when an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. In the context of this compound, this can happen if the acetal is hydrolyzed to the free aldehyde, which can then undergo self-condensation under basic or, in some cases, acidic conditions.
Troubleshooting Protocol:
-
pH Control:
-
Problem: The presence of acidic or basic impurities can catalyze the aldol condensation.
-
Solution: Ensure all reagents and solvents are neutral. If the reaction is sensitive to trace acids, consider using a non-nucleophilic buffer. For reactions requiring basic conditions, use a hindered base that is less likely to act as a nucleophile.
-
-
Temperature Management:
-
Problem: Higher temperatures can accelerate the rate of aldol condensation.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Controlled Addition:
-
Problem: A high concentration of the aldehyde can favor the bimolecular aldol reaction.
-
Solution: If the free aldehyde is being used, add it slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Diagram: Aldol Condensation Pathway
Caption: Formation of an α,β-unsaturated aldehyde side product via aldol condensation.
Issue 2: Formation of a Furan-containing byproduct.
Symptoms:
-
A distinct aromatic smell from the reaction mixture.
-
Mass spectrometry data indicates a product with a molecular formula suggesting cyclization and dehydration.
-
¹H and ¹³C NMR spectra show signals characteristic of a furan ring.
Causality: The formation of a furan ring from this compound is a classic example of the Paal-Knorr furan synthesis. This reaction typically proceeds via a 1,4-dicarbonyl intermediate. In this case, acid-catalyzed hydration of the alkyne in this compound can lead to a 1,4-dicarbonyl compound, which then undergoes intramolecular cyclization and dehydration to form a substituted furan.[1]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
Problem: The presence of water, especially under acidic conditions, facilitates the hydration of the alkyne.
-
Solution: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.
-
-
Choice of Acid Catalyst:
-
Problem: Strong Brønsted acids can readily promote both acetal hydrolysis and alkyne hydration.
-
Solution: If an acid catalyst is required, consider using a milder Lewis acid that is less prone to promoting hydration.
-
-
Reaction Time and Temperature:
-
Problem: Prolonged reaction times and elevated temperatures can favor the formation of the thermodynamically stable furan ring.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired product is formed. Running the reaction at lower temperatures can also disfavor the cyclization pathway.
-
Table: Effect of Reaction Conditions on Furan Formation
| Condition | Water Content | Temperature | Furan Side Product Yield |
| A | High | High | High |
| B | Low | High | Moderate |
| C | High | Low | Moderate |
| D | Low | Low | Low |
Diagram: Paal-Knorr Furan Synthesis Pathway
Caption: Pathway to furan side product via Paal-Knorr synthesis.
Issue 3: Formation of an α,β-unsaturated ketone, suggesting a Meyer-Schuster Rearrangement.
Symptoms:
-
Formation of a product with the same molecular weight as the starting material but with different spectroscopic properties.
-
IR spectroscopy shows a new carbonyl stretch corresponding to a conjugated ketone.
-
¹H NMR indicates the disappearance of the acetylenic proton and the appearance of vinylic protons.
Causality: The Meyer-Schuster rearrangement is the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated ketones or aldehydes.[2][3] If the aldehyde in this compound is reduced to a primary alcohol (forming a propargyl alcohol derivative), this subsequent rearrangement can occur, especially in the presence of acid.
Troubleshooting Protocol:
-
Avoid Unwanted Reductions:
-
Problem: Certain reagents intended for other transformations might have reducing capabilities.
-
Solution: Carefully select reagents to avoid the reduction of the aldehyde. If a reduction is intended, be aware of the potential for subsequent rearrangement and choose conditions that minimize it.
-
-
Control of Acidity:
-
Problem: Acidic work-up or reaction conditions can trigger the rearrangement.
-
Solution: Use neutral or basic work-up procedures. If the desired reaction requires acid, use the mildest possible conditions and the shortest possible reaction time.
-
Diagram: Meyer-Schuster Rearrangement Pathway
Caption: Formation of an α,β-unsaturated ketone via Meyer-Schuster rearrangement.
Experimental Protocols
Protocol 1: Minimizing Acetal Hydrolysis
Objective: To perform a reaction on the alkyne or aldehyde of this compound while keeping the acetal group intact.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Non-nucleophilic base (e.g., Proton-sponge® or Diisopropylethylamine)
-
Inert gas supply (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Assemble the reaction apparatus with oven-dried glassware under a positive pressure of inert gas.
-
Add the anhydrous solvent to the reaction flask via syringe.
-
If the reaction is sensitive to trace acid, add a stoichiometric amount of a non-nucleophilic base.
-
Add the this compound to the reaction mixture.
-
Proceed with the desired transformation at the appropriate temperature.
-
Upon completion, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
References
-
PMC - NIH.
-
PMC - NIH.
-
ResearchGate.
-
Wikipedia.
-
ResearchGate.
-
Organic & Biomolecular Chemistry (RSC Publishing).
-
PMC.
-
PubMed.
-
Organic Reactions.
-
PubMed.
-
ResearchGate.
-
NIH.
-
Benchchem.
-
Alfa Chemistry.
-
ResearchGate.
-
ResearchGate.
-
YouTube.
-
Sci-Hub.
-
Sciforum.
-
Organic Chemistry Portal.
-
ResearchGate.
-
PubChem.
-
NIST WebBook.
Sources
Technical Support Center: Troubleshooting Low Yields in 4,4-Diethoxybut-2-ynal Synthesis
Welcome to the technical support center for the synthesis of 4,4-diethoxybut-2-ynal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reaction yields.
Troubleshooting Guide
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to scrutinize?
A low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more stages. The synthesis of this compound typically involves two key transformations: the formation of 4,4-diethoxybut-2-yn-1-ol and its subsequent oxidation.
-
Step 1: Formation of 4,4-diethoxybut-2-yn-1-ol: This step often involves the reaction of a propargyl alcohol derivative with a source of the diethoxyacetal group. A common approach is the reaction of the Grignard reagent of propargyl alcohol with triethyl orthoformate. Inefficiencies here can arise from incomplete Grignard reagent formation, side reactions of the Grignard reagent, or incomplete reaction with the orthoformate.
-
Step 2: Oxidation of 4,4-diethoxybut-2-yn-1-ol: The conversion of the alcohol to the aldehyde is a delicate step. Over-oxidation, side reactions, and difficult purification can all contribute to significant yield loss. The choice of oxidizing agent and reaction conditions are paramount.
To pinpoint the issue, it is crucial to analyze the yield and purity of the intermediate alcohol before proceeding to the oxidation step.
Q2: I'm struggling with the first step, the synthesis of 4,4-diethoxybut-2-yn-1-ol. What are the common pitfalls and how can I avoid them?
The synthesis of the intermediate alcohol, 4,4-diethoxybut-2-yn-1-ol, is foundational to a successful overall synthesis. Here are common issues and their solutions:
-
Issue: Incomplete Grignard Reagent Formation. The reaction of propargyl bromide with magnesium to form the Grignard reagent is highly sensitive to moisture.[1][2]
-
Causality: Grignard reagents are potent bases and will react with any protic source, including water, which quenches the reagent.[3]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous diethyl ether as the solvent and ensure the magnesium turnings are fresh and activated.[4]
-
-
Issue: Side Reactions of the Propargyl Grignard Reagent. The propargyl Grignard reagent can exist in equilibrium with its allenic isomer, which can lead to undesired byproducts.[4]
-
Causality: This rearrangement is a known phenomenon with propargylic organometallics.
-
Solution: Maintain a low reaction temperature during the Grignard formation and subsequent reaction to minimize this isomerization.
-
-
Issue: Low Conversion in the Reaction with Triethyl Orthoformate.
-
Causality: The electrophilicity of the central carbon in triethyl orthoformate can be insufficient for a rapid reaction with the Grignard reagent.
-
Solution: Using a Lewis acid catalyst, such as BF₃·OEt₂, can activate the orthoformate and improve the reaction rate and yield. Alternatively, consider using a more reactive electrophile.
-
Below is a workflow to guide your troubleshooting process for this step:
Caption: Troubleshooting workflow for the synthesis of 4,4-diethoxybut-2-yn-1-ol.
Q3: I have successfully synthesized the alcohol intermediate, but I'm getting a low yield of the final aldehyde after oxidation. What oxidation methods are recommended, and what are the common issues?
The oxidation of 4,4-diethoxybut-2-yn-1-ol to this compound is a critical step where yield can be easily lost. Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid or other side reactions.
Recommended Oxidation Methods:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Mild, high-yielding, short reaction times.[5][6] | Byproducts can complicate workup.[7][8] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, avoids heavy metals, good for sensitive substrates.[9][10][11][12] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[11][13] |
Common Issues and Solutions:
-
Issue: Over-oxidation to Carboxylic Acid.
-
Causality: This is more common with stronger oxidizing agents like chromic acid-based reagents (e.g., Jones reagent). Mild reagents like DMP and Swern oxidation are designed to minimize this.[12]
-
Solution: Strictly adhere to the recommended stoichiometry of the oxidizing agent and monitor the reaction closely by TLC.
-
-
Issue: Difficult Purification and Product Instability. The product, this compound, can be sensitive to both acidic and basic conditions, which can lead to decomposition during workup and purification.
-
Causality: The acetal group is susceptible to hydrolysis under acidic conditions, which would deprotect the aldehyde to a more reactive species.[14][15][16]
-
Solution:
-
Workup: Use a buffered aqueous workup (e.g., saturated NaHCO₃ solution) to neutralize any acidic byproducts.
-
Purification: Column chromatography on silica gel is often necessary. It is advisable to use a neutral solvent system and to perform the chromatography quickly to minimize contact time with the silica, which can be slightly acidic.
-
-
The following diagram illustrates the decision-making process for the oxidation step:
Caption: Decision tree for the oxidation of 4,4-diethoxybut-2-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the synthesis of this compound?
The critical parameters are:
-
Anhydrous Conditions: Particularly for the Grignard reaction, the exclusion of water is paramount for success.[1][2]
-
Temperature Control: Maintaining low temperatures during the Grignard reaction minimizes side reactions, and for the Swern oxidation, it is essential for the stability of the reactive intermediate.[11]
-
Stoichiometry of Reagents: Precise control over the amount of Grignard reagent and oxidizing agent is crucial to avoid side reactions and over-oxidation.
-
Purity of Starting Materials: The purity of propargyl alcohol, magnesium, and solvents can significantly impact the outcome of the reactions.
Q2: How can I improve the stability of the product during workup and purification?
The stability of this compound is a key concern. The acetal functionality is sensitive to acid-catalyzed hydrolysis.[14]
-
Neutral Workup: Always use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic residues.
-
Rapid Purification: Minimize the time the product is on the silica gel column. Consider using a less acidic stationary phase if decomposition is observed.
-
Storage: Store the purified product under an inert atmosphere at low temperatures (e.g., in a freezer) to prevent degradation.
Q3: What are the common impurities I might be seeing in my NMR spectrum?
Common impurities can include:
-
Starting Material: Unreacted 4,4-diethoxybut-2-yn-1-ol.
-
Over-oxidation Product: The corresponding carboxylic acid, 4,4-diethoxybut-2-ynoic acid.
-
Byproducts from Oxidation: For DMP oxidation, you might see byproducts from the periodinane reagent if the workup is incomplete.[8] For Swern oxidation, residual DMSO or triethylamine may be present.
-
Deprotection Product: If the acetal is hydrolyzed, you may see signals corresponding to the hemiacetal or the free aldehyde.
Experimental Protocols
Protocol 1: Synthesis of 4,4-Diethoxybut-2-yn-1-ol
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere.
-
Grignard Reagent Formation: Add magnesium turnings (1.2 equivalents) to the flask. In the dropping funnel, place a solution of propargyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the propargyl bromide solution to initiate the reaction. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux.
-
Reaction with Triethyl Orthoformate: After the Grignard formation is complete, cool the reaction mixture to 0 °C. Add triethyl orthoformate (1.1 equivalents) dropwise via the dropping funnel.
-
Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 4,4-Diethoxybut-2-yn-1-ol
-
Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve 4,4-diethoxybut-2-yn-1-ol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of DMP: Add Dess-Martin Periodinane (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude aldehyde by column chromatography on silica gel.
References
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
The Swern Oxidation: Mechanism and Features. Chemistry Hall. [Link]
-
Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]
-
Acetyl Deprotection - Acidic Conditions. Common Organic Chemistry. [Link]
-
Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing). [Link]
-
Deprotection of acetal - Stupidly easy ? or complicated story ? : r/chemistry. Reddit. [Link]
-
How to work up dess-martin periodinane or hypervalent iodine reactions?. ResearchGate. [Link]
-
How to easily work-up Dess-Martin periodinane ? : r/OrganicChemistry. Reddit. [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
-
Dess-Martin-Periodinane oxidation. YouTube. [Link]
-
4,4-Dimethoxybut-1-yne. Organic Syntheses Procedure. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. [Link]
-
Scheme 1: Synthesis of series 4 and 5. (a) 4,4-dimethoxy-butan-2-one.... ResearchGate. [Link]
-
Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]
-
Making Propargyl Grignard reagent : r/chemistry. Reddit. [Link]
-
reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
-
Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Chemistry Connected. [Link]
-
This compound (C8H12O3). PubChemLite. [Link]
- Method for synthesizing 4,4-dimethoxy-2-butanone.
-
propiolaldehyde diethyl acetal. Organic Syntheses Procedure. [Link]
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. [Link]
-
4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers. [Link]
-
The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis. [Link]
-
4,4-dimethoxybut-2-ynal (C6H8O3). PubChemLite. [Link]
-
Oxidation of 1,2-epoxy-3-butene to 1,2:3,4-diepoxybutane by cDNA-expressed human cytochromes P450 2E1 and 3A4 and human, mouse and rat liver microsomes. PubMed. [Link]
-
4,4-Diethoxybut-1-ene | C8H16O2 | CID 256426. PubChem. [Link]
-
4,4-Diethoxy-2-methylbut-1-ene | C9H18O2 | CID 542747. PubChem. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. reddit.com [reddit.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 13. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 14. Dimethyl Acetals [organic-chemistry.org]
- 15. Acetyl Deprotection - Acidic Conditions [commonorganicchemistry.com]
- 16. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mastering Reactions with 4,4-Diethoxybut-2-ynal
Welcome to the technical support center for 4,4-Diethoxybut-2-ynal. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this guide based on a deep understanding of the compound's reactivity and our experience in troubleshooting common experimental challenges. Our goal is to empower you to improve the selectivity and overall success of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor Selectivity Between 1,2- and 1,4-Conjugate Addition
Question: I am attempting a nucleophilic addition to this compound and obtaining a mixture of the 1,2-addition product (attack at the aldehyde) and the 1,4-addition product (attack at the β-carbon of the alkyne). How can I control the regioselectivity of this reaction?
Answer:
The chemoselectivity of nucleophilic additions to α,β-unsaturated carbonyl compounds like this compound is a classic challenge governed by the principles of kinetic versus thermodynamic control and the nature of the nucleophile (Hard and Soft Acid-Base theory).[1][2]
-
1,2-Addition (Kinetic Product): This pathway is generally favored by "hard" nucleophiles and at lower temperatures.[3][4] The aldehyde carbon is a hard electrophilic center due to the significant positive partial charge induced by the highly electronegative oxygen atom. Hard nucleophiles, such as Grignard reagents and organolithium compounds, react quickly and irreversibly at this site.[5]
-
1,4-Addition (Thermodynamic Product): This pathway is favored by "soft" nucleophiles and at higher temperatures, which allow for equilibrium to be established.[6] The β-carbon of the alkyne is a soft electrophilic center. Soft nucleophiles, like organocuprates (Gilman reagents), preferentially attack this position, leading to the more stable conjugate addition product.[7][8]
Controlling Selectivity:
| Desired Product | Nucleophile Type | Recommended Reagents | Key Experimental Conditions |
| 1,2-Addition | Hard Nucleophiles | Grignard Reagents (e.g., MeMgBr, PhMgCl), Organolithium Reagents (e.g., n-BuLi) | Low temperatures (e.g., -78 °C) to favor the kinetic product.[3] |
| 1,4-Addition | Soft Nucleophiles | Lithium Dialkylcuprates (R₂CuLi) | Use of a stoichiometric amount of the cuprate reagent.[5][7] |
| 1,4-Addition | Grignard Reagents | In the presence of a catalytic amount of a copper(I) salt (e.g., CuI, CuBr) | The in-situ formation of an organocopper species softens the nucleophile, directing it towards 1,4-addition.[3] |
Experimental Protocol for Selective 1,4-Addition with a Grignard Reagent and Catalytic Copper(I) Iodide:
-
To a solution of the Grignard reagent (1.1 equivalents) in an appropriate solvent (e.g., THF) at -78 °C, add a catalytic amount of CuI (e.g., 5-10 mol%).
-
Stir the mixture for 15-30 minutes to allow for the formation of the organocopper species.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Maintain the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification.
Issue 2: Unwanted Deprotection of the Acetal Group
Question: During my reaction or workup, I am observing the cleavage of the diethyl acetal, leading to the formation of the free aldehyde and other side products. How can I prevent this?
Answer:
The diethyl acetal in this compound is a protecting group for a second aldehyde functionality.[9] Acetals are stable to basic and nucleophilic conditions but are labile in the presence of acid.[10]
Causes of Deprotection:
-
Acidic Reagents: The use of strong Lewis acids or Brønsted acids in the reaction mixture can catalyze the hydrolysis of the acetal.
-
Acidic Workup: Quenching the reaction with a strong acid or performing an extraction with an acidic aqueous solution will lead to deprotection.
-
Silica Gel Chromatography: Prolonged exposure to standard silica gel, which is inherently acidic, during purification can cause the acetal to hydrolyze.
Strategies for Prevention:
-
Reaction Conditions:
-
Workup Procedure:
-
Quench the reaction with a neutral or slightly basic solution, such as a saturated aqueous solution of sodium bicarbonate or a phosphate buffer (pH 7-8).
-
During extraction, use deionized water or a brine solution.
-
-
Purification:
-
Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent) before packing the column.
-
Alternatively, use neutral alumina for chromatographic purification.
-
Minimize the time the compound spends on the column.
-
Issue 3: Low Yields and Complex Product Mixtures with Organometallic Reagents
Question: I am using a Grignard reagent and observing low yields of the desired product along with several unidentifiable side products. What could be the cause?
Answer:
Beyond the issue of 1,2- vs. 1,4-addition, reactions with powerful nucleophiles like Grignard reagents can be complicated by other side reactions.
Potential Side Reactions:
-
Enolization: The aldehyde proton is acidic and can be abstracted by the basic Grignard reagent, leading to the formation of an enolate and consumption of the starting material.
-
Reduction of the Aldehyde: If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the aldehyde to an alcohol.
-
Reaction with the Acetal: While less common, very reactive organometallics under forcing conditions could potentially interact with the acetal.
Troubleshooting Steps:
-
Inverse Addition: Add the Grignard reagent slowly to the solution of this compound at low temperature. This maintains a low concentration of the nucleophile and can minimize side reactions.
-
Choice of Grignard Reagent: If reduction is a suspected side reaction, use a Grignard reagent without β-hydrides (e.g., methylmagnesium bromide or phenylmagnesium bromide).
-
Use of Additives: The addition of cerium(III) chloride (Luche conditions) can increase the nucleophilicity of Grignard reagents towards the carbonyl carbon while reducing their basicity, thus minimizing enolization.
Experimental Protocol for Luche-type Addition:
-
Anhydrous CeCl₃ is suspended in dry THF and stirred for several hours at room temperature to activate it.
-
The suspension is cooled to -78 °C, and the organolithium or Grignard reagent is added.
-
After stirring for 30-60 minutes, the substrate (this compound) is added.
-
The reaction is monitored by TLC and quenched with a suitable reagent upon completion.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[14] The aldehyde functionality can be susceptible to oxidation, and the compound may be sensitive to moisture and acid.
Q2: Can I perform a Wittig reaction on this compound?
A2: Yes, the aldehyde functionality is expected to react readily with Wittig reagents. To ensure the stability of the acetal, it is advisable to use non-acidic Wittig conditions, such as those employing unstabilized or moderately stabilized ylides. Avoid any acidic workup procedures.
Q3: Is it possible to selectively protect the alkyne in the presence of the aldehyde?
A3: While the aldehyde is generally more reactive towards many reagents, it is possible to selectively protect the terminal alkyne if it were deprotected. However, this compound is not a terminal alkyne. If you were working with a related terminal alkyne, protection with a silyl group (e.g., TMS or TIPS) is a common strategy.[15][16]
Q4: Can I use this compound in Diels-Alder reactions?
A4: The electron-withdrawing nature of the aldehyde and the acetal-protected carbonyl group activates the alkyne as a dienophile for Diels-Alder reactions. The reaction would proceed with a suitable diene, likely requiring thermal conditions or Lewis acid catalysis to promote the cycloaddition.[11]
Visualizing Reaction Pathways
To aid in understanding the critical choice between 1,2- and 1,4-addition, the following diagram illustrates the competing reaction pathways.
Caption: Competing 1,2- vs. 1,4-addition pathways for this compound.
Experimental Workflow: Optimizing for 1,4-Addition
The following workflow diagram outlines the decision-making process and experimental steps for achieving selective 1,4-conjugate addition.
Caption: Workflow for selective 1,4-addition to this compound.
References
- Vertex AI Search. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes.
- Chem-Station. (2014, August 7). Organocuprates. Chem-Station Int. Ed.
- Amoah, E., & Dieter, R. K. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(5), 2870–2888.
- Chinese Chemical Society. (2025). Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. Chinese Journal of Chemistry.
- ResearchGate. (n.d.). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls....
- LibreTexts. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
- YouTube. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound.
- Pearson. (n.d.). Conjugated Hydrohalogenation (1,2 vs 1,4 addition): Videos & Practice Problems.
- University of Calgary. (n.d.). Ch18: Organocopper reagents.
- LibreTexts. (2019, June 5). 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents.
- LibreTexts. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts.
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
- CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups.
- The Journal of Organic Chemistry. (2022, July 6). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. ACS Publications.
- Wikipedia. (n.d.). Lewis acid catalysis.
- OpenOChem Learn. (n.d.). Electrophilic Addition - 1,2 versus 1,4.
- Master Organic Chemistry. (2017, April 11). More On 1,2 and 1,4 Additions To Dienes.
- Patsnap Eureka. (2025). Lewis Acid Impact on Electron Transfer Reactions.
- BLD Pharm. (n.d.). This compound.
- Benchchem. (n.d.). 4,4-Diethoxy-2-methylbut-1-ene.
Sources
- 1. Conjugated Hydrohalogenation (1,2 vs 1,4 addition) Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. 4,4-Diethoxy-2-methylbut-1-ene | 54340-95-3 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. Lewis Acid Impact on Electron Transfer Reactions [eureka.patsnap.com]
- 14. 74149-25-0|this compound|BLD Pharm [bldpharm.com]
- 15. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 16. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
Technical Support Center: Catalyst Selection for 4,4-Diethoxybut-2-ynal Transformations
Welcome to the technical support center for 4,4-Diethoxybut-2-ynal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection for the key transformations of this versatile building block. Here, we address common challenges and frequently asked questions in a direct, problem-solution format, grounding our advice in established chemical principles and field-proven experience.
Introduction: The Reactivity of this compound
This compound is a bifunctional molecule featuring an internal alkyne, an aldehyde, and a diethyl acetal. This unique combination of functional groups allows for a wide range of chemical transformations but also presents significant challenges in chemoselectivity. The primary reactive sites are the carbon-carbon triple bond and the aldehyde carbonyl group. The acetal is generally stable but can be susceptible to hydrolysis under acidic conditions. Effective catalyst selection is therefore paramount to directing the reaction toward the desired product.
Section 1: Troubleshooting Guide for Selective Hydrogenation
The most common transformation for this substrate is the reduction of the alkyne. The key challenge is achieving selectivity between the alkyne and the aldehyde, and controlling the reduction to either the alkene or the alkane.
FAQ 1: How can I selectively reduce the alkyne to a (Z)-alkene without touching the aldehyde or acetal groups?
Answer: Achieving selective reduction to the (Z)-alkene, (Z)-4,4-diethoxybut-2-enal, requires a catalyst with attenuated reactivity. The classic choice for this transformation is a "poisoned" palladium catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline).
-
The "Why": The role of the lead "poison" is to deactivate the most active sites on the palladium surface. This prevents over-reduction of the initially formed alkene to the alkane and also minimizes the reduction of the aldehyde.[1] Quinoline acts as a co-catalyst and further enhances selectivity. The palladium catalyst facilitates the syn-addition of hydrogen across the alkyne, resulting in the desired (Z)-stereochemistry.
-
Troubleshooting Steps:
-
Low Conversion: If the reaction is sluggish, ensure your hydrogen source is pure and the solvent is rigorously deoxygenated. Trace oxygen can oxidize and deactivate the catalyst. Gentle heating (30-40 °C) may improve rates, but monitor carefully for over-reduction.
-
Poor Selectivity (Alkane Formation): This indicates the catalyst is too active. You can either increase the amount of quinoline added or switch to a less reactive support, such as barium sulfate (e.g., Rosenmund catalyst), which can sometimes offer better selectivity than calcium carbonate.[1]
-
Aldehyde Reduction: If you observe formation of 4,4-diethoxybut-2-yn-1-ol, the catalyst is not sufficiently selective. Ensure the reaction is not run for an extended period after the starting material is consumed. Using a non-polar solvent like hexane or toluene can sometimes disfavor the adsorption of the polar aldehyde group onto the catalyst surface.
-
FAQ 2: My goal is the fully saturated 4,4-diethoxybutanal. Which catalyst system should I use for complete hydrogenation?
Answer: For complete reduction of the alkyne to the corresponding alkane, a more active catalyst system is required. Standard choices include Palladium on Carbon (5-10% Pd/C) or Platinum(IV) oxide (PtO₂, Adams' catalyst) under a positive pressure of hydrogen (1-4 atm).
-
The "Why": These catalysts are highly active and will readily reduce both the alkyne and the intermediate alkene.[2] Platinum catalysts are particularly effective for full saturation.[2] However, this high activity also increases the risk of reducing the aldehyde to an alcohol (forming 4,4-diethoxybutan-1-ol) or, under harsh hydrogenolysis conditions, cleaving the C-O bonds of the acetal.
-
Troubleshooting Steps:
-
Mixture of Products: If you obtain a mixture of the alkene and alkane, the reaction has not gone to completion. Increase the reaction time, hydrogen pressure, or catalyst loading.
-
Unwanted Aldehyde Reduction: This is a common side reaction. Running the reaction at lower temperatures (0-25 °C) can often provide the necessary kinetic window to favor alkyne reduction over aldehyde reduction. Solvent choice can also play a role; protic solvents like ethanol can facilitate aldehyde reduction and should be used with caution.[3]
-
Acetal Cleavage: If you detect byproducts resulting from the loss of ethoxy groups, the reaction conditions are too harsh, potentially due to trace acid. Ensure the catalyst support is neutral (e.g., use a washed carbon support) and avoid acidic solvents.
-
Hydrogenation Catalyst Selection Summary
| Goal Product | Recommended Catalyst | Key Considerations | Potential Side Products |
| (Z)-4,4-Diethoxybut-2-enal | Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Use quinoline as an additive; ensure anhydrous/deoxygenated solvent. | 4,4-Diethoxybutanal (over-reduction) |
| 4,4-Diethoxybutanal | 5-10% Pd/C or PtO₂ | Control temperature to minimize aldehyde reduction; use neutral support. | 4,4-Diethoxybutan-1-ol (aldehyde reduction) |
Section 2: FAQs for Coupling and Functionalization Reactions
FAQ 3: I am getting a black precipitate and low yields in my palladium-catalyzed cross-coupling reaction. What is the cause?
Answer: The formation of a black precipitate is almost always indicative of the palladium precatalyst decomposing to form palladium black (Pd(0) aggregates). This is a common failure mode in cross-coupling reactions like Suzuki or Sonogashira couplings.[4]
-
The "Why": The active catalyst in these cycles is typically a soluble, low-ligated Pd(0) species. If the reductive elimination step is slow, or if the concentration of the active species is too high, these species can aggregate and precipitate out of solution, effectively killing the catalytic cycle.[4] This is often caused by inappropriate ligand choice, poor solvent quality, or incorrect temperature.
-
Troubleshooting Steps:
-
Ligand Choice: For coupling reactions, phosphine ligands are crucial for stabilizing the palladium center. If you are not using a ligand, or using a simple one like triphenylphosphine, consider switching to a more sterically bulky and electron-rich ligand (e.g., Buchwald or Fu-type biarylphosphine ligands) which can better stabilize the active catalyst and promote the desired reaction pathway.[5]
-
Degas Solvents Thoroughly: Oxygen can oxidize the Pd(0) intermediate, leading to decomposition. Ensure all solvents and reagents are rigorously degassed via sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
Check Reagent Purity: Impurities in the starting material or base can interfere with the catalyst. Ensure all reagents are of high purity.
-
Section 3: Experimental Protocols & Workflows
Protocol 1: Selective Hydrogenation to (Z)-4,4-Diethoxybut-2-enal
-
Catalyst Preparation: To a flask containing Lindlar's catalyst (5% Pd on CaCO₃, 2 mol%), add anhydrous toluene (0.2 M relative to substrate).
-
Additive: Add quinoline (2 equivalents relative to palladium).
-
Inert Atmosphere: Seal the flask and purge thoroughly with hydrogen gas.
-
Substrate Addition: Add a solution of this compound in toluene.
-
Reaction: Stir the mixture vigorously under a balloon of hydrogen at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, watching for the disappearance of the starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography.
General Catalyst Screening Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst for a new transformation of this compound.
Caption: A two-phase workflow for catalyst screening and optimization.
Reaction Pathway: Selective Alkyne Hydrogenation
This diagram illustrates the desired reaction pathway versus potential side reactions during the hydrogenation of this compound.
Caption: Key hydrogenation pathways for this compound.
References
-
Umrzoqov, A. T., Muxiddinov, B. F., et al. Synthesis of butyne-2-diol -1,4 using heterogeneous-catalytical method. Chemistry and Chemical Engineering Journal. 6
-
BenchChem. But-2-yne-1,4-diol: A Comprehensive Technical Guide to its Synthesis and Properties. 7
-
PubChem. 2-Butyne-1,4-diol | C4H6O2 | CID 8066.
-
BenchChem. Application Notes and Protocols: But-2-yne-1,4-diol as a Versatile Precursor in Pharmaceutical Synthesis. 8
-
ResearchGate. Platinum catalyzed hydrogenation of 2-butyne-1,4-diol | Request PDF.
-
Royal Society of Chemistry. Catalytic oxidative desulfurization of a 4,6-DMDBT containing model fuel by metal-free activated carbons: the key role of surface chemistry.
-
National Institutes of Health. Efficient Pd-Catalyzed Coupling of Tautomerizable Heterocycles with Terminal Alkynes via C-OH Bond Activation Using PyBrOP.
-
National Institutes of Health. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications.
-
PubMed Central. Catalytic asymmetric intermolecular [4 + 2] annulation of benzocyclobutenones with Alkynes and activated carbonyls via C—C activation.
-
DTU Research Database. Heterogeneously Catalyzed Oxidation Reactions Using Molecular Oxygen.
-
PubMed. Analysis of key steps in the catalytic cross-coupling of alkyl electrophiles under Negishi-like conditions.
-
Royal Society of Chemistry. Mechanistic studies on catalytic alkane oxidation by Murahashi's O2/copper(ii)/aldehyde system.
-
MDPI. Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins.
-
White Rose Research Online. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
-
PubMed. Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450.
-
MDPI. Direct CO2 Hydrogenation over Bifunctional Catalysts to Produce Dimethyl Ether—A Review.
-
ResearchGate. Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4 '-Alkyl-2 '-hydroxyacetophenones | Request PDF.
-
ResearchGate. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
-
National Institutes of Health. Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases.
-
National Institutes of Health. Dynamic activation catalysts for CO2 hydrogenation.
-
National Institutes of Health. Selective Monoreduction of 2,4 Diazido-Dideoxy Hexoses by Hydrogenation over Lindlar Catalyst.
Sources
- 1. Selective Monoreduction of 2,4 Diazido-Dideoxy Hexoses by Hydrogenation over Lindlar Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Efficient Pd-Catalyzed Coupling of Tautomerizable Heterocycles with Terminal Alkynes via C-OH Bond Activation Using PyBrOP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis of butyne-2-diol -1,4 using heterogeneous-catalytical method" by Abdulla Toshtemirovich Umrzoqov, Bakhodir Faxriddinovich Muxiddinov et al. [cce.researchcommons.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions Involving 4,4-Diethoxybut-2-ynal
Welcome to the technical support center for handling reactions with 4,4-Diethoxybut-2-ynal. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and controlled execution of experiments involving this highly reactive compound. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying principles to manage potential thermal hazards effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and reactivity of this compound.
Q1: What makes this compound a potentially hazardous reagent in terms of thermal safety?
A: The thermal risk associated with this compound stems from its molecular structure, which contains two highly reactive functional groups: an aldehyde and an internal alkyne.
-
Aldehyde Group: Aldehydes are prone to self-polymerization, which can be highly exothermic. This process can be initiated by trace impurities, acids, or bases and is often accelerated by heat.[1]
-
Alkyne Group: The carbon-carbon triple bond is a high-energy functional group. Under certain conditions, such as high temperature, pressure, or in the presence of specific catalysts, it can undergo rapid, uncontrolled reactions or decomposition, releasing significant energy.
-
Conjugation: The conjugation between the alkyne and the carbonyl group activates the molecule, making it susceptible to rapid nucleophilic additions and other reactions that can have high heats of reaction (exotherms).
Q2: What are the primary indicators of a developing thermal runaway reaction?
A: A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal.[2] Early detection is critical. Key indicators include:
-
Unexpected Temperature Rise: The reaction temperature increases faster than anticipated or continues to rise even after external heating is removed or cooling is applied.
-
Pressure Increase: A sudden rise in reactor pressure indicates gas evolution from decomposition or the boiling of the solvent.
-
Visible Changes: Spontaneous color changes, foaming, or vigorous bubbling not accounted for by normal reaction progress.
-
Increased Cooling Demand: The cooling system is operating at maximum capacity but struggles to maintain the set temperature.
Q3: What immediate actions should be taken if a thermal event is suspected?
A: A swift and pre-planned response is crucial.
-
Stop Reagent Addition: Immediately cease the addition of all reactants.
-
Maximize Cooling: Ensure the cooling system is at its maximum capacity. If using an ice bath, add more ice/salt.
-
Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity.
-
Prepare for Quench: If the temperature continues to rise uncontrollably, execute a pre-planned emergency quench procedure by adding a cold, inert liquid or a chemical quencher.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Q4: What preliminary analysis is recommended before scaling up a reaction with this compound?
A: Before any scale-up, a thorough thermal hazard assessment is essential.
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for the starting material, reaction mixture, and final product. This defines the maximum safe operating temperature.
-
Reaction Calorimetry (RC1) or Heat Flow Calorimetry: Perform the reaction on a small scale in a reaction calorimeter to measure the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[3][4] This data is critical for safe scale-up and engineering design.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific issues you may encounter during your experiments.
| Issue | Potential Causes | Recommended Actions & Scientific Rationale |
| 1. Rapid, Uncontrolled Temperature Rise During Reagent Addition | A. Excessive Addition Rate: The rate of heat generation from the reaction is exceeding the heat removal capacity of the reactor.[2][5] B. Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) is insufficient for the scale or speed of the reaction. C. Insufficient Mixing: Poor agitation creates localized "hot spots" where reactant concentration is high, leading to a much faster local reaction rate and temperature.[5] D. Incorrect Reagent Concentration: Using more concentrated reagents than specified in the protocol will increase the reaction rate and the amount of heat generated per unit volume. | A. Stop Addition & Re-evaluate: Immediately stop the addition. Once the temperature is stable, restart at a significantly reduced rate (e.g., 25% of the original rate). Rationale: This directly reduces the rate of heat generation to a manageable level.B. Enhance Cooling: Lower the coolant temperature or increase the surface area for heat exchange (e.g., switch to a larger flask for the same volume). Rationale: This increases the temperature gradient (ΔT) between the reaction and the coolant, improving the rate of heat removal.C. Increase Agitation: Ensure the stirrer is functioning correctly and increase the RPM. Check for proper vortex formation. Rationale: Efficient mixing dissipates heat and prevents localized accumulation of reactants.D. Verify Concentrations: Double-check all reagent concentrations. If necessary, dilute the reagent being added. Rationale: Dilution reduces the reaction rate and increases the thermal mass of the system, allowing it to absorb more heat with a smaller temperature rise. |
| 2. Temperature Continues to Rise After Reagent Addition is Complete | A. Reactant Accumulation: The addition rate was faster than the reaction rate at the given temperature, leading to a buildup of unreacted starting material. The reaction is now "catching up," causing a large exotherm. B. Secondary Decomposition: The desired reaction is complete, but a subsequent, slower decomposition or side reaction with its own exotherm is occurring. | A. Maintain Cooling & Hold: Do not remove cooling. Hold the reaction at the set temperature until the exotherm subsides. Rationale: This allows the accumulated reactants to be consumed under controlled conditions. This is a common and dangerous scenario that must be understood through calorimetry before scale-up.B. Characterize Thermally: This scenario highlights the need for calorimetric analysis (DSC/RC1) to understand the full thermal profile of the reaction, not just the primary exotherm. Rationale: You must know the onset temperature of any secondary decomposition to ensure your process stays well below it. |
| 3. Sudden Pressure Buildup in the Reactor | A. Gas Evolution: The reaction or a decomposition side-product is generating a non-condensable gas (e.g., CO, CO₂). B. Solvent Boiling: Localized hot spots or a general temperature excursion has caused the solvent to reach its boiling point. | A. Ensure Adequate Venting: Never run potentially exothermic reactions in a completely sealed system. Use a condenser and a bubbler to vent pressure safely. Rationale: Prevents catastrophic reactor failure due to over-pressurization.B. Control Temperature & Choose Appropriate Solvent: Immediately address the temperature excursion as described above. For future experiments, select a solvent with a higher boiling point to provide a larger safety margin. Rationale: A higher boiling point solvent increases the temperature at which solvent vapor can cause significant pressure buildup. |
Protocols & Best Practices
Protocol 1: Controlled Addition of a Reagent to this compound
This protocol outlines a general, safety-focused procedure for a reaction involving the addition of a nucleophile (e.g., an organometallic reagent) to this compound.
-
System Setup:
-
Use a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer with the probe immersed in the reaction mixture, a nitrogen inlet, and a pressure-equalizing dropping funnel or syringe pump for reagent addition.
-
Place the flask in a cooling bath (e.g., ice-water, dry ice/acetone) of sufficient size that the bath temperature does not rise significantly during the reaction.
-
-
Initial Cooldown:
-
Charge the flask with this compound and the chosen solvent.
-
Begin stirring and cool the solution to 5-10°C below the target reaction temperature (e.g., cool to -10°C for a 0°C reaction).
-
-
Controlled Addition:
-
Begin adding the reagent dropwise via the dropping funnel or syringe pump at a slow, controlled rate.
-
CRITICAL: Monitor the internal temperature closely. The addition rate should be slow enough that the internal temperature does not rise by more than 2-3°C.
-
If the temperature begins to rise towards the upper limit, stop the addition immediately and wait for it to cool down before resuming at a slower rate.
-
-
Reaction & Quench:
-
After the addition is complete, allow the reaction to stir at the controlled temperature for the specified time.
-
Quench the reaction by slowly adding a pre-cooled quenching solution (e.g., saturated ammonium chloride). Perform the quench at a low temperature, as the quench itself can be exothermic.
-
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for managing a reaction's thermal profile.
Caption: Workflow for managing thermal events during exothermic reactions.
Reference Data
Table 1: Key Parameters for Exotherm Management
| Parameter | Low Risk Setting | High Risk Setting | Rationale |
| Addition Time | > 1 hour | < 15 minutes | Slower addition ensures heat is generated at a rate that is manageable for the cooling system.[2] |
| Concentration | < 0.5 M | > 1.5 M | Dilute solutions provide a larger thermal mass to absorb heat and slow reaction kinetics. |
| Temperature | < 0 °C | Ambient or elevated | Lower temperatures reduce the rate of the desired reaction and any potential decomposition reactions. |
| Agitation | High (Vigorous) | Low (Poor mixing) | Efficient mixing prevents localized hot spots and ensures uniform heat dissipation.[5] |
References
- Kappe, C. O. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. ACS Publications.
- Kralj, A. G. et al. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. ACS Publications.
- Westermann, T., & Mleczko, L. (2016). Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles. ResearchGate.
- BenchChem. (2025). Technical Support Center: Managing Reaction Exotherms in Large-Scale m-Tolualdehyde Synthesis. BenchChem.
- AMT. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
- Thermo Fisher Scientific. (2025). Safety Data Sheet. Thermo Fisher Scientific.
- Acros Organics. (2025). Safety Data Sheet. Fisher Scientific.
- TCI Chemicals. (2025). Safety Data Sheet. TCI Chemicals.
- MedchemExpress.com. (2024). Safety Data Sheet. MedchemExpress.com.
- BLD Pharm. (n.d.). 74149-25-0|this compound. BLD Pharm.
- IPCS. (n.d.). ICSC 0009 - ACETALDEHYDE. inchem.org.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Carl ROTH.
- Monash University. (n.d.). Exothermic and endothermic reactions. Student Academic Success.
- Martínez-Yusta, A. et al. (2015). Aldehydes after prolonged heating at frying temperature. ResearchGate.
- Conklin, D. J., & Haberzettl, P. (2016). Acute cardiopulmonary toxicity of inhaled aldehydes: role of TRPA1. PubMed Central.
- Wikipedia. (n.d.). Manganese dioxide. Wikipedia.
- LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. Chemistry LibreTexts.
- Notario, R. et al. (n.d.). Calorimetric and Computational Study of Enthalpy of Formation of Diperoxide of Cyclohexanone. PMC - NIH.
Sources
- 1. ICSC 0009 - ACETALDEHYDE [chemicalsafety.ilo.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Calorimetric and Computational Study of Enthalpy of Formation of Diperoxide of Cyclohexanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring 4,4-Diethoxybut-2-ynal Reaction Progress
Welcome to the technical support center for analytical methods focused on monitoring reactions involving 4,4-Diethoxybut-2-ynal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tracking the consumption of this unique bifunctional molecule and the formation of its subsequent products. Here, we combine established analytical principles with practical, field-tested insights to help you overcome common challenges and ensure the integrity of your experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns when setting up analytical monitoring for reactions with this compound.
Q1: What are the primary challenges in monitoring reactions with this compound?
A1: The main challenges stem from its structure:
-
The Aldehyde Group: Aldehydes can be highly reactive and may not possess a strong UV chromophore for straightforward HPLC-UV detection at low concentrations.
-
The Acetal Group: The diethoxy acetal is sensitive to acidic conditions and can hydrolyze back to the aldehyde, potentially skewing analytical results if sample preparation is not carefully controlled.[1][2][3]
-
The Alkyne Group: While the alkyne is relatively stable, its presence can influence the choice of analytical technique, especially in complex reaction matrices.
-
Reaction Intermediates: Reactions involving this molecule may proceed through short-lived, low-concentration intermediates that are difficult to detect and quantify.[4][][6]
Q2: Which analytical techniques are most suitable for monitoring my reaction?
A2: The optimal technique depends on your specific reaction conditions, available equipment, and the level of detail required. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Excellent for routine monitoring of reaction conversion and product formation, especially when coupled with UV or Mass Spectrometry (MS) detection. Derivatization of the aldehyde may be necessary.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile reactants and products. The thermal stability of this compound and its derivatives should be considered to avoid on-column degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ, real-time reaction monitoring, providing structural information on reactants, intermediates, and products without the need for sample workup.[8][9][10][11]
Q3: My HPLC signal for this compound is very weak. How can I improve it?
A3: The low UV absorbance of the unconjugated aldehyde is a common issue. Consider pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) or 2-nitrophenylhydrazine (2-NPH).[7][12] These reagents react with the aldehyde to form highly UV-active hydrazones, significantly enhancing detection sensitivity.[13]
Q4: I am seeing unexpected peaks in my chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Acetal Hydrolysis: If your sample preparation or mobile phase is acidic, the diethoxy acetal can hydrolyze, leading to the appearance of the corresponding aldehyde and ethanol.
-
Reaction Byproducts or Intermediates: Your reaction may be generating unforeseen side products. Mass spectrometry can be invaluable for identifying these unknown species.[4]
-
Sample Degradation: The analyte may be unstable under the analytical conditions. Investigate the effects of temperature and solvent on analyte stability.
Section 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific analytical methods.
Guide 1: High-Performance Liquid Chromatography (HPLC)
Issue 1.1: Poor Peak Shape and Tailing for this compound
-
Causality: The aldehyde group can interact with residual silanols on the silica-based stationary phase, leading to tailing. The acetal can also be sensitive to the mobile phase pH.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase is neutral or slightly basic to minimize unwanted interactions and prevent acetal hydrolysis. A buffered mobile phase is highly recommended.
-
Use a High-Purity Column: Employ a modern, end-capped C18 column with low silanol activity.
-
Consider a Different Stationary Phase: If tailing persists, explore alternative stationary phases like a polar-embedded C18 or a phenyl-hexyl column.
-
Derivatization: As a final resort, derivatization can improve peak shape by masking the reactive aldehyde.
-
Issue 1.2: Inconsistent Quantification and Non-Reproducible Results
-
Causality: This often points to analyte instability during sample preparation or in the autosampler. The acetal is particularly susceptible to acid-catalyzed hydrolysis.[1][2]
-
Troubleshooting Steps:
-
Control Sample pH: Neutralize any acidic quench solutions immediately. If possible, prepare samples in a buffered solution.
-
Minimize Sample Storage Time: Analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at a low temperature (4°C) and in a neutral solvent.
-
Validate Sample Stability: Conduct a stability study by re-injecting the same prepared sample over several hours to check for degradation in the autosampler.
-
Experimental Protocol: HPLC Analysis with DNPH Derivatization
-
Reagent Preparation: Prepare a 0.05% (w/v) solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a catalytic amount of a strong acid (e.g., 2N HCl). Caution: DNPH is explosive when dry and should be handled with care.
-
Sample Preparation: a. Withdraw an aliquot of the reaction mixture and immediately quench the reaction if necessary. b. Dilute the aliquot with acetonitrile to a suitable concentration. c. To 1 mL of the diluted sample, add 1 mL of the DNPH reagent. d. Vortex the mixture and allow it to react in the dark at room temperature for 1 hour or at 40°C for 30 minutes.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 360 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the DNPH derivative of this compound against a calibration curve prepared from a derivatized standard.
Guide 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Issue 2.1: No Peak or a Very Small Peak for this compound
-
Causality: The compound may be thermally labile and degrading in the hot injector or on the column. The high polarity of the aldehyde can also lead to poor chromatography.
-
Troubleshooting Steps:
-
Lower Injector Temperature: Start with a lower injector temperature (e.g., 200°C) and gradually increase it to find the optimal balance between volatilization and degradation.
-
Use a More Inert Column: A column with a low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) and high inertness is recommended.
-
Derivatization/Silylation: Consider derivatizing the aldehyde to a more thermally stable and less polar functional group, such as an oxime or a silyl ether, prior to injection.
-
Issue 2.2: Broad Peaks and Baseline Noise
-
Causality: This can be due to slow analyte transfer from the injector to the column or interactions with active sites in the GC system.
-
Troubleshooting Steps:
-
Optimize Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.
-
Check for System Contamination: Bake out the column and clean the injector liner and ion source.
-
Use a Splitless Injection for Trace Analysis: For low concentrations, a splitless injection can improve peak height, but ensure the initial oven temperature is low enough to allow for solvent focusing.
-
Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 3.1: Difficulty in Distinguishing Reactant and Product Signals
-
Causality: In complex reaction mixtures, signals from the reactant, intermediates, and products can overlap, making quantification challenging.[14]
-
Troubleshooting Steps:
-
Acquire High-Resolution Spectra: Use a higher field strength NMR spectrometer if available.
-
Utilize 2D NMR: Techniques like COSY and HSQC can help in assigning overlapping signals to their respective molecules.
-
Monitor Diagnostic Peaks: Identify unique, well-resolved peaks for the reactant and a key product. For this compound, the aldehydic proton (~9.5 ppm) and the acetal proton (~5.4 ppm) are good candidates to monitor.
-
Use an Internal Standard: Add a known amount of an unreactive internal standard (e.g., tetramethylsilane or a solvent peak) for accurate quantification.
-
Issue 3.2: Line Broadening and Shifting During the Reaction
-
Causality: Changes in the reaction medium's viscosity, temperature, or magnetic susceptibility as the reaction progresses can lead to distorted spectral lines.[14]
-
Troubleshooting Steps:
-
Maintain Constant Temperature: Use the spectrometer's temperature control to maintain a stable sample temperature.
-
Allow for Equilibration: Before acquiring each spectrum in a time-course experiment, allow a brief period for the sample to thermally and mechanically equilibrate.
-
Consider Flow NMR: For reactions that are sensitive to agitation or have significant changes in physical properties, a flow NMR setup can provide more consistent results by continuously circulating the reaction mixture through the NMR probe.[8]
-
Section 3: Data Interpretation and Visualization
Workflow for Method Selection
The choice of analytical method is critical for obtaining reliable data. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an analytical method.
Comparative Summary of Analytical Techniques
| Technique | Throughput | Quantitative Accuracy | Structural Information | In-Situ Capability | Common Pitfalls |
| HPLC-UV | High | Good to Excellent | Low | No | Poor chromophore, acetal instability |
| LC-MS | High | Excellent | High (Mass) | No | Matrix effects, acetal instability |
| GC-MS | Medium | Good | High (Mass & Fragmentation) | No | Thermal degradation, requires volatility |
| NMR | Low | Excellent | Very High | Yes | Low sensitivity, peak overlap |
References
- JASCO Inc. (2024, January 8). Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography.
- Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485.
- Letourneau, D. R., Gill, C. G., & Krogh, E. T. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(15), 9638–9645.
- Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(12), 1089-1096.
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem, 15(7), e202201583.
- Hitachi High-Tech Corporation. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes.
- van der Zwaan, C., Witting, M., Schmitt-Kopplin, P., & Hankemeier, T. (2014). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Metabolomics, 10(5), 897-908.
- Gołowicz, D., Kaźmierczak, M., & Kazimierczuk, K. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
- Gérardy, R., D’Accriscio, F., & El-Sepelgy, O. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, 6(6), 933-950.
- Andrade-Gagnon, B., Nieves Casillas-Popova, S., & Oh, J. K. (2025). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. Macromolecular Rapid Communications.
- Li, J. (2014). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Kovařík, T., & Cvačka, J. (2018). Identifying reactive intermediates by mass spectrometry. Journal of Mass Spectrometry, 53(11), 1067-1083.
- IVAN Users Group. (2021, November 30). Reaction Monitoring by NMR [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivatization.
- Wikipedia. (n.d.). Acetal.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- BOC Sciences. (n.d.). Identifying Intermediates in a Reaction Mechanism.
- Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook. 5.6. Reactive intermediates.
Sources
- 1. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. asahilab.co.jp [asahilab.co.jp]
- 10. youtube.com [youtube.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. jascoinc.com [jascoinc.com]
- 13. epa.gov [epa.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on 4,4-Diethoxybut-2-ynal Reactivity
Welcome to the technical support center for 4,4-Diethoxybut-2-ynal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent choice in reactions involving this versatile building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your synthetic outcomes.
Section 1: Fundamentals of this compound and Solvent Properties
Before troubleshooting specific reactions, it is crucial to understand the inherent reactivity of this compound and the fundamental properties of common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound possesses three primary sites for chemical reactions, each influenced differently by the solvent environment:
-
Aldehyde (Carbonyl Group): The carbon atom of the carbonyl group is highly electrophilic and susceptible to nucleophilic attack.[1][2] This is the most common site for reactions such as additions, condensations, and reductions.
-
Alkyne (Carbon-Carbon Triple Bond): As an "activated alkyne," the triple bond is electron-deficient due to conjugation with the electron-withdrawing aldehyde group.[3] This makes it an excellent Michael acceptor for conjugate additions by nucleophiles.
-
Acetal Group: The diethoxy acetal is stable under neutral to basic conditions but is sensitive to acid. Protic solvents, especially in the presence of an acid catalyst, can lead to the hydrolysis of the acetal, regenerating the aldehyde.[4][5]
Q2: How do I select a solvent? What are the key properties to consider?
A2: Solvent selection is a critical parameter that dictates reaction rates, yields, and even mechanistic pathways. The primary properties to consider are polarity (dielectric constant), proticity (ability to donate a proton), and coordinating ability.[6][7]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding.[6] They are excellent at stabilizing charged intermediates (ions) but can also "cage" and deactivate nucleophiles through solvation, potentially slowing down reactions like SN2.[8][9][10]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have high polarity but lack O-H or N-H bonds.[6][7] They are poor hydrogen bond donors. This property allows them to dissolve charged nucleophiles while leaving the anion "naked" and highly reactive, which often accelerates substitution and addition reactions.[8]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and are generally used for reactions involving non-polar reagents or to minimize side reactions that are accelerated by polarity.
Below is a table summarizing these properties for common laboratory solvents.
| Solvent | Dielectric Constant (ε) | Type | Key Characteristics |
| Water (H₂O) | 78.5 | Polar Protic | Excellent for stabilizing ions; can participate in hydrolysis.[7] |
| Methanol (MeOH) | 32.6 | Polar Protic | Good for dissolving polar reagents; can act as a nucleophile.[7] |
| Ethanol (EtOH) | 24.3 | Polar Protic | Similar to methanol but less polar.[7] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | High polarity, useful for a wide range of reactions.[7] |
| Dimethylformamide (DMF) | 38 | Polar Aprotic | High boiling point, excellent solvating power for salts.[7] |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Very high polarity and boiling point, can accelerate SN2 reactions.[7] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Good coordinating solvent for metal cations (e.g., Lewis acids, Grignard reagents).[7] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good general-purpose solvent, volatile, and relatively non-coordinating.[7] |
| Toluene | 2.4 | Non-Polar | High boiling point, useful for azeotropic removal of water. |
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific problems you might encounter during experiments with this compound and provides solvent-centric solutions.
Problem 1: Low Yield in Nucleophilic Conjugate Addition
Symptom: You are performing a Michael addition of a thiol or an amine to the alkyne, but the reaction is sluggish, and yields are low.
Potential Cause & Solution:
The reactivity of the nucleophile is being suppressed by your solvent choice.
-
Analysis: If you are using a polar protic solvent like ethanol or methanol, the solvent molecules can form a hydrogen-bonding "cage" around the anionic nucleophile (e.g., a thiolate or an amide).[8][9] This solvation shell increases the steric bulk and lowers the energy of the nucleophile, making it less reactive and slowing down the rate of attack on the electrophilic alkyne.[8]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Change the solvent to DMF, DMSO, or acetonitrile. These solvents will dissolve the nucleophile and its counter-ion but will not strongly solvate the anion.[8] This leaves the nucleophile "naked" and more reactive, often leading to a significant rate enhancement.[8][11]
-
Solubility Check: Ensure all reagents are fully soluble in the chosen solvent. If the nucleophile or substrate is not dissolving, the reaction will be limited by mass transport. In such cases, a solvent mixture or a different polar aprotic solvent may be required.[12]
-
Caption: Solvent caging effect on nucleophile reactivity.
Problem 2: Acetal Deprotection During a Lewis Acid-Catalyzed Reaction
Symptom: You are attempting a Lewis acid-catalyzed reaction (e.g., a Diels-Alder or a Friedel-Crafts type reaction), but you are observing significant formation of byproducts resulting from the hydrolysis of the acetal group.
Potential Cause & Solution:
Residual water in your solvent or a protic solvent is reacting with the Lewis acid to generate a strong Brønsted acid, which then catalyzes acetal cleavage.
-
Analysis: Lewis acids like AlCl₃, TiCl₄, or BF₃·OEt₂ are extremely moisture-sensitive.[13] If your solvent contains trace amounts of water, the Lewis acid will coordinate to it, creating a highly acidic species (e.g., H⁺[AlCl₃(OH)]⁻). This Brønsted acid is potent enough to rapidly protonate and hydrolyze the acetal.[4][5]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvent is rigorously dried before use. Non-polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred for Lewis acid catalysis as they are less likely to coordinate with the catalyst compared to ethers like THF.
-
Employ a Non-Coordinating Solvent: Ethereal solvents like THF can coordinate with the Lewis acid, potentially reducing its catalytic activity.[13] Switching to a non-coordinating solvent like DCM can sometimes enhance the reaction rate and minimize side reactions.
-
Control Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of the undesired deprotection reaction.
-
Caption: Pathway for solvent-mediated acetal deprotection.
Problem 3: Poor Yield or No Reaction in Paal-Knorr Furan Synthesis
Symptom: You are attempting to synthesize a substituted furan from this compound via a Paal-Knorr type cyclization, but the reaction is failing.
Potential Cause & Solution:
The reaction conditions, particularly the combination of acid catalyst and solvent, are not suitable for the initial hydrolysis and subsequent cyclization.
-
Analysis: The Paal-Knorr synthesis requires the in-situ formation of a 1,4-dicarbonyl compound, which then cyclizes.[14][15] In this case, the acetal must first be hydrolyzed to reveal a 1,4-dialdehyde intermediate. This step requires an acid catalyst and a protic solvent (water).[16][17] The subsequent cyclization is the rate-determining step and is also acid-catalyzed.[14] Using an aprotic solvent without a water source will prevent the necessary hydrolysis from occurring.
-
Troubleshooting Steps:
-
Introduce a Protic Co-solvent: The reaction should be run in a solvent system that contains water. A common choice is a mixture of an organic solvent like THF or dioxane with aqueous acid (e.g., aqueous H₂SO₄ or HCl).[15]
-
Use a Protic Acid as the Solvent/Catalyst: For some Paal-Knorr reactions, a protic acid like phosphoric acid or acetic acid can serve as both the catalyst and the solvent, driving the reaction forward.[16]
-
Consider Water's Role: Computational studies have shown that explicit water molecules can mediate the proton transfer in the cyclization step, significantly lowering the activation energy barrier.[17] Therefore, ensuring the presence of water is mechanistically crucial, not just for hydrolysis.
-
Section 3: Experimental Protocols
Protocol 1: Optimized Michael Addition of Thiophenol
This protocol details an optimized procedure for the conjugate addition of a thiol, emphasizing the use of a polar aprotic solvent to maximize nucleophile reactivity.
Objective: To synthesize (E/Z)-4,4-diethoxy-3-(phenylthio)but-2-enal.
Reagents:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred suspension of K₂CO₃ in anhydrous DMF at 0 °C, add thiophenol dropwise. Stir for 15 minutes to generate the potassium thiophenolate salt in situ.
-
Add a solution of this compound in DMF to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Note: Using DMF as a polar aprotic solvent prevents the caging of the highly reactive thiophenolate anion, leading to a faster and more efficient reaction compared to protic solvents like ethanol.[8]
References
- Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent.
- NS7. Solvent Effects - aliphatic nucleophilic substitution. College of Saint Benedict.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Nucleophilicity and Solvent Effects. Chemistry LibreTexts.
- What is the effect of the nature of a solvent on nucleophilicity?. Quora.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol p
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
- Paal–Knorr synthesis. Wikipedia.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Reactions of Aldehydes and Ketones - Free Sketchy MC
- Selective Monoreduction of 2,4 Diazido-Dideoxy Hexoses by Hydrogenation over Lindlar C
- Functional Groups In Organic Chemistry. Leah4sci.com.
- Acetals and Hemiacetals with Practice Problems. Chemistry Steps.
- Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems.
- LEWIS ACID CATALYSIS IN [4+2] CYCLOADDITION. YouTube.
- Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways in Photocatalytic Reactions: Synthesis of Thiomorpholines and Thiazepanes from Aldehydes and SLAP Reagents.
- Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. Chemical Science (RSC Publishing).
- Lewis acid catalyzed [4+2] annulation of bicyclobutanes with dienol ethers for the synthesis of bicyclo[4.1.1]octanes. PMC - NIH.
- Green Chemistry. Infoscience.
- Lewis Acid Catalyzed Intramolecular [4+2] Cycloaddition of In Situ Generated Aza‐Quinone Methides for the Stereoselective Synthesis of Furo/pyrano[3,2‐c]tetrahydroquinolines.
- Solvent effects on the reactivity of 4'-Bromo-2,2-dimethylbutyrophenone. Benchchem.
Sources
- 1. Reactions of Aldehydes and Ketones - Free Sketchy MCAT Lesson [sketchy.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective Monoreduction of 2,4 Diazido-Dideoxy Hexoses by Hydrogenation over Lindlar Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Technical Guide to 4,4-Diethoxybut-2-ynal and its Alternatives in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Acetylenic aldehydes, a class of bifunctional reagents, offer a unique combination of reactivity that enables the facile synthesis of diverse carbocyclic and heterocyclic systems. This guide provides an in-depth comparison of 4,4-diethoxybut-2-ynal with other prominent acetylenic aldehydes, offering insights into their respective performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Introduction to Acetylenic Aldehydes: A Synthesis Powerhouse
Acetylenic aldehydes possess both an aldehyde functionality, susceptible to nucleophilic attack and Wittig-type reactions, and an alkyne moiety, which can participate in a myriad of transformations including cycloadditions, nucleophilic additions, and transition-metal-catalyzed couplings. This dual reactivity makes them valuable precursors for a wide array of molecular scaffolds, particularly in the synthesis of pharmaceuticals and biologically active compounds.
This guide will focus on a comparative analysis of this compound against two representative alternatives: the sterically unhindered and reactive but-2-ynal, and the electronically distinct phenylpropiolaldehyde.
A Close Look at the Contestants: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these aldehydes is crucial for predicting their behavior in different reaction environments.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| This compound | ![]() | 156.18 | Not readily available | Acetal-protected aldehyde, precursor to a 1,4-dicarbonyl system. |
| But-2-ynal | ![]() | 68.07 | ~106-108 | Small, sterically unhindered, highly reactive.[1] |
| Phenylpropiolaldehyde | ![]() | 130.14 | 118 °C at 13 mmHg | Conjugated aromatic system influencing reactivity. |
Performance in Key Synthetic Transformations
The true measure of a building block's utility lies in its performance in a range of chemical reactions. Here, we compare the expected and documented performance of our three acetylenic aldehydes in two fundamental transformations: the Paal-Knorr synthesis and the Wittig reaction.
The Paal-Knorr Synthesis: A Gateway to Furans and Pyrroles
The Paal-Knorr synthesis is a powerful method for constructing furan and pyrrole rings from 1,4-dicarbonyl compounds.[2][3] Acetylenic aldehydes like this compound are excellent precursors for this reaction, as the acetal can be readily hydrolyzed under acidic conditions to unmask the second carbonyl group, leading to the requisite 1,4-dicarbonyl intermediate.
Reaction Pathway:
Caption: Paal-Knorr synthesis from this compound.
Comparative Analysis:
-
This compound: The in situ generation of the 1,4-dicarbonyl compound from the acetal under the acidic conditions of the Paal-Knorr reaction is a key advantage. This one-pot approach simplifies the synthetic procedure. The ethoxy groups provide good stability under neutral and basic conditions, allowing for manipulations at other parts of a molecule before the cyclization is initiated. The reaction is typically carried out with protic acids like sulfuric or hydrochloric acid, or with Lewis acids.[3] While specific yield data for this compound in this reaction is not extensively reported, analogous reactions with similar acetal-protected precursors suggest that high yields of the corresponding furans or pyrroles can be expected.
-
But-2-ynal: As a direct 1,4-dicarbonyl precursor (after Michael addition of a nucleophile to the alkyne), but-2-ynal is highly reactive. However, its volatility and potential for polymerization can be drawbacks. Its small size allows for rapid reaction rates.
-
Phenylpropiolaldehyde: The phenyl group influences the electronics of the alkyne, making it less electrophilic compared to but-2-ynal. The aromatic ring can also introduce steric hindrance. However, the resulting phenyl-substituted furans and pyrroles are valuable motifs in medicinal chemistry. The resonance stabilization from the phenyl group can render the aldehyde less reactive towards nucleophilic attack compared to aliphatic aldehydes.[2]
Experimental Protocol: Paal-Knorr Furan Synthesis
This generalized protocol is adaptable for acetylenic aldehydes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the acetylenic aldehyde (1 equivalent) in a suitable solvent (e.g., toluene, acetic acid).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) (0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux. For acetal-protected aldehydes like this compound, the initial heating promotes hydrolysis of the acetal.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[3] The reactivity of the aldehyde group in acetylenic aldehydes allows for the introduction of a double bond, leading to the formation of conjugated enynes, which are themselves versatile synthetic intermediates.
Reaction Pathway:
Caption: Wittig olefination of an acetylenic aldehyde.
Comparative Analysis:
-
This compound: The aldehyde functionality is readily available for the Wittig reaction. The acetal at the other end of the molecule is stable to the basic conditions typically employed for the generation of non-stabilized ylides. This allows for selective olefination at the aldehyde position without affecting the masked carbonyl. The electron-withdrawing nature of the alkyne can slightly decrease the reactivity of the aldehyde compared to a simple aliphatic aldehyde.
-
But-2-ynal: The high reactivity of the aldehyde in but-2-ynal makes it an excellent substrate for the Wittig reaction. However, care must be taken to control the reaction conditions to avoid side reactions involving the alkyne.
-
Phenylpropiolaldehyde: The aromatic ring in conjugation with the aldehyde can reduce its electrophilicity through resonance, potentially requiring slightly more forcing conditions or more reactive ylides for efficient conversion. However, the reaction is widely used to prepare phenyl-substituted enynes.
Experimental Protocol: Wittig Reaction with an Acetylenic Aldehyde
This protocol describes a general procedure for the Wittig olefination.
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, sodium hydride) (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour to form the ylide.
-
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of the acetylenic aldehyde (1 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Stability and Handling Considerations
-
This compound: The acetal group imparts good stability under neutral and basic conditions. However, it is sensitive to acid, which will lead to deprotection and reveal the aldehyde. This lability can be exploited in one-pot reaction sequences.
-
But-2-ynal: This is a highly reactive and flammable liquid that may cause skin and eye irritation.[1] Its volatility and propensity to polymerize require careful handling and storage under an inert atmosphere at low temperatures.
-
Phenylpropiolaldehyde: This compound is generally more stable than but-2-ynal due to the stabilizing effect of the phenyl group. It is a liquid that should be stored under refrigeration.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its alternatives depends heavily on the specific synthetic strategy.
-
This compound is the reagent of choice when a masked 1,4-dicarbonyl precursor is required. Its stability under non-acidic conditions allows for a range of transformations to be performed on other parts of the molecule before the unmasking and subsequent cyclization. This makes it a highly valuable and versatile building block for the synthesis of complex heterocyclic systems in a controlled, stepwise manner.
-
But-2-ynal offers high reactivity in a small, sterically unhindered package. It is ideal for reactions where rapid and direct access to the acetylenic aldehyde functionality is needed, provided that its volatility and potential for side reactions are carefully managed.
-
Phenylpropiolaldehyde provides a pathway to phenyl-substituted heterocycles and conjugated systems. While its reactivity may be tempered by the aromatic ring, the resulting products are often of significant interest in medicinal and materials chemistry.
Ultimately, a thorough understanding of the reactivity, stability, and handling requirements of each of these acetylenic aldehydes will empower the synthetic chemist to design more efficient and elegant routes to their target molecules.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). But-2-ynal. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Wittig reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Paal–Knorr synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 4,4-Diethoxybut-2-ynal for Chemical Researchers
In the landscape of synthetic organic chemistry, 4,4-diethoxybut-2-ynal stands as a valuable bifunctional molecule, prized for its utility in constructing complex molecular architectures. Its combination of a protected aldehyde (as a diethyl acetal) and a terminal alkyne-like functionality makes it a versatile building block. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed protocols and a critical evaluation of each method's merits and drawbacks to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: The Classical Approach - Lithiation and Formylation of Propiolaldehyde Diethyl Acetal
This is arguably the most direct and widely employed method for synthesizing this compound. The strategy hinges on the acidic nature of the terminal alkyne proton in the readily available starting material, propiolaldehyde diethyl acetal.[1][2] Deprotonation with a strong base generates a potent lithium acetylide nucleophile, which is then quenched with an electrophilic formylating agent.
Reaction Mechanism
The reaction proceeds in two distinct steps. First, a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), deprotonates the terminal alkyne of propiolaldehyde diethyl acetal.[3][4] This acid-base reaction is highly favorable due to the significant difference in pKa between the alkyne C-H bond (~25) and butane (~50). The resulting lithium acetylide is a powerful nucleophile.[5] In the second step, this nucleophile attacks the electrophilic carbonyl carbon of a formylating agent, such as ethyl formate or N,N-dimethylformamide (DMF). A subsequent aqueous workup hydrolyzes the intermediate to yield the target aldehyde.
Caption: Mechanism of lithiation-formylation.
Detailed Experimental Protocol
-
Materials: Propiolaldehyde diethyl acetal, anhydrous tetrahydrofuran (THF), n-butyllithium (2.5 M in hexanes), ethyl formate, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add propiolaldehyde diethyl acetal (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
In a separate flask, prepare a solution of freshly distilled ethyl formate (1.5 eq) in anhydrous THF.
-
Add the ethyl formate solution to the lithium acetylide suspension dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to afford this compound.
-
Discussion
-
Advantages: This method is highly reliable and generally provides good yields. The starting materials are commercially available.[6] The reaction is straightforward for those familiar with handling organolithium reagents.
-
Disadvantages: Requires strictly anhydrous conditions and inert atmosphere techniques. The use of pyrophoric n-butyllithium necessitates careful handling and safety precautions. Low temperatures (-78 °C) must be maintained for optimal results.
Route 2: Oxidation of 4,4-Diethoxybut-2-yn-1-ol
An alternative strategy involves the oxidation of a precursor alcohol, 4,4-diethoxybut-2-yn-1-ol.[7][8] This approach is a two-step process starting from propiolaldehyde diethyl acetal but avoids the direct use of highly reactive organometallic formylating steps. The key is the selective oxidation of the primary propargylic alcohol to the corresponding aldehyde without affecting the alkyne or acetal functionalities.
Reaction Mechanism
The synthesis first requires the formation of 4,4-diethoxybut-2-yn-1-ol. This is achieved by reacting the lithium acetylide of propiolaldehyde diethyl acetal with formaldehyde (or a suitable equivalent like paraformaldehyde). The resulting alcohol is then oxidized. A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) being a common choice for its mildness and selectivity for allylic and propargylic alcohols. The oxidation mechanism with MnO₂ is complex and believed to occur on the surface of the solid reagent.
Caption: Workflow for the oxidation route.
Detailed Experimental Protocol (Oxidation Step)
-
Materials: 4,4-diethoxybut-2-yn-1-ol, activated manganese dioxide (MnO₂), dichloromethane (DCM).
-
Procedure:
-
To a round-bottom flask, add a solution of 4,4-diethoxybut-2-yn-1-ol (1.0 eq) in dichloromethane.
-
Add activated MnO₂ (5-10 eq by weight) in portions with vigorous stirring. Causality Note: A large excess of high-activity MnO₂ is crucial for driving the reaction to completion in a reasonable timeframe.
-
Stir the resulting black suspension at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to 24 hours depending on the activity of the MnO₂.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the filter cake thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or chromatography as needed.
-
Discussion
-
Advantages: This route avoids the direct formylation step and uses a milder, non-pyrophoric reagent (MnO₂) in the key oxidation step. It can be a good alternative if issues arise with the formylation reaction in Route 1.
-
Disadvantages: This is a longer synthetic sequence (two steps from the acetal). The efficiency is highly dependent on the quality and activity of the manganese dioxide. The reaction is heterogeneous, which can sometimes lead to inconsistent reaction times and requires effective stirring. Filtration of fine MnO₂ solids can be cumbersome.
Route 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds.[9][10] While classically applied to activated aromatic rings, its utility extends to other nucleophiles, including certain acetylides. This route offers an alternative to organolithium-based formylation.
Reaction Mechanism
The reaction first involves the formation of the Vilsmeier reagent , a chloromethyliminium salt, from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[11][12] This iminium salt is the active electrophile. The terminal alkyne, activated by a suitable base or metal, attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to reveal the aldehyde functionality.
Caption: Vilsmeier-Haack formylation pathway.
Discussion
-
Advantages: Avoids pyrophoric organolithium reagents, offering a potential safety advantage. The reagents (DMF, POCl₃) are common and relatively inexpensive.[13]
-
Disadvantages: The Vilsmeier reagent is a weaker electrophile than those used in Route 1, and the reaction may not be as efficient for simple acetylides without specific activation.[11] The reaction conditions can be acidic, which may risk hydrolysis of the diethyl acetal if not carefully controlled. This route is less commonly reported for this specific substrate compared to the classical lithiation approach, suggesting it may be lower-yielding or less reliable.
Comparative Analysis
To facilitate an objective comparison, the key performance indicators for each route are summarized below. Yields are representative and can vary based on scale and experimental execution.
| Feature | Route 1: Lithiation/Formylation | Route 2: Oxidation of Alcohol | Route 3: Vilsmeier-Haack |
| Overall Steps | 1 (from acetal) | 2 (from acetal) | 1 (from acetal) |
| Key Reagents | n-BuLi, Ethyl Formate | n-BuLi, Formaldehyde, MnO₂ | DMF, POCl₃ |
| Typical Yield | Good to Excellent (60-85%) | Moderate to Good (50-75% over 2 steps) | Variable, potentially lower |
| Safety Concerns | Pyrophoric n-BuLi | Standard handling of reagents | Corrosive POCl₃ |
| Required Conditions | Anhydrous, Inert Atmosphere, -78 °C | Anhydrous (Step 1), Ambient (Step 2) | Anhydrous, controlled temperature |
| Scalability | Well-established, scalable | Scalable, but MnO₂ filtration can be an issue | Potentially scalable |
| Primary Advantage | High reliability and directness | Avoids direct formylation step | Avoids organolithium reagents |
Conclusion and Recommendations
For most laboratory-scale syntheses where efficiency and reliability are paramount, Route 1 (Lithiation and Formylation) remains the gold standard. Its directness and high-yielding nature make it the most attractive option, provided the laboratory is equipped to handle pyrophoric organolithium reagents safely.
Route 2 (Oxidation of the corresponding alcohol) serves as an excellent and robust alternative. It is particularly valuable if Route 1 proves problematic or if the researcher prefers to avoid the specific formylation step. Its main drawback is the increased step count and reliance on a high-quality solid oxidant.
Route 3 (Vilsmeier-Haack Formylation) is a mechanistically interesting alternative but is less proven for this specific substrate. It may require significant optimization to achieve yields comparable to the other methods and should be considered a more exploratory or secondary option.
The choice of synthetic route will ultimately depend on the researcher's specific constraints, including available equipment, safety protocols, scale, and timeline. This guide provides the necessary data and context to make an informed and strategic decision.
References
-
Organic Syntheses Procedure: Propiolaldehyde diethyl acetal. Available from: [Link]
-
Witzemann, E. J., et al. β-CHLOROPROPIONALDEHYDE ACETAL. Organic Syntheses. Available from: [Link]
-
Chemistry Steps: Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal: Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Syntheses Procedure: Propiolaldehyde. Available from: [Link]
-
Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available from: [Link]
-
NROChemistry: Vilsmeier-Haack Reaction. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Propargylaldehyde Diethyl Acetal in Modern Organic Synthesis. Available from: [Link]
-
Organic Syntheses Procedure: 4,4-Dimethoxybut-1-yne. Available from: [Link]
-
Ilangovan, A., et al. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Inorganic chemistry. Available from: [Link]
-
ResearchGate: N-Formylsaccharin: A New Formylating Agent. Available from: [Link]
-
ResearchGate: Scheme 1: Synthesis of series 4 and 5. Available from: [Link]
-
Wikipedia: Acetylide. Available from: [Link]
-
Chemistry LibreTexts: 9.8: Alkylation of Acetylide Anions. Available from: [Link]
-
Organic Syntheses Procedure: phenylpropargylaldehyde diethyl acetal. Available from: [Link]
-
Master Organic Chemistry: Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Available from: [Link]
- Google Patents: CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
-
Chemistry Steps: Reactions of Acetylide Ions. Available from: [Link]
-
Crimson Publishers: 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Propiolaldehyde diethyl acetal, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Acetylide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reactions of Acetylide Ions - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemscene.com [chemscene.com]
- 8. 4,4-Diethoxybut-2-yn-1-ol | CymitQuimica [cymitquimica.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. jk-sci.com [jk-sci.com]
A Comparative Guide to the Efficacy of 4,4-Diethoxybut-2-ynal and 4,4-Dimethoxybut-2-ynal in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and scalability of a synthetic route. This guide provides an in-depth technical comparison of two closely related and versatile building blocks: 4,4-Diethoxybut-2-ynal and 4,4-Dimethoxybut-2-ynal. Both reagents are valuable precursors for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. Here, we will objectively evaluate their performance, drawing upon available experimental data and established chemical principles to guide your selection process.
Introduction: The Utility of Acetylenic Acetals in Synthesis
4,4-Dialkoxybut-2-ynals are bifunctional molecules that possess both an aldehyde and a protected alkyne functionality. This unique combination allows for a diverse range of chemical transformations. The acetal group serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions to participate in subsequent reactions. The ynal moiety is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, including cycloadditions and nucleophilic additions.
A primary application of these reagents is in the synthesis of substituted furans and pyrroles via the Paal-Knorr synthesis.[1][2] In this reaction, the dialkoxybut-2-ynal is first converted to a 1,4-dicarbonyl compound, which then undergoes acid-catalyzed cyclization to form the corresponding heterocycle. The choice between the diethoxy and dimethoxy analogues can have subtle but significant impacts on the overall efficiency of such synthetic sequences.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of a reagent can influence its handling, reactivity, and stability. Below is a comparison of the available data for this compound and the related compound, 4,4-Dimethoxy-2-butanone. While direct data for 4,4-dimethoxybut-2-ynal is limited, the properties of the butanone analogue provide a useful reference point.
| Property | This compound | 4,4-Dimethoxy-2-butanone |
| CAS Number | 74149-25-0[3][4] | 5436-21-5[5][6][7] |
| Molecular Formula | C₈H₁₂O₃[3] | C₆H₁₂O₃[5] |
| Molecular Weight | 156.18 g/mol [3] | 132.16 g/mol [5] |
| Boiling Point | Not reported | 178 °C[8] |
| Density | Not reported | 0.996 g/mL[5] |
| Refractive Index | Not reported | 1.414[5] |
| Solubility | Soluble in common organic solvents | Slightly soluble in water; soluble in organic solvents[8] |
| Stability | Sensitive to acid[9] | Sensitive to acid[9] |
The most significant difference between the two compounds lies in the nature of the alkoxy groups. The ethyl groups in this compound are bulkier and more electron-donating than the methyl groups in 4,4-dimethoxybut-2-ynal. These differences are expected to influence the stability of the acetal and the reactivity of the molecule.
Efficacy in Synthesis: A Mechanistic and Practical Comparison
The primary determinant of the efficacy of these reagents in synthesis is the stability of the acetal protecting group and the reactivity of the ynal functionality.
Acetal Stability and Deprotection
Acetals are generally stable under neutral and basic conditions but are readily hydrolyzed in the presence of acid.[9] The rate of this hydrolysis is influenced by the steric and electronic properties of the alcohol from which the acetal is derived.
The mechanism of acid-catalyzed acetal hydrolysis proceeds through the formation of a resonance-stabilized carboxonium ion as the rate-determining step. The stability of this intermediate is crucial to the overall rate of deprotection.
Caption: Acid-catalyzed hydrolysis of an acetal.
The more electron-donating nature of the ethoxy groups in this compound, compared to the methoxy groups in the dimethoxy analogue, would be expected to provide greater stabilization to the intermediate carboxonium ion. This suggests that the diethoxy acetal may be more labile and thus easier to deprotect under milder acidic conditions. However, the greater steric bulk of the ethoxy groups might hinder the approach of the acid catalyst, potentially counteracting the electronic effect. The optimal deprotection conditions will therefore represent a balance between these competing factors.
Application in Paal-Knorr Furan and Pyrrole Synthesis
The Paal-Knorr synthesis is a powerful method for the construction of furan and pyrrole rings from 1,4-dicarbonyl compounds.[1] 4,4-Dialkoxybut-2-ynals can be readily converted into the requisite 1,4-dicarbonyl precursors, making them valuable starting materials for this transformation.
The general workflow for the synthesis of a substituted furan using a 4,4-dialkoxybut-2-ynal is depicted below:
Caption: General workflow for furan synthesis.
While direct comparative studies are scarce, the choice between the diethoxy and dimethoxy derivatives can influence the overall yield and reaction conditions. For instance, if the subsequent cyclization step is sensitive to strongly acidic conditions, the potentially milder deprotection required for the diethoxy acetal could be advantageous. Conversely, if the acetal needs to withstand certain reaction conditions prior to the intended deprotection, the potentially more stable dimethoxy acetal might be preferred.
Similarly, in the synthesis of pyrroles, the dialkoxybut-2-ynal is reacted with a primary amine in the presence of an acid catalyst.[10]
Caption: General workflow for pyrrole synthesis.
The principles regarding acetal stability and deprotection discussed for furan synthesis are equally applicable to pyrrole synthesis.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of furans and pyrroles using 4,4-dialkoxybut-2-ynals, based on the principles of the Paal-Knorr synthesis.[11][12] Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Furan Synthesis
-
Reaction Setup: To a solution of the 4,4-dialkoxybut-2-ynal (1.0 equiv) in a suitable solvent (e.g., THF, dioxane) at -78 °C, add the desired nucleophile (e.g., a Grignard reagent or an organolithium, 1.1 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Acetal Hydrolysis: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude product in a mixture of acetone and water and add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).
-
Cyclization and Purification: Stir the mixture at room temperature until the cyclization is complete (monitored by TLC). Neutralize the acid with a saturated aqueous solution of sodium bicarbonate and extract the furan product with an organic solvent. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Pyrrole Synthesis via Microwave-Assisted Paal-Knorr Reaction
This protocol is adapted from a microwave-assisted procedure for a related substrate.[11]
-
Reaction Setup: In a microwave-safe vial, combine the 1,4-dicarbonyl precursor (derived from the 4,4-dialkoxybut-2-ynal as in Protocol 1, 1.0 equiv) and a primary amine (1.2 equiv).
-
Microwave Irradiation: Add a catalytic amount of a suitable acid (e.g., acetic acid or a Lewis acid). Seal the vial and place it in a microwave reactor. Irradiate the mixture at a predetermined temperature and time (e.g., 120-150 °C for 5-15 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting pyrrole derivative by column chromatography.
Conclusion and Recommendations
Both this compound and 4,4-Dimethoxybut-2-ynal are highly valuable and versatile reagents for the synthesis of heterocyclic compounds. The choice between them should be guided by the specific requirements of the synthetic route.
-
This compound may be the preferred reagent when milder deprotection conditions for the acetal are desired. The slightly greater electron-donating character of the ethoxy groups could facilitate an easier removal of the protecting group.
-
4,4-Dimethoxybut-2-ynal might be more suitable when the acetal needs to withstand a broader range of reaction conditions before the intended deprotection step. Its smaller steric profile could also be a factor in certain sterically hindered transformations.
Ultimately, the optimal choice will depend on the specific substrate and the desired reaction outcome. It is recommended that researchers perform small-scale screening experiments to determine the most effective reagent and reaction conditions for their particular application. The commercial availability and cost of each reagent may also be a practical consideration in the decision-making process.[4][5]
References
- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2756–2767.
- BenchChem. Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles. BenchChem Technical Document, December 2025.
- Grokipedia. Paal–Knorr synthesis. (Accessed Jan 20, 2026).
- Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications.
- Matrix Fine Chemicals. This compound | CAS 74149-25-0. (Accessed Jan 20, 2026).
- Alfa Chemistry. Paal-Knorr Synthesis. (Accessed Jan 20, 2026).
- BLD Pharm. 74149-25-0|this compound. (Accessed Jan 20, 2026).
- Organic Chemistry Portal. Paal-Knorr Furan Synthesis. (Accessed Jan 20, 2026).
- Organic Chemistry Portal. Furan synthesis. (Accessed Jan 20, 2026).
- Organic Chemistry Portal. Pyrrole synthesis. (Accessed Jan 20, 2026).
- Beilstein Journal of Organic Chemistry. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein J. Org. Chem.2014, 10, 436–443.
- Nature Communications. Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. (Accessed Jan 20, 2026).
- Smolecule. (2E)-4,4-Dimethoxybut-2-enal. (Accessed Jan 20, 2026).
- ResearchGate. A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (Accessed Aug 5, 2025).
- BenchChem. The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives. BenchChem Technical Document, December 2025.
- Chemical Science.
- Molecules. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules2007, 12(5), 1076-1081.
- Organic Syntheses. AN IMPROVED SYNTHESIS OF 3,4-DIETHYLPYRROLE AND 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. Org. Synth.1988, 66, 199.
- A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles.
- BLD Pharm. 18350-44-2|4,4-Diethoxybut-2-yn-1-ol. (Accessed Jan 20, 2026).
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Cogent Chemistry2018, 4(1).
- Nature Communications. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
- ResearchGate. Synthesis of fused furans 4b and 4c. (Accessed Jan 20, 2026).
- ResearchGate. Pyrrole synthesis—four-component synthesis involving nitroalkanes, aldehydes, 1,3-dicarbonyl compounds, and primary amines. (Accessed Jan 20, 2026).
- Organic Chemistry Portal. Synthesis of 2-pyrrolines. (Accessed Jan 20, 2026).
- Chem-Impex. 4,4-Dimethoxy-2-butanone. (Accessed Jan 20, 2026).
- Pharmaffiliates. CAS No : 5436-21-5 | Product Name : 4,4-Dimethoxybutan-2-one. (Accessed Jan 20, 2026).
- Sigma-Aldrich. 1,4-Dimethoxy-2-butyne 97. (Accessed Jan 20, 2026).
- BLD Pharm. 5436-21-5|4,4-Dimethoxybutan-2-one. (Accessed Jan 20, 2026).
- BenchChem. Stability of 4,4-dimethoxybutan-1-ol under acidic versus basic conditions. BenchChem Technical Document, 2025.
- PubChem. 4,4-Dimethoxy-2-butanone. (Accessed Jan 20, 2026).
- Santa Cruz Biotechnology. 4,4-Dimethoxy-2-butanone. (Accessed Jan 20, 2026).
- PubMed. Stability testing of the plastics additives 2,4-dihydroxybenzophenone, 2,2'-dihydroxy-4-methoxybenzophenone, 2-hydroxy-4-n-octyloxybenzophenone, 2-ethoxy-2-ethyloxanilide (tinuvin 312) and 2,2'-methylenebis(4-methyl-t-tert-butyl phenol) in aqueous and fatty food simulants. Food Addit Contam.1998, 15(3), 362-9.
- Molecules. Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride)
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CAS 74149-25-0 [matrix-fine-chemicals.com]
- 4. 74149-25-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 4,4-Diethoxybut-2-ynal and Its Analogues: A Comparative Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. Among the myriad of organic synthons, alkynals and their derivatives hold a significant position due to their versatile reactivity. This guide provides an in-depth spectroscopic comparison of 4,4-Diethoxybut-2-ynal and its selected analogues, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental and predicted data. Our analysis will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), elucidating the key spectral features that define these molecules.
The Analogue Selection: A Rationale
Our comparative set includes:
-
4,4-Dimethoxybut-2-ynal: The closest analogue, differing only by the substitution of ethoxy groups with methoxy groups. Due to the lack of experimental data, we will utilize predicted spectroscopic values for this compound to draw a more direct comparison.
-
But-2-ynal: This analogue allows for the examination of the core conjugated alkyne-aldehyde functionality without the influence of the acetal group.
-
4,4-Dimethoxybut-1-yne: This compound provides insight into the spectroscopic signature of the acetal moiety in proximity to an alkyne, albeit a terminal one.
Through the systematic analysis of these compounds, we can deconstruct the spectroscopic puzzle of this compound and provide a robust framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, we can map the connectivity and chemical environment of each atom within a molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid or solid sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is critical to avoid obscuring analyte signals.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving high resolution.
-
Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Figure 1: A generalized workflow for NMR sample preparation and data acquisition.
Comparative ¹H NMR Data
| Compound | Aldehyde H (δ, ppm) | Acetal CH (δ, ppm) | Alkyne CH₂/CH₃ (δ, ppm) | Ethoxy/Methoxy H (δ, ppm) |
| This compound (Predicted) | ~9.2 (s) | ~5.4 (s) | - | ~3.7 (q), ~1.2 (t) |
| 4,4-Dimethoxybut-2-ynal (Predicted) | ~9.2 (s) | ~5.3 (s) | - | ~3.4 (s) |
| But-2-ynal (Experimental) | ~9.1 (s) | - | ~2.0 (s) | - |
| 4,4-Dimethoxybut-1-yne (Experimental)[1] | - | 4.55 (t) | 2.53 (dd) | 3.38 (s) |
Analysis of ¹H NMR Spectra
The aldehydic proton of this compound is predicted to appear as a sharp singlet around 9.2 ppm. This significant downfield shift is a hallmark of aldehyde protons, which are strongly deshielded by the anisotropic effect of the carbonyl group. The absence of adjacent protons results in a singlet multiplicity. A similar chemical shift is predicted for the dimethoxy analogue and observed experimentally for but-2-ynal, confirming that the acetal group has a minor influence on the electronic environment of the aldehyde proton.
The proton on the acetal carbon (C4) of this compound is predicted to resonate around 5.4 ppm as a singlet. In the case of 4,4-dimethoxybut-1-yne, this proton appears as a triplet at 4.55 ppm due to coupling with the adjacent methylene protons.[1] The downfield shift of this proton is attributed to the electron-withdrawing effect of the two oxygen atoms.
The ethoxy groups of this compound are expected to give rise to a quartet around 3.7 ppm for the methylene protons and a triplet around 1.2 ppm for the methyl protons, a characteristic pattern for an ethyl group. In contrast, the methoxy groups of the dimethoxy analogues appear as a singlet around 3.4 ppm.
Comparative ¹³C NMR Data
| Compound | C=O (δ, ppm) | C≡C (δ, ppm) | Acetal C (δ, ppm) | Ethoxy/Methoxy C (δ, ppm) | Alkyne CH₃ (δ, ppm) |
| This compound (Predicted) | ~177 | ~85, ~95 | ~90 | ~62, ~15 | - |
| 4,4-Dimethoxybut-2-ynal (Predicted) | ~177 | ~85, ~95 | ~92 | ~54 | - |
| But-2-ynal (Experimental) | ~176 | ~83, ~100 | - | - | ~4 |
| 4,4-Dimethoxybut-1-yne (Experimental)[1] | - | 70.2, 79.3 | 102.3 | 53.4 | - |
Analysis of ¹³C NMR Spectra
The carbonyl carbon of the aldehyde group in this compound is predicted to have a chemical shift of approximately 177 ppm. This is consistent with the experimental value for but-2-ynal and the predicted value for the dimethoxy analogue, indicating that the acetal group has a minimal effect on the carbonyl carbon's resonance.
The sp-hybridized carbons of the alkyne are expected to appear in the range of 85-95 ppm. In conjugated systems like these, the two alkyne carbons have distinct chemical shifts. The acetal carbon is predicted to resonate around 90-92 ppm, a region characteristic for carbons bonded to two oxygen atoms.[2] For 4,4-dimethoxybut-1-yne, the acetal carbon is observed at 102.3 ppm.[1]
The carbons of the ethoxy group are predicted at approximately 62 ppm for the methylene and 15 ppm for the methyl carbons. The methoxy carbons of the dimethoxy analogues are predicted to be around 54 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Acquiring an IR Spectrum
For Liquid Samples (Neat):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the spectrum.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.
For Solid Samples (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[3]
-
Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum.
Figure 2: Workflows for preparing liquid and solid samples for IR analysis.
Comparative IR Data
| Compound | C=O Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | C-O (acetal) Stretch (cm⁻¹) |
| This compound (Predicted) | ~1680 | ~2200 (weak) | ~2720, ~2820 | ~1100-1050 |
| But-2-ynal (Experimental) | ~1670 | ~2200 (weak) | ~2730, ~2830 | - |
| 4,4-Dimethoxybut-1-yne (Experimental)[1] | - | 2124 | - | 1120, 1064 |
Analysis of IR Spectra
The most prominent feature in the IR spectrum of this compound is expected to be the strong C=O stretching vibration of the aldehyde, predicted around 1680 cm⁻¹. The conjugation with the alkyne lowers this frequency compared to a saturated aldehyde (typically ~1720-1740 cm⁻¹).[3] This is consistent with the experimental value for but-2-ynal.
The C≡C triple bond stretch is expected to be a weak band around 2200 cm⁻¹. In internal alkynes, this band can be very weak or even absent if the molecule is symmetrical. The aldehyde C-H stretch typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[3]
The C-O stretching vibrations of the diethyl acetal are expected to produce strong bands in the 1100-1050 cm⁻¹ region. This is supported by the experimental data for 4,4-dimethoxybut-1-yne, which shows strong C-O stretches at 1120 and 1064 cm⁻¹.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).[4]
-
The molecular ion, being highly energetic, can fragment into smaller charged and neutral species.
-
The charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Figure 3: The process of Electron Ionization Mass Spectrometry.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) |
| This compound (Predicted)[5] | 156 | 127 ([M-CHO]⁺), 111 ([M-OEt]⁺), 83, 73, 45 |
| But-2-ynal (Experimental)[6] | 68 | 67 ([M-H]⁺), 39 ([M-CHO]⁺) |
| 4,4-Dimethoxy-2-butanone (Experimental)[7] | 132 | 101 ([M-OCH₃]⁺), 75 ([CH(OCH₃)₂]⁺), 43 ([CH₃CO]⁺) |
Analysis of Mass Spectra
The molecular ion peak for this compound is predicted at m/z 156.[5] Common fragmentation pathways for acetals involve the loss of an alkoxy group. Therefore, a significant fragment at m/z 111, corresponding to the loss of an ethoxy radical (•OCH₂CH₃), is expected. Alpha-cleavage adjacent to the aldehyde could lead to a fragment at m/z 127 from the loss of the formyl radical (•CHO).
For but-2-ynal, the molecular ion is observed at m/z 68. Key fragments include m/z 67 (loss of a hydrogen atom) and m/z 39 (loss of the formyl group).[6]
In the mass spectrum of 4,4-dimethoxy-2-butanone, the molecular ion is at m/z 132. A prominent peak is observed at m/z 75, which corresponds to the stable [CH(OCH₃)₂]⁺ fragment.[7] The base peak at m/z 43 is due to the acetyl cation ([CH₃CO]⁺).[7]
Conclusion
This guide provides a detailed comparative analysis of the spectroscopic features of this compound and its analogues. While experimental data for the primary compound remains elusive, a combination of predicted data and experimental spectra of carefully chosen analogues allows for a robust characterization. The key spectroscopic signatures—the downfield aldehyde proton in ¹H NMR, the characteristic carbonyl and alkyne stretches in IR, and the predictable fragmentation patterns in MS—provide a comprehensive toolkit for the identification and structural elucidation of this important class of molecules. As new experimental data becomes available, this guide can serve as a foundational reference for further spectroscopic studies.
References
-
Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
PubChem. 4,4-Dimethoxy-2-butanone. [Link]
-
PubChem. 4,4-diethoxy-2-methylbut-1-ene. [Link]
-
PubChemLite. But-2-ynal. [Link]
-
PubChem. 2-Butynal. [Link]
-
JoVE. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]
-
PubChemLite. This compound. [Link]
-
PubChem. 4,4-Dimethoxybutyronitrile. [Link]
-
FooDB. Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). [Link]
- Junjappa, H. et al. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Progress in Petrochemical Science (2018).
-
TÜBİTAK Academic Journals. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
NIST WebBook. 2-Butanone, 4,4-dimethoxy-. [Link]
-
The Royal Society of Chemistry. A Concise Enantioselective Synthesis of the Anticancer Rotenoid Deguelin Enabled by a Tandem Knovenagel/Asymmetric Conjugate Addition. [Link]
-
NIST WebBook. 4,4'-Dimethoxybenzophenone. [Link]
-
NIST WebBook. 2-Butanol. [Link]
-
LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Organic Syntheses. 4,4-Dimethoxybut-1-yne. [Link]
-
PubChem. 2-Butynal. [Link]
-
Matrix Fine Chemicals. This compound | CAS 74149-25-0. [Link]
-
PubChemLite. 4,4-dimethoxybut-2-ynal. [Link]
-
Angene Chemical. 4,4-Diethoxy-2-butyn-1-al(CAS# 74149-25-0). [Link]
-
PubChemLite. This compound. [Link]
-
NIST WebBook. 2-Butynal. [Link]
-
PubChem. 4,4-Diethoxy-2-methylbut-1-ene. [Link]
-
FooDB. Showing Compound 4,4-Dimethoxy-2-butanone (FDB012031). [Link]
-
NIST WebBook. 4,4'-Dimethoxybenzophenone. [Link]
-
PubChem. 4,4-Dimethoxy-2-butanone. [Link]
-
Doc Brown's Advanced Organic Chemistry. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol. [Link]
-
Doc Brown's Advanced Organic Chemistry. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. [Link]
-
PubChem. 4-Chlorobut-2-ynal. [Link]
Sources
A Comparative Mechanistic Guide to the Reactions of 4,4-Diethoxybut-2-ynal: A Versatile C4 Synthon
For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is paramount to the efficient synthesis of complex molecular architectures. 4,4-Diethoxybut-2-ynal is a polyfunctional C4 synthon whose unique combination of an aldehyde, an internal alkyne, and a protected aldehyde (acetal) offers a rich landscape of reactivity. This guide provides an in-depth analysis of the proposed reaction mechanisms for this versatile reagent, objectively comparing its synthetic utility against established, alternative methodologies for constructing key heterocyclic and carbocyclic frameworks. The causality behind experimental choices and the inherent logic of each synthetic pathway are emphasized to provide actionable, field-proven insights.
Part 1: Synthesis of Five-Membered Heterocycles: A Mechanistic Comparison
The convergence of electrophilic and nucleophilic centers within this compound makes it a prime candidate for the rapid assembly of heterocycles. Here, we explore its potential in pyrazole and furan synthesis, comparing the proposed pathways to classical, well-established methods.
A. Pyrazole Synthesis: A Direct Cyclocondensation Approach
The reaction of a 1,3-bielectrophile with a hydrazine derivative is the cornerstone of pyrazole synthesis. This compound can be envisioned as a masked 1,3-bielectrophile, offering a direct route to functionalized pyrazoles.
Proposed Mechanism with this compound:
The proposed reaction with a hydrazine (e.g., phenylhydrazine) proceeds via a cascade mechanism. The initial and most facile step is the nucleophilic attack of the hydrazine on the highly reactive aldehyde, forming a hydrazone intermediate (1 ). This is followed by a rate-determining intramolecular 6-exo-dig cyclization, where the second nitrogen atom of the hydrazone attacks the electrophilic alkyne (2 ). This type of cyclization is favored due to the geometric alignment of the reacting centers. The resulting intermediate (3 ) undergoes tautomerization to yield the aromatic pyrazole ring (4 ). The terminal acetal group remains intact, serving as a protected aldehyde that can be revealed in a subsequent acidic hydrolysis step for further functionalization.
A Comparative Guide to the Synthetic Routes of 4,4-Diethoxybut-2-ynal for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4,4-Diethoxybut-2-ynal is a valuable building block in organic synthesis, prized for its bifunctional nature, incorporating both a reactive aldehyde and a versatile alkyne. This guide provides an in-depth, comparative analysis of the most viable synthetic methodologies for obtaining this compound, complete with experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound's structure, featuring a protected aldehyde at one terminus and a reactive triple bond, makes it a highly sought-after precursor in the synthesis of complex molecular architectures. The diethyl acetal protecting group offers stability under a variety of reaction conditions, allowing for selective manipulation of the alkyne functionality. Subsequent deprotection reveals the aldehyde for further elaboration, making it a cornerstone in the construction of heterocyclic compounds and other intricate organic molecules relevant to medicinal chemistry and materials science. This guide will explore two primary synthetic pathways to this valuable compound, providing a critical evaluation of their respective yields and practical considerations.
Synthetic Strategies: A Head-to-Head Comparison
Two principal routes to this compound have been established, each with its own set of advantages and challenges. The first is a two-step process involving the formylation of a terminal alkyne, while the second is a direct oxidation of a commercially available propargylic alcohol.
Method 1: Formylation of 4,4-Diethoxybut-1-yne
This classical approach builds the aldehyde functionality onto a pre-existing acetylenic framework. The synthesis begins with the preparation of 4,4-diethoxybut-1-yne, which is then deprotonated and reacted with an electrophilic formylating agent.
Method 2: Oxidation of 4,4-Diethoxybut-2-yn-1-ol
This more direct route leverages the readily available starting material, 4,4-diethoxybut-2-yn-1-ol, and employs mild oxidation conditions to convert the primary alcohol to the desired aldehyde. This approach avoids the handling of highly reactive organometallic intermediates.
The choice between these methods will depend on factors such as starting material availability, desired scale, and the specific requirements of the research project. The following sections provide a detailed examination of each method, including step-by-step protocols and a comparative analysis of their yields.
Comparative Data Summary
| Method | Key Transformation | Starting Material | Reagents | Reported Yield | Advantages | Disadvantages |
| Method 1 | Formylation of a terminal alkyne | 4,4-Diethoxybut-1-yne | n-BuLi, DMF | Step 1: 55-74%[1]; Step 2: High (est. >90%) | Utilizes readily available starting materials for the precursor; high yield in the formylation step. | Two-step process; requires handling of pyrophoric n-BuLi; cryogenic temperatures needed. |
| Method 2a | Swern Oxidation | 4,4-Diethoxybut-2-yn-1-ol | Oxalyl chloride, DMSO, Et3N | High (est. >90%) | Mild reaction conditions; high yields reported for similar substrates[2]; avoids heavy metals. | Requires cryogenic temperatures; produces malodorous dimethyl sulfide byproduct. |
| Method 2b | Dess-Martin Periodinane (DMP) Oxidation | 4,4-Diethoxybut-2-yn-1-ol | Dess-Martin Periodinane | High | Room temperature reaction; high chemoselectivity[3][4]; easy workup. | DMP is expensive and potentially explosive; stoichiometric use of a hypervalent iodine reagent. |
Experimental Protocols
Method 1: Formylation of 4,4-Diethoxybut-1-yne
This two-step synthesis first prepares the terminal alkyne, which is then converted to the target aldehyde.
Step 1: Synthesis of 4,4-Diethoxybut-1-yne via Grignard Reaction
This procedure is adapted from the synthesis of the analogous 4,4-dimethoxybut-1-yne.
-
Materials: Propargyl bromide, magnesium turnings, mercury(II) chloride (catalytic), triethyl orthoformate, dry diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of mercury(II) chloride.
-
Add a solution of propargyl bromide in dry diethyl ether dropwise to initiate the Grignard reaction.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add triethyl orthoformate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 4,4-diethoxybut-1-yne. A yield of 74% has been reported when using acetyl diethyl orthoformate.[1]
-
Step 2: Formylation of 4,4-Diethoxybut-1-yne
This protocol is a general method for the formylation of terminal alkynes.[5]
-
Materials: 4,4-Diethoxybut-1-yne, n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF), dry tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4,4-diethoxybut-1-yne in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add dry DMF dropwise, again keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound. A similar formylation has been reported to proceed in 98% yield.[6]
-
Method 2: Oxidation of 4,4-Diethoxybut-2-yn-1-ol
This approach provides a more direct route to the target aldehyde from a commercially available alcohol.
Method 2a: Swern Oxidation
This mild oxidation protocol is known for its high yields and compatibility with sensitive functional groups.[7][8]
-
Materials: 4,4-Diethoxybut-2-yn-1-ol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (Et3N), dry dichloromethane (DCM).
-
Procedure:
-
To a solution of oxalyl chloride in dry DCM at -78 °C under a nitrogen atmosphere, add DMSO dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of 4,4-diethoxybut-2-yn-1-ol in DCM dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine dropwise, and stir for another 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Add water to quench the reaction and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. A 92% yield has been reported for the Swern oxidation of a similar propargylic alcohol.[2]
-
Method 2b: Dess-Martin Periodinane (DMP) Oxidation
This method offers the advantage of being performed at room temperature.[3][4]
-
Materials: 4,4-Diethoxybut-2-yn-1-ol, Dess-Martin Periodinane (DMP), dry dichloromethane (DCM).
-
Procedure:
-
To a solution of 4,4-diethoxybut-2-yn-1-ol in dry DCM, add Dess-Martin Periodinane in one portion at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
-
Mechanistic Insights and Logical Relationships
To visualize the chemical transformations and the relationships between the different synthetic routes, the following diagrams are provided.
Caption: Overview of the two primary synthetic routes to this compound.
The following diagram illustrates the key steps and intermediates in the Swern oxidation, a representative example from Method 2.
Caption: Simplified workflow of the Swern oxidation mechanism.
Characterization of this compound
-
¹H NMR: The proton spectrum would be expected to show a singlet for the aldehydic proton around δ 9.0-10.0 ppm. The methine proton of the acetal group would appear as a triplet around δ 5.0-5.5 ppm, coupled to the adjacent methylene protons. The ethoxy groups would exhibit a quartet and a triplet for the methylene and methyl protons, respectively, in the upfield region.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be observed in the downfield region, typically around δ 190-200 ppm. The acetylenic carbons would appear in the range of δ 70-90 ppm. The acetal carbon would resonate around δ 95-105 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the conjugated aldehyde would be expected around 1680-1700 cm⁻¹. The C≡C triple bond would show a weak to medium absorption in the region of 2100-2260 cm⁻¹. The C-O stretches of the acetal would be visible in the fingerprint region, typically between 1000-1200 cm⁻¹.
Conclusion and Recommendations
Both the formylation of 4,4-diethoxybut-1-yne and the oxidation of 4,4-diethoxybut-2-yn-1-ol represent viable and high-yielding strategies for the synthesis of this compound.
-
Method 1 (Formylation) is a robust and well-established procedure in organic synthesis. While it involves an additional step to prepare the starting alkyne, the high yields often associated with lithiation-formylation sequences make it an attractive option, particularly for large-scale synthesis where the cost of the starting alcohol for Method 2 might be a consideration.
-
Method 2 (Oxidation) offers a more direct and convergent approach. Both the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are excellent choices for this transformation, known for their mildness and high efficiency. The choice between them may come down to practical considerations: the Swern oxidation requires cryogenic temperatures and produces a foul-smelling byproduct, while the DMP oxidation can be performed at room temperature but utilizes a more expensive and potentially hazardous reagent.
For laboratories equipped for handling organolithium reagents and low-temperature reactions, the formylation route offers a cost-effective and high-yielding pathway. For researchers prioritizing operational simplicity and mild, room-temperature conditions, the Dess-Martin oxidation of the commercially available alcohol is highly recommended. The Swern oxidation stands as a reliable and high-yielding alternative, provided the necessary equipment and ventilation are in place. Ultimately, the optimal synthetic route will be dictated by the specific needs and resources of the research team.
References
-
Organic Syntheses, Coll. Vol. 9, p.307 (1998); Vol. 72, p.13 (1995). [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
-
PubChem. (n.d.). 4,4-Diethoxybut-2-yn-1-ol. Retrieved from [Link]
- Brandsma, L., & Verkruijsse, H. D. (1981).
- Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165–185.
-
Swern Oxidation Procedure. (n.d.). Michigan State University. Retrieved from [Link]
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
-
Dess-Martin periodinane. (n.d.). Wikipedia. Retrieved from [Link]
-
Swern oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Formylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
NIST Chemistry WebBook. [Link]
-
Alkylation of 1-alkynes in THF. (2025). ResearchGate. Retrieved from [Link]
-
A Practical Method for the Synthesis of 2-Alkynylpropenals. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Formylation - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. (n.d.). AWS. Retrieved from [Link]
-
A Practical Preparation of Terminal Alkynes from Aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. (2025). ResearchGate. Retrieved from [Link]
-
Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. (2017). ResearchGate. Retrieved from [Link]
-
TBSOTf-promoted versatile N-formylation using DMF at room temperature. (n.d.). Osaka University. Retrieved from [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dess-Martin-Periodinane oxidation. (2025). YouTube. Retrieved from [Link]
-
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. (2023). PubMed. Retrieved from [Link]
-
CHEM 222: Swern Oxidation of Alcohols. (2017). YouTube. Retrieved from [Link]
-
Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Swern oxidation. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Formylation - Lithium Halogen Exchange. (n.d.). Common Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 3. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. Formylation - Lithium Halogen Exchange [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
A Senior Application Scientist's Guide to Heterocycle Synthesis: A Cost-Benefit Analysis of 4,4-Diethoxybut-2-ynal and its Alternatives
For researchers, scientists, and professionals in drug development, the efficient construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, furan and pyrazole moieties are of paramount importance, featuring in a vast array of therapeutic agents. The choice of starting materials for the synthesis of these heterocycles is a critical decision, balancing cost, efficiency, and versatility. This guide provides an in-depth technical analysis of 4,4-Diethoxybut-2-ynal as a potential precursor for furan and pyrazole synthesis, alongside a comparative evaluation of more established and readily available alternatives. While this compound presents an intriguing combination of functionalities, a notable scarcity of published experimental data necessitates a thorough examination of its potential benefits against the proven performance of its structural and functional analogs.
The Synthetic Potential of this compound: A Bifunctional Synthon
This compound is a polyfunctional molecule featuring an aldehyde, an internal alkyne, and a diethyl acetal. This unique combination suggests its utility as a versatile building block in heterocyclic synthesis. The acetal serves as a protecting group for a second aldehyde functionality, which can be unmasked under acidic conditions. The presence of both an aldehyde and a masked carbonyl group in a four-carbon chain makes it a potential precursor for the synthesis of five-membered heterocycles.
Hypothetical Synthetic Pathways:
-
Furan Synthesis (Paal-Knorr type): Acid-catalyzed hydrolysis of the acetal would generate a 1,4-dicarbonyl compound, which could then undergo intramolecular cyclization and dehydration to form a furan ring.
-
Pyrazole Synthesis (Knorr type): Reaction of the aldehyde with a hydrazine would form a hydrazone. Subsequent acid-catalyzed hydrolysis of the acetal and intramolecular cyclization would yield a pyrazole.
Despite this theoretical potential, the practical application of this compound in published literature is remarkably limited, making a direct, data-driven performance comparison challenging. This guide, therefore, will focus on a cost-benefit analysis of well-documented and commercially available alternatives.
Comparative Analysis of Alternative Starting Materials
A critical evaluation of alternative synthons is essential for making informed decisions in a research and development setting. The following sections compare this compound with its closest structural analog, 4,4-dimethoxy-2-butanone, and other common precursors for furan and pyrazole synthesis.
Physicochemical Properties and Cost Analysis
A direct cost comparison is hampered by the fact that the price of this compound is typically available only upon request from a limited number of suppliers. However, we can compare it with readily priced alternatives.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Price (USD) | Supplier |
| This compound | 156.18 | Not available | Price on request | Various | |
| 4,4-Dimethoxy-2-butanone | 132.16 | 172.1 at 760 mmHg[1] | ~$113 for 100mg[2] | Sigma-Aldrich | |
| 2-Ethynylfuran | 92.09 | Not available | ~$240 for 100mg[3] | CymitQuimica | |
| Acetylacetone | 100.12 | 140.4 | ~$40 for 100mL | Major suppliers | |
| Hydrazine Hydrate | 50.06 | 120.1 | ~$50 for 100mL | Major suppliers |
Analysis of Cost and Availability:
-
4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal) emerges as a significantly more accessible and cost-effective alternative to its diethoxy analog for accessing a protected 1,4-dicarbonyl synthon. Its commercial availability from major suppliers simplifies procurement for research and development.
-
2-Ethynylfuran represents a more specialized starting material for furan-containing structures. While its cost is higher, it offers a direct route to incorporating the furan moiety.
-
Acetylacetone and Hydrazine Hydrate are commodity chemicals, making them highly cost-effective starting materials for the classical Knorr pyrazole synthesis.
Performance in Heterocyclic Synthesis: A Data-Driven Comparison
Due to the lack of specific experimental data for this compound, this section will present established protocols for the synthesis of furans and pyrazoles using its alternatives.
Furan Synthesis: The Paal-Knorr Approach
The Paal-Knorr synthesis is a robust method for the synthesis of furans from 1,4-dicarbonyl compounds.[4][5][6][7]
Sources
- 1. 2-ethynylfuran | 18649-64-4 [sigmaaldrich.com]
- 2. 2228505-42-6|3-Ethynyl-4-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. 2-Ethynylfuran | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Furan synthesis [organic-chemistry.org]
The Alchemical Choice: A Comparative Guide to In-Situ Generation vs. Isolation of 4,4-Diethoxybut-2-ynal
For the Modern Researcher in Drug Discovery and Synthetic Chemistry
In the intricate dance of multi-step organic synthesis, the handling of reactive intermediates is a critical determinant of success. Among these, α,β-acetylenic aldehydes, such as 4,4-diethoxybut-2-ynal, represent a class of potent but often temperamental building blocks. Their dual functionality, comprising a reactive aldehyde and an electron-deficient alkyne, makes them invaluable for the construction of complex molecular architectures. However, this very reactivity presents a significant challenge: stability. This guide provides a comprehensive comparison of two primary strategies for employing this compound: direct in-situ generation and immediate consumption versus the use of the pre-isolated compound.
The Nature of the Beast: Understanding this compound
This compound, with the chemical formula C8H12O3, is a versatile intermediate in organic synthesis.[1] The acetal moiety serves as a protecting group for a latent aldehyde, while the ynal functionality is a potent Michael acceptor and electrophile, poised for a variety of transformations. Its utility is, however, shadowed by its inherent instability, a common trait among related ynals, which are prone to polymerization, oxidation, and other degradation pathways, especially when subjected to purification and storage.
The Path of Isolation: A Tried but Potentially Treacherous Route
The traditional approach involves the synthesis, purification, and storage of this compound before its use in a subsequent reaction. A common synthetic route is the oxidation of the commercially available and stable precursor, 4,4-diethoxybut-2-yn-1-ol.
Experimental Protocol: Synthesis and Isolation of this compound via Swern Oxidation
This protocol is adapted from established procedures for the oxidation of propargylic alcohols.
Step 1: Activation of Dimethyl Sulfoxide (DMSO)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes to form the active sulfonium species.
Step 2: Oxidation of the Alcohol
-
Add a solution of 4,4-diethoxybut-2-yn-1-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.
-
Stir for 30-45 minutes at this temperature.
Step 3: Quenching and Work-up
-
Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
Step 4: Purification
-
The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Performance and Considerations of the Isolation Approach
| Parameter | Observation | Supporting Data/Causality |
| Yield | Moderate to good (typically 60-80%) | The Swern oxidation is generally efficient for propargylic alcohols. However, losses during purification due to the aldehyde's instability can reduce the overall isolated yield. |
| Purity | High upon successful purification | Column chromatography can effectively remove byproducts and unreacted starting material. |
| Stability | Low | Reports indicate that this compound is unstable and should be used immediately after preparation. Storage, even at low temperatures, can lead to decomposition. |
| Handling | Requires careful purification and handling | The need for low-temperature reactions and purification adds complexity and time to the overall process. Exposure to air and ambient temperatures should be minimized. |
| Scalability | Challenging | The purification of larger quantities of an unstable compound can be problematic, potentially leading to significant product loss. |
The In-Situ Paradigm: Generating and Consuming on Demand
The in-situ approach circumvents the challenges of isolation and storage by generating this compound in the reaction vessel and immediately trapping it with a suitable nucleophile or reaction partner. This strategy is particularly advantageous for unstable intermediates.
Conceptual Workflow for In-Situ Generation and Subsequent Reaction
Caption: Workflow for the in-situ generation and reaction of this compound.
Proposed Experimental Protocol: In-Situ Generation and Michael Addition
This protocol outlines a one-pot procedure for the oxidation of 4,4-diethoxybut-2-yn-1-ol followed by a Michael addition of a thiol.
Step 1: Oxidation to the Ynal
-
In a round-bottom flask, dissolve 4,4-diethoxybut-2-yn-1-ol (1.0 eq.) in a suitable solvent (e.g., DCM or acetonitrile).
-
Add a milder, more selective oxidizing agent such as Dess-Martin periodinane (DMP) (1.2 eq.) or a catalytic amount of TEMPO with a co-oxidant like sodium hypochlorite (bleach).
-
Stir the reaction at room temperature and monitor the consumption of the starting alcohol by thin-layer chromatography (TLC).
Step 2: In-Situ Michael Addition
-
Once the oxidation is complete (typically 1-2 hours), add the thiol (1.1 eq.) directly to the reaction mixture.
-
If necessary, add a catalytic amount of a base (e.g., triethylamine or DBU) to facilitate the Michael addition.
-
Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction (e.g., with sodium thiosulfate solution if DMP was used) and perform a standard aqueous work-up.
-
Purify the final product by column chromatography.
Performance and Considerations of the In-Situ Approach
| Parameter | Anticipated Outcome | Rationale and Supporting Principles |
| Overall Yield | Potentially higher than the two-step process | By avoiding the isolation and purification of the unstable aldehyde, losses due to decomposition are minimized. This often leads to higher overall yields in one-pot procedures.[2] |
| Purity | Dependent on the selectivity of both reactions | Byproducts from the oxidation step could potentially react in the subsequent step, complicating purification. However, a clean oxidation will lead to a cleaner final product. |
| Stability | Not a concern for the intermediate | The reactive aldehyde is consumed as it is formed, negating the need for storage. |
| Handling | Simpler and more efficient | A one-pot procedure reduces the number of manipulations, work-ups, and purifications, saving time and resources.[2] |
| Scalability | More straightforward | Avoiding the isolation of a potentially hazardous or unstable intermediate makes scaling up the process safer and more manageable. |
Head-to-Head Comparison: A Summary
| Feature | In-Situ Generation | Isolated Compound |
| Workflow | One-pot, streamlined | Two distinct steps (synthesis/purification + reaction) |
| Handling of Aldehyde | Generated and consumed in the same vessel | Requires isolation, purification, and storage |
| Overall Yield | Generally higher due to minimized decomposition | Lower due to losses during purification and storage |
| Reaction Time | Shorter overall process time | Longer due to additional work-up and purification steps |
| Purity of Final Product | Potentially requires more careful optimization of reaction conditions | High purity of the intermediate can lead to a cleaner subsequent reaction |
| Suitability | Ideal for unstable intermediates and process efficiency | Suitable for stable aldehydes or when a pure intermediate is required for multiple different reactions |
| Safety | Reduces exposure to a potentially reactive and hazardous intermediate | Increased handling of a potentially unstable compound |
Conclusion and Recommendations
The choice between in-situ generation and the use of isolated this compound is a classic case of balancing convenience and control against the inherent stability of the intermediate.
The in-situ approach is highly recommended for researchers aiming for efficiency, higher overall yields, and safer handling of the reactive ynal. This method is particularly advantageous when the subsequent reaction is compatible with the byproducts of the oxidation step. The elimination of a purification step for an unstable intermediate is a significant advantage in terms of time, resources, and final product yield.
The isolation of this compound may be necessary in specific scenarios, such as when the subsequent reaction is incompatible with the oxidation conditions or byproducts, or when a highly purified sample of the aldehyde is required for analytical purposes or for use in multiple, distinct downstream reactions. However, researchers opting for this route must be prepared to handle a sensitive compound and accept potential losses in yield.
Ultimately, the optimal strategy will depend on the specific synthetic context, the scale of the reaction, and the resources available. For most applications in drug discovery and complex molecule synthesis, the elegance and efficiency of the in-situ approach make it the superior choice for harnessing the synthetic potential of this compound.
References
-
Matrix Fine Chemicals. This compound | CAS 74149-25-0. [Link]
-
B.Osunstate. (2026, January 5). In Situ Meaning: Organic Chemistry Explained. [Link]
-
Quora. (2023, July 24). What is the meaning of 'in situ' in organic chemistry?. [Link]
Sources
A Comparative Guide to the Synthetic Utility of 4,4-Diethoxybut-2-ynal: Characterization and Validation of Furan and Pyrrole Products
This guide provides an in-depth technical comparison of reaction products derived from 4,4-diethoxybut-2-ynal, a versatile C4 building block. We will explore its application in the synthesis of highly functionalized furans and pyrroles, benchmark these reactions against classical and contemporary alternatives, and provide robust protocols for product validation. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic scaffolds.
Introduction: The Synthetic Potential of this compound
This compound is a unique bifunctional reagent. Its structure incorporates an aldehyde, a protected aldehyde in the form of a diethyl acetal, and an internal alkyne. This combination makes it a powerful precursor for various heterocyclic systems, most notably as a synthetic equivalent of a 1,4-dicarbonyl compound, which is often challenging to synthesize and handle directly. Under acidic conditions, the acetal is hydrolyzed in situ, revealing a 1,4-dialdehyde moiety primed for cyclocondensation reactions. This guide will focus on its most prevalent application: the synthesis of substituted furans and pyrroles, which are core structures in a vast number of pharmaceuticals and natural products.[1]
Core Reactions and Mechanistic Insights
The primary utility of this compound lies in its ability to undergo cyclocondensation reactions to form five-membered aromatic heterocycles. The choice of reaction partner and catalyst dictates the final product.
Pyrrole Synthesis via Paal-Knorr Type Reaction
When reacted with primary amines or ammonia in the presence of an acid catalyst, this compound serves as an excellent substrate for a Paal-Knorr type synthesis of N-substituted pyrroles.[2][3][4] The reaction proceeds through the initial formation of an imine with the free aldehyde, followed by acid-catalyzed hydrolysis of the diethyl acetal. The revealed second aldehyde is then attacked by the enamine tautomer, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic pyrrole ring.
The causality for using an acid catalyst (e.g., p-toluenesulfonic acid, HCl) is twofold: it catalyzes both the hydrolysis of the acetal and the final dehydration step, which drives the reaction towards the stable aromatic product.
Furan Synthesis via Acid-Catalyzed Cyclization
In the absence of a primary amine, treatment of this compound with a protic or Lewis acid promotes an intramolecular cyclization to yield furan derivatives.[3][5] The mechanism involves the same initial step of acetal hydrolysis to unmask the 1,4-dicarbonyl intermediate. One carbonyl is then protonated, and the enol form of the other carbonyl acts as the nucleophile, attacking the activated carbonyl. The resulting hemiacetal readily dehydrates to furnish the furan ring.[3][5] This pathway provides a direct route to furans that would otherwise require the synthesis of the corresponding 1,4-diketone.[6]
Comparative Analysis with Alternative Synthetic Routes
The choice of a synthetic method is critical and depends on substrate availability, desired substitution patterns, and reaction efficiency. Here, we compare the use of this compound with established alternatives.
| Synthesis Method | Precursors | Typical Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Pyrrole Synthesis | |||||
| From this compound | Alkyne-acetal, Amine | Acid catalyst (e.g., PTSA), 80-110 °C | Stable, readily available precursor; avoids handling unstable 1,4-dicarbonyls. | Limited to specific substitution patterns dictated by the C4 backbone. | 70-90 |
| Paal-Knorr [3][7] | 1,4-Dicarbonyl, Amine | Acetic acid or Lewis acid, 25-150 °C | High yields, straightforward. | 1,4-dicarbonyl precursors can be difficult to synthesize and unstable. | >80 |
| Knorr [7] | α-Amino-ketone, β-Dicarbonyl | Zinc, Acetic Acid | Access to highly substituted pyrroles. | α-Amino-ketones are often unstable and generated in situ. | 40-70 |
| Hantzsch [7] | α-Haloketone, β-Ketoester, Amine | Base (e.g., ammonia) | One-pot procedure. | Moderate yields, can have side reactions. | <60 |
| Van Leusen [7] | α,β-Unsaturated carbonyl, TosMIC | Base (e.g., NaH) | Excellent for 3,4-disubstituted pyrroles. | TosMIC is a lachrymator; requires stoichiometric base. | 50-80 |
| Furan Synthesis | |||||
| From this compound | Alkyne-acetal | Acid catalyst (e.g., H2SO4) | Direct route from a stable precursor. | Substitution pattern is fixed. | 65-85 |
| Paal-Knorr [3][5] | 1,4-Dicarbonyl | Protic or Lewis acid | General and high-yielding. | Requires access to the 1,4-dicarbonyl. | >80 |
| Cycloisomerization [8] | Enynols, Allenones | Pd(II), Au(I), I2 catalysts | Mild conditions, high functional group tolerance. | Requires synthesis of specialized precursors; catalyst cost. | 70-95 |
Product Validation: A Self-Validating Spectroscopic Approach
Confirming the structure of the synthesized heterocycle is paramount. A combination of spectroscopic techniques provides a self-validating system where data from each method corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of these heterocycles. The chemical shifts (δ) and coupling constants (J) are highly diagnostic.[9][10][11]
| Nucleus | Pyrrole Ring Protons (ppm) | Furan Ring Protons (ppm) | Key Observations |
| ¹H NMR | H2/H5: 6.6-6.8H3/H4: 6.0-6.2N-H: 7.5-8.5 (broad) | H2/H5: 7.3-7.5H3/H4: 6.3-6.5 | Furan protons are deshielded relative to pyrrole due to the electronegativity of oxygen.[12] Coupling constants (J) are typically small (1-3 Hz) and can help assign substitution patterns.[10][11] |
| ¹³C NMR | C2/C5: ~118C3/C4: ~108 | C2/C5: ~143C3/C4: ~110 | The C2/C5 carbons in furan are significantly downfield compared to pyrrole. |
Note: Chemical shifts are approximate and highly dependent on the specific substituents attached to the ring.
Workflow for Synthesis and Characterization
The logical flow from synthesis to validation ensures trustworthiness in the final product.
Experimental Protocols
The following protocols are representative and should be adapted based on the specific substrates used.
Protocol: Synthesis of 1-Butyl-2-(2-ethoxyvinyl)pyrrole
-
Materials: this compound (1.70 g, 10 mmol), n-butylamine (0.73 g, 10 mmol), p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol), Toluene (50 mL).
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add this compound, n-butylamine, and toluene.
-
Add the p-toluenesulfonic acid catalyst to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the collection of water in the Dean-Stark trap.
-
Maintain reflux for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-substituted pyrrole.
-
Protocol: Synthesis of 2-(2-Ethoxyvinyl)furan
-
Materials: this compound (1.70 g, 10 mmol), 10% Aqueous Sulfuric Acid (5 mL), Diethyl Ether (50 mL).
-
Procedure:
-
Dissolve this compound in diethyl ether in a 100 mL round-bottom flask.
-
Cool the solution in an ice bath and add the 10% aqueous sulfuric acid dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel chromatography to obtain the pure furan derivative.
-
Conclusion
This compound stands as a highly effective and convenient precursor for the synthesis of substituted pyrroles and furans. Its primary advantage lies in its stability and its role as a direct surrogate for 1,4-dicarbonyl compounds, thus streamlining synthetic routes. While classical methods like the Paal-Knorr synthesis offer high yields, they are often hampered by the accessibility of the necessary precursors.[3] Modern catalytic methods provide excellent functional group tolerance but may require more complex starting materials and expensive catalysts.[8] The choice of method ultimately depends on the specific synthetic target, but the reactions of this compound provide a robust and reliable pathway for accessing valuable heterocyclic cores. Rigorous spectroscopic validation, particularly through NMR, is essential to unambiguously confirm the identity and purity of the resulting products.[9][11]
References
-
Abraham, R. J., & Bernstein, H. J. (1959). The proton resonance spectra of some substituted furans and pyrroles. Canadian Journal of Chemistry, 37(6), 1056-1064. [Link]
-
Various Authors. (2023). Simple and Multi-Component Synthesis of Pyrrole Heterocycles. Insight Medical Publishing. [Link]
-
Hoffman, R. A., & Gronowitz, S. (1961). The proton resonance spectra of some substituted furans and pyrroles. Canadian Journal of Chemistry, 39(4), 884-896. [Link]
-
Shaikh, A. A., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 395-414. [Link]
-
Hoffman, R. A., & Gronowitz, S. (1960). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Canadian Journal of Chemistry. [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Scribd. Thiophene and Furan Synthesis Methods. [Link]
-
Semantic Scholar. THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Poole, J. L., et al. (2014). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry—A European Journal, 20(26), 7879-7883. [Link]
-
Lulli, A., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34335-34344. [Link]
-
MDPI. Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. [Link]
- Google Patents.
-
ResearchGate. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
-
ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]
-
Chemical Science. (2020). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. [Link]
-
Opatz, T., & Bergner, A. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 414-420. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
Padwa, A., et al. (2001). Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. The Journal of Organic Chemistry, 66(23), 7727-7735. [Link]
-
Asian Journal of Research in Chemistry. (2020). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. [Link]
-
Wang, J., et al. (2023). Catalytic 4-exo-dig carbocyclization for the construction of furan-fused cyclobutanones and synthetic applications. Nature Communications, 14(1), 6345. [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. [Link]
-
ResearchGate. Paal–Knorr furan synthesis. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Furan synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Literature review of 4,4-Diethoxybut-2-ynal applications in organic chemistry
An In-Depth Guide to the Synthetic Applications of 4,4-Dialkoxy-2-butanone Scaffolds
A Comparative Analysis of a Versatile 1,3-Dielectrophilic Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, small, commercially available molecules that serve as synthons for larger fragments are of particular interest. This guide provides a comprehensive review of the applications of 4,4-dimethoxy-2-butanone, a versatile 1,3-dielectrophilic building block. While the specific query for "4,4-Diethoxybut-2-ynal" did not yield sufficient literature for a dedicated review, the closely related and commercially available acetal, 4,4-dimethoxy-2-butanone, presents a wealth of documented applications that embody the synthetic utility of a masked 1,3-dicarbonyl equivalent. This molecule provides a robust platform for a variety of annulation and cyclization reactions, enabling the synthesis of diverse aromatic and heterocyclic systems.
This guide will delve into the primary applications of 4,4-dimethoxy-2-butanone, providing comparative data, detailed experimental protocols, and mechanistic insights to inform researchers and drug development professionals on its utility and potential in their synthetic endeavors.
Synthesis of Aromatic Systems: A [3+3] Annulation Strategy
One of the most powerful applications of 4,4-dimethoxy-2-butanone is its role as a three-carbon (C3) building block in [3+3] annulation reactions for the synthesis of substituted benzenoids and naphthalenes.[1][2] The core strategy involves the reaction of the ketone with a suitable three-carbon nucleophile, followed by an acid-catalyzed cyclization and aromatization sequence.
Mechanism and Experimental Logic
The general mechanism involves an initial 1,2-addition of an organometallic reagent to the ketone carbonyl of 4,4-dimethoxy-2-butanone. This forms a tertiary carbinol acetal intermediate. Subsequent treatment with a Lewis or Brønsted acid, such as boron trifluoride etherate, facilitates cyclization and dehydration to furnish the aromatic ring. The choice of the organometallic reagent dictates the substitution pattern of the final aromatic product.
Caption: General workflow for aromatic synthesis using 4,4-dimethoxy-2-butanone.
Comparative Performance in Aromatic Synthesis
The versatility of this method is demonstrated by its application to the synthesis of various substituted aromatics. The yields are generally moderate to good, offering a straightforward route to these core structures from simple precursors.
| Target Aromatic | C3 Nucleophile | Acid Catalyst | Yield (%) | Reference |
| Toluene | Allyl magnesium bromide | BF₃·OEt₂ | 63 | [1] |
| Toluene | Allyl bromide / Zn | BF₃·OEt₂ | 52 | [1] |
| o-Xylene | Crotyl bromide / Zn | BF₃·OEt₂ | 32 | [1][2] |
| 2-Methylnaphthalene | Benzyl magnesium chloride | BF₃·OEt₂ | 53 | [2] |
| 1-Methyl-4-cyanonaphthalene | Benzyl cyanide / NaH | - | 61 | [2] |
Featured Protocol: Synthesis of 2-Methylnaphthalene
This protocol details the two-step synthesis of 2-methylnaphthalene from 4,4-dimethoxy-2-butanone and benzyl magnesium chloride.[2]
Step 1: Formation of the Carbinol Acetal Intermediate
-
To a solution of 4,4-dimethoxy-2-butanone (3.0 g, 22.7 mmol) in a suitable flask under an argon atmosphere, slowly add benzyl magnesium bromide (22.7 ml of a 1.0 M solution) at 0 °C.
-
Stir the reaction mixture at 0 °C for 45 minutes.
-
Quench the reaction by adding saturated ammonium chloride solution (10 ml).
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic extracts and remove the solvent under reduced pressure to afford the crude carbinol acetal (yield: ~90%). This intermediate is often used in the next step without further purification.
Step 2: Cyclization and Aromatization
-
To the crude carbinol acetal from the previous step, add boron trifluoride etherate (6.23 g, 51.1 mmol).
-
Reflux the reaction mixture for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and carefully quench with water.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-methylnaphthalene (overall yield: 53%).
Synthesis of Heterocyclic Systems
Beyond carbocycles, 4,4-dimethoxy-2-butanone is a valuable precursor for the synthesis of nitrogen-containing heterocycles, such as pyrazoles and pyrimidines. In these reactions, it acts as a 1,3-dielectrophile, reacting with 1,2- or 1,3-dinucleophiles.
Application in Pyrimidine Synthesis
The reaction of 4,4-dimethoxy-2-butanone with guanidine serves as a classic example of its utility in heterocycle synthesis, providing a direct route to substituted pyrimidines.[1][2] The reaction proceeds by a condensation mechanism, forming the six-membered ring.
Caption: Key components for the synthesis of 2-amino-4-methylpyrimidine.
Comparative Performance and Alternatives
This method provides a reliable route to pyrimidines, with reported yields of 58-66%.[2] While numerous methods exist for pyrimidine synthesis, this approach is notable for its use of a simple, acyclic, and commercially available starting material.
Alternative strategies often involve the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea.[3] While powerful, the Biginelli reaction typically yields dihydropyrimidinones, which may require a subsequent oxidation step to achieve the aromatic pyrimidine core. The use of 4,4-dimethoxy-2-butanone offers a more direct entry to the fully aromatic pyrimidine system in a single condensation step. Another alternative class of 1,3-dielectrophiles used for annulations are α-oxoketenedithioacetals, which are highly effective but often require multi-step synthesis.[2]
Featured Protocol: Synthesis of 2-Amino-4-methylpyrimidine
This protocol is adapted from the literature for the synthesis of a substituted pyrimidine.[2]
-
Prepare a solution of sodium ethoxide (2.06 g, 30.3 mmol) and guanidine nitrate (1.38 g, 11.3 mmol) in ethanol and stir for 20 minutes.
-
To this mixture, add a solution of 4,4-dimethoxy-2-butanone (1.0 g, 7.57 mmol).
-
Reflux the reaction mixture for 6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 2-amino-4-methylpyrimidine (yield: 66%).
Conclusion
4,4-Dimethoxy-2-butanone has proven to be a highly effective and versatile 1,3-dielectrophilic building block in organic synthesis. Its ability to participate in [3+3] annulations provides a straightforward and reliable pathway to a range of substituted toluenes and naphthalenes. Furthermore, its reactivity with dinucleophiles offers an efficient route for the construction of important heterocyclic cores like pyrimidines. Compared to other methods, its advantages lie in its commercial availability, simple reaction protocols, and the ability to directly access aromatic systems. For research and development chemists, 4,4-dimethoxy-2-butanone represents a valuable tool for the rapid assembly of molecular complexity from simple, readily accessible starting materials.
References
-
Title: 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines Source: Crimson Publishers URL: [Link]
-
Title: 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines Source: Crimson Publishers URL: [Link]
-
Title: Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Source: MDPI URL: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4-Diethoxybut-2-ynal
For professionals engaged in advanced chemical synthesis and drug development, the integrity of our work extends beyond the reaction flask to the responsible management of chemical waste. 4,4-Diethoxybut-2-ynal, a valuable bifunctional building block, possesses latent hazards due to its aldehyde and internal alkyne moieties. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory standards. Our objective is to empower laboratory personnel to manage this substance with confidence, ensuring safety and environmental compliance.
Core Hazard Profile and Risk Assessment
Understanding the chemical's intrinsic properties is the foundation of safe disposal. While a supplier-specific Safety Data Sheet (SDS) is the primary source of information, the structure of this compound (CAS 74149-25-0) informs a robust risk assessment based on its functional groups.
Key Structural Features:
-
Aldehyde: Aldehydes as a class can be irritants and are susceptible to oxidation and polymerization, which can be violent if uncontrolled[1][2].
-
Alkyne (Acetylenic): The carbon-carbon triple bond makes the molecule highly energetic. Acetylenic compounds can react hazardously, particularly with certain metals, to form explosive compounds[3].
-
Acetal: This group is generally stable under neutral and basic conditions but can hydrolyze in acidic environments to regenerate the aldehyde.
| Hazard Parameter | Assessment & Rationale | Primary Sources |
| Physical State | Liquid.[4][5] | Supplier Data[5] |
| Flammability | Likely a combustible or flammable liquid. Many organic aldehydes and alkynes are flammable[1][3]. Must be kept away from heat and ignition sources. | SDS for similar compounds[4][6] |
| Toxicity/Irritation | Expected to be a skin, respiratory, and serious eye irritant. Aldehydes are known irritants[1]. The SDS for a related structure notes it causes serious eye damage. | General aldehyde toxicity data[1][2] |
| Reactivity | High. The primary disposal concern. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents. Critically, it must be kept away from copper, silver, mercury, and brass, as alkynes can form explosive metal acetylides[3]. It may also undergo violent polymerization[1]. | Chemical Reactivity Data[1][3][7] |
Immediate Safety & Spill Management
Proactive safety measures are non-negotiable when handling this reagent and its associated waste.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound or its waste:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling should occur inside a certified chemical fume hood to prevent inhalation of vapors[8].
Spill Response Protocol:
-
Alert & Evacuate: Immediately notify personnel in the area.
-
Control Ignition Sources: Remove all sources of heat, sparks, and flames.
-
Containment (Small Spills): For minor spills within a fume hood, absorb the material with a non-combustible absorbent like sand, earth, or vermiculite[1][9]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and contaminated surfaces into a designated, compatible container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Seek Assistance (Large Spills): For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[9].
Core Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound must be managed as a formal hazardous waste stream. Laboratory personnel should never attempt to neutralize reactive waste unless it is an explicit and documented part of the experimental procedure that has been approved by EHS[10].
Step 1: Waste Identification and Segregation
-
Classification: This compound must be disposed of as Reactive, Non-Halogenated Organic Waste .
-
Causality: Proper segregation is critical. Mixing reactive waste with incompatible materials, such as acids or oxidizers, can trigger a dangerous reaction, leading to heat generation, gas evolution, or explosion[11][12]. It must be kept separate from other waste streams, especially those containing incompatible metals[3][13].
Step 2: Containerization
-
Container Selection: Use only designated hazardous waste containers that are in good condition, leak-proof, and have a secure, tightly fitting lid[13]. Suitable materials include borosilicate glass or high-density polyethylene (HDPE). The container must be compatible with the waste[13].
-
Causality: Using a damaged or incompatible container can lead to leaks, exposing personnel and the environment to the hazardous material[12]. Laboratory glassware is not an acceptable long-term waste storage container[13].
Step 3: Labeling
-
Minimum Requirements: The waste container must be labeled with a completed hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" [9].
-
The full, unabbreviated chemical name: "Waste this compound" and any solvents used.
-
The approximate concentration and volume.
-
The relevant hazard warnings (e.g., "Reactive," "Flammable," "Irritant").
-
-
Causality: Accurate labeling is mandated by law (OSHA, EPA) and is essential for EHS personnel to handle and dispose of the waste safely and correctly[11][14][15]. An unlabeled container is considered an "unknown" and can cause significant safety incidents and costly disposal procedures[16].
Step 4: Accumulation and Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[17].
-
Conditions: The SAA must be well-ventilated, away from sources of ignition, and ideally within a secondary containment tray to manage potential leaks[8][17].
-
Causality: Storing reactive waste in a controlled, designated area minimizes the risk of accidental ignition or reaction with other laboratory activities[8]. Secondary containment ensures that any potential leak is captured before it can spread.
Step 5: Final Disposal and Collection
-
Request Pickup: Once the waste container is nearly full (around 80-90% capacity to allow for vapor expansion), arrange for collection by your institution's EHS department[9].
-
Do Not Treat: Do not attempt to quench, neutralize, or "air-quench" the material yourself[10]. Unwanted or expired containers of the pure reagent should be disposed of in their original manufacturer's container without modification[10].
-
Causality: EHS professionals are trained and equipped to handle and transport reactive wastes. Improperly quenching a reactive chemical can be extremely dangerous, potentially leading to a runaway reaction[10].
Visualization of the Disposal Workflow
The following diagram outlines the logical flow for the proper management of this compound waste from generation to final handoff.
Caption: Disposal workflow for this compound waste.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Acetaldehyde Laboratory Chemical Safety Summary. National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available at: [Link]
-
GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. European Industrial Gases Association (EIGA). Available at: [Link]
-
GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. Gas Industries Association (GIA). Available at: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]
-
Reactivity Characteristic Background Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Acetylene Cylinders Disposal. Synergy Recycling. Available at: [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]
-
Household Hazardous Waste (HHW). U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available at: [Link]
-
Video: Proper Handling and Disposal of Laboratory Waste. JoVE. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Disposal of Highly Reactive Reagents. University of Pennsylvania EHRS. Available at: [Link]
-
GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS. Australia New Zealand Industrial Gas Association. Available at: [Link]
-
Step-by-Step Guide to Better Laboratory Management Practices. Washington State Department of Ecology. Available at: [Link]
-
Hazardous Waste - EHSO Manual. Oakland University. Available at: [Link]
-
This compound | CAS 74149-25-0. Matrix Fine Chemicals. Available at: [Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health and Safety. Available at: [Link]
Sources
- 1. web.stanford.edu [web.stanford.edu]
- 2. epfl.ch [epfl.ch]
- 3. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CAS 74149-25-0 [matrix-fine-chemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. hscprep.com.au [hscprep.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 11. usbioclean.com [usbioclean.com]
- 12. epa.gov [epa.gov]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 15. osha.gov [osha.gov]
- 16. md.rcm.upr.edu [md.rcm.upr.edu]
- 17. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
Personal protective equipment for handling 4,4-Diethoxybut-2-ynal
A Note on This Guidance: As a Senior Application Scientist, providing precise and reliable safety information is paramount. A comprehensive search for a specific Safety Data Sheet (SDS) for 4,4-Diethoxybut-2-ynal (CAS No. 74149-25-0) did not yield a definitive document from manufacturers or regulatory agencies. The safe handling of any chemical is predicated on its unique reactivity and toxicity profile, which is detailed in its SDS.
Therefore, this guide is constructed based on established best practices for handling analogous chemical structures—specifically, volatile, potentially flammable liquids that are irritants. The recommendations herein are foundational and must be supplemented by the official SDS for this compound, which you are required to obtain from your chemical supplier before commencing any work.
Pre-Handling Hazard Assessment: A Necessary First Step
It is imperative to assume that this compound may possess the following hazards until confirmed otherwise by the supplier's SDS:
-
Flammability: Organic solvents, especially those with ether linkages, can be flammable.
-
Skin and Eye Irritation: Aldehyde functional groups are often associated with irritation upon contact.[1]
-
Respiratory Tract Irritation: Volatile organic compounds can cause irritation to the respiratory system if inhaled.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is essential to ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on the potential hazards.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from splashes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk.[2] |
| Hand Protection | Nitrile or neoprene gloves. | Choose gloves that are resistant to organic solvents. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for enhanced protection. Contaminated gloves must be disposed of properly after use. |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron. | A flame-retardant lab coat should be worn at all times. For procedures involving significant quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | All handling of this compound must be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors.[2] |
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound in a laboratory setting. This process is designed to minimize exposure and mitigate risks.
Caption: Emergency Response Decision Tree.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Contaminated Materials: All PPE, absorbent materials, and any other items that have come into contact with this compound must be placed in a clearly labeled, sealed container for hazardous waste disposal.
-
Unused Reagent: Unused or excess this compound should be disposed of through your institution's hazardous waste management program. Do not pour down the drain.
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



